Product packaging for Lanperisone(Cat. No.:CAS No. 116287-14-0)

Lanperisone

Cat. No.: B1674479
CAS No.: 116287-14-0
M. Wt: 285.30 g/mol
InChI Key: RYZCWZZJFAKYHX-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lanperisone is a 2-methyl-3-(pyrrolidin-1-yl)-1-[4-(trifluoromethyl)phenyl]propan-1-one in which the methyl group at position 2 adopts R-configuration. It is a muscle relaxant and induces ferroptosis in cancer cells. It has a role as a muscle relaxant, a ferroptosis inducer, an antineoplastic agent, a voltage-gated sodium channel blocker and a calcium channel blocker. It is a conjugate base of a this compound(1+).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18F3NO B1674479 Lanperisone CAS No. 116287-14-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-methyl-3-pyrrolidin-1-yl-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO/c1-11(10-19-8-2-3-9-19)14(20)12-4-6-13(7-5-12)15(16,17)18/h4-7,11H,2-3,8-10H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZCWZZJFAKYHX-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1CCCC1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336079
Record name Lanperisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116287-14-0
Record name Lanperisone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116287-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lanperisone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116287140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanperisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LANPERISONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO2JP2G53H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

pharmacokinetics and pharmacodynamics of lanperisone in rodent models

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Lanperisone in Rodent Models

Introduction

This compound is a centrally acting muscle relaxant, structurally related to tolperisone and eperisone. It is utilized for its therapeutic effects on muscle spasticity and associated pain. Like its analogues, this compound's primary site of action is the central nervous system, where it modulates spinal reflex pathways to achieve muscle relaxation without significant sedative side effects.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on the , intended for researchers, scientists, and professionals in drug development.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its potent inhibitory effects on the central nervous system, specifically at the level of the spinal cord. Its actions lead to a reduction in pathologically elevated muscle tone and a decrease in spinal reflex excitability.

Mechanism of Action

The primary mechanism of action for this compound and related tolperisone-type drugs is the blockade of voltage-gated ion channels.[3] This action occurs predominantly at the presynaptic terminals of primary afferent fibers within the spinal cord.[4] By inhibiting voltage-gated sodium (Na+) and calcium (Ca2+) channels, this compound reduces the influx of these ions, which is crucial for neuronal depolarization and neurotransmitter release.[3][4] This leads to a decrease in the release of excitatory neurotransmitters, such as glutamate, from the primary afferent endings. The ultimate effect is a depression of excitatory postsynaptic potentials (EPSPs) and an attenuation of both monosynaptic and polysynaptic spinal reflexes.[1]

The diagram below illustrates the proposed signaling pathway for this compound's action.

G cluster_presynaptic Presynaptic Terminal (Primary Afferent) cluster_postsynaptic Postsynaptic Neuron (Motor Neuron) This compound This compound Na_Channel Voltage-Gated Na+ Channel This compound->Na_Channel Inhibits Ca_Channel Voltage-Gated Ca2+ Channel This compound->Ca_Channel Inhibits NT_Release Neurotransmitter (Glutamate) Release Na_Channel->NT_Release Depolarization Leads to Ca_Channel->NT_Release Influx Triggers EPSP Excitatory Postsynaptic Potential (EPSP) NT_Release->EPSP Reduced Activation Spinal_Reflex Spinal Reflex (Muscle Contraction) EPSP->Spinal_Reflex Initiates

Caption: Proposed mechanism of action for this compound at the spinal synapse.

Muscle Relaxant Effects

In rodent models, this compound demonstrates significant muscle relaxant properties. Its efficacy has been evaluated in decerebrated rats and mice exhibiting α- and γ-rigidity.[1] When administered intravenously or orally, this compound effectively decreases muscle tone induced by decerebrate rigidity.[1] A notable characteristic of this compound compared to eperisone and tolperisone is its longer-lasting pharmacological action, which suggests a slower metabolic rate.[1]

Effects on Spinal Reflexes

This compound exerts a potent inhibitory effect on spinal reflex arcs. Studies on decerebrated and intact cats and rats have shown that this compound inhibits spinal reflexes, including those that involve inhibitory interneurons.[1] In comparative studies using an isolated, hemisected spinal cord preparation from rats, this compound, along with tolperisone, eperisone, and silperisone, significantly attenuated monosynaptic reflex potentials, afferent fiber potentials, and excitatory postsynaptic potentials.[1][4] These effects were also observed in vivo in decerebrated, laminectomized rats, where monosynaptic, disynaptic, and polysynaptic reflex potentials were depressed.[1][4]

Pharmacodynamic Effect Rodent Model Key Findings Reference
Muscle ToneDecerebrated Rats & Mice (α- & γ-rigidity)Dose-dependently decreased muscle tone. Action was longer lasting than eperisone and tolperisone.[1]
Spinal ReflexesDecerebrated & Intact Cats & RatsExerted inhibitory actions on spinal reflexes.[1]
Monosynaptic & Polysynaptic ReflexesIsolated Hemisected Rat Spinal Cord (in vitro)Significantly attenuated monosynaptic reflex potentials, afferent fiber potentials, and EPSPs.[1][4]
Monosynaptic & Polysynaptic ReflexesDecerebrated, Laminectomized Rats (in vivo)Depressed monosynaptic, disynaptic, and polysynaptic reflex potentials.[4]

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound in rodent models is not extensively available in the reviewed literature. However, pharmacodynamic studies provide qualitative insights. The observation that the muscle relaxant effects of this compound are generally longer-lasting compared to tolperisone and eperisone strongly suggests a slower metabolism and clearance rate.[1] For the related compound silperisone, studies in rats indicate rapid absorption and extensive metabolism.[5] Tolperisone has been noted to show very large interindividual differences in plasma concentration (Cmax) and area under the curve (AUC) in human studies, a factor that may also be relevant in preclinical rodent studies.[1]

Parameter Species Observation Reference
Duration of ActionRats, MiceLonger-lasting muscle relaxant effect compared to tolperisone and eperisone.[1]
MetabolismN/AImplied to be slower than that of tolperisone and eperisone.[1]

Experimental Protocols

The evaluation of this compound's pharmacodynamics has relied on several key rodent models. Below are descriptions of the primary experimental protocols cited in the literature.

Decerebrate Rigidity Model

This model is used to assess centrally acting muscle relaxant effects on pathologically increased muscle tone.

  • Animals: Rats or mice.

  • Procedure: Animals are anesthetized, and a transection of the brainstem is performed at the intercollicular level (decerebration). This procedure results in exaggerated muscle tone (rigidity) due to the removal of inhibitory supraspinal influences.

  • Drug Administration: this compound is administered either intravenously (i.v.) or orally (p.o.).

  • Measurement: The degree of muscle rigidity, often measured by electromyography (EMG) of extensor muscles or by quantifying resistance to passive limb flexion, is recorded before and after drug administration to determine the extent of muscle relaxation.[1]

The workflow for a typical decerebrate rigidity experiment is outlined below.

G A Animal Preparation (Rat or Mouse) B Anesthesia A->B C Surgical Decerebration (Intercollicular Transection) B->C D Development of Decerebrate Rigidity C->D E Baseline Measurement (e.g., EMG, Limb Resistance) D->E F Drug Administration (this compound i.v. or p.o.) E->F G Post-Dose Measurements (Time-course evaluation) F->G H Data Analysis (Comparison to Baseline) G->H

Caption: Workflow for assessing muscle relaxant activity in a rodent model.

Isolated Hemisected Spinal Cord Preparation

This in vitro model allows for the direct assessment of a drug's effect on spinal reflex pathways, isolated from supraspinal influences.

  • Animals: Neonatal rats (e.g., 6-day-old).[4]

  • Procedure: The spinal cord is dissected and hemisected. The preparation, including dorsal and ventral roots, is placed in an organ bath containing artificial cerebrospinal fluid.

  • Stimulation & Recording: The dorsal root is stimulated electrically to evoke potentials in the corresponding ventral root (ventral root potential, VRP). These VRPs represent monosynaptic and polysynaptic reflex activity.

  • Drug Application: this compound is added to the bath fluid at various concentrations.

  • Measurement: Changes in the amplitude and latency of the evoked VRPs are recorded to quantify the inhibitory effect of the drug on spinal synaptic transmission.[4]

Logical Relationship of Tolperisone-Type Drugs

This compound belongs to a class of centrally acting muscle relaxants that share a common chemical backbone and mechanism of action.

G cluster_main Centrally Acting Muscle Relaxants Tolperisone Tolperisone Mechanism Shared Mechanism of Action: - Inhibition of Spinal Reflexes - Blockade of Voltage-Gated  Na+ and Ca2+ Channels Tolperisone->Mechanism Eperisone Eperisone Eperisone->Mechanism This compound This compound This compound->Mechanism Silperisone Silperisone Silperisone->Mechanism

Caption: Relationship of this compound to other tolperisone-type muscle relaxants.

Conclusion

The available preclinical data from rodent models establish this compound as a centrally acting muscle relaxant with a mechanism of action rooted in the blockade of voltage-gated sodium and calcium channels at the spinal level.[4][6] This leads to the effective inhibition of spinal reflexes and a reduction in muscle hypertonia.[1] Pharmacodynamically, it is distinguished by a longer duration of action compared to its analogues, tolperisone and eperisone, suggesting a more favorable pharmacokinetic profile that warrants further investigation.[1] While detailed pharmacokinetic parameters are not yet fully characterized in the public domain, the existing studies provide a strong foundation for its clinical use and for future research aimed at elucidating its complete pharmacological profile.

References

A Comprehensive Technical Guide to the Chemical Synthesis and Structural Analogs of Lanperisone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of lanperisone, a centrally acting skeletal muscle relaxant. It further explores the synthesis of its key structural analogs, presenting comparative quantitative data and detailed experimental protocols. The document also visualizes the synthetic workflows and the proposed mechanism of action through signaling pathway diagrams.

Introduction to this compound and its Analogs

This compound, chemically known as (-)-(R)-2-methyl-3-(1-pyrrolidinyl)-4'-trifluoromethylpropiophenone hydrochloride (NK433), is a muscle relaxant used to alleviate muscle spasms and spasticity.[1][2] It belongs to a class of compounds that includes several structurally and mechanistically related drugs such as eperisone, tolperisone, and inaperisone.[1][3] These compounds are known to exert their effects by acting on the central and peripheral nervous systems, demonstrating a membrane-stabilizing effect.[3][4] The primary mechanism of action for this class of drugs is believed to be the blockade of voltage-gated sodium and calcium channels, which leads to an inhibition of spinal reflexes.[5][6]

Chemical Synthesis of this compound

The synthesis of this compound hydrochloride involves a multi-step process, beginning with a Grignard reaction, followed by oxidation, and culminating in a condensation reaction.[7]

  • Step 1: Grignard Reaction: 4-(Trifluoromethyl)benzaldehyde is reacted with ethylmagnesium bromide in diethyl ether to produce 1-[4-(trifluoromethyl)phenyl]-1-propanol.

  • Step 2: Oxidation: The resulting alcohol is then oxidized using a solution of chromium trioxide in sulfuric acid (CrO3/H2SO4) to yield 4'-(trifluoromethyl)propiophenone.

  • Step 3: Condensation (Mannich-type Reaction): The 4'-(trifluoromethyl)propiophenone is condensed with pyrrolidine and paraformaldehyde in the presence of hydrochloric acid (HCl) in refluxing isopropanol. This step forms the racemic 2-methyl-3-(1-pyrrolidinyl)propiophenone.

  • Step 4: Optical Resolution and Salt Formation: The racemic mixture is resolved using N-acetyl-L-phenylglycine or D-malic acid. The desired enantiomer is then treated with dry hydrogen chloride gas to precipitate the final product, this compound hydrochloride.

G cluster_0 Synthesis of this compound Hydrochloride A 4-(Trifluoromethyl)benzaldehyde + Ethylmagnesium Bromide B 1-[4-(Trifluoromethyl)phenyl]-1-propanol A->B Grignard Reaction (Diethyl Ether) C 4'-(Trifluoromethyl)propiophenone B->C Oxidation (CrO3/H2SO4) D Racemic 2-methyl-3-(1-pyrrolidinyl)propiophenone C->D Condensation (Refluxing Isopropanol) E This compound Hydrochloride ((-)-(R)-enantiomer) D->E Purification F Pyrrolidine + Paraformaldehyde + HCl F->D G Optical Resolution & HCl gas G->E

Diagram 1: Chemical Synthesis Workflow for this compound Hydrochloride.

Synthesis of Structural Analogs

The structural analogs of this compound, such as eperisone and tolperisone, are typically synthesized via a one-pot, three-component Mannich reaction.[8] This method is widely used in industrial production due to its efficiency.

  • Reaction Setup: In a suitable reactor, combine isopropanol, 4'-ethylpropiophenone, piperidine hydrochloride, and paraformaldehyde.

  • Condensation: The mixture is stirred and heated to reflux (approximately 95-100°C) for 5-6 hours to facilitate the Mannich condensation.

  • Crystallization and Isolation: Following the reaction, a portion of the isopropanol is distilled off. An anti-solvent, such as diisopropyl ether, is then added to induce crystallization of the crude product.

  • Purification: The crude eperisone hydrochloride is isolated by centrifugation and can be further purified by recrystallization from a suitable solvent like isopropanol or a mixture of ethanol and acetone to obtain the final product with high purity.[8][9]

Some recent advancements in the synthesis of eperisone hydrochloride include the use of proline as an organocatalyst to potentially improve reaction efficiency and yield.[8][10]

G cluster_1 General Workflow for Eperisone HCl Production (Mannich Reaction) Reactants 4'-Ethylpropiophenone + Piperidine Hydrochloride + Paraformaldehyde Reaction Mannich Condensation (Reflux, 5-6h) Reactants->Reaction Solvent Isopropanol Solvent->Reaction Distillation Solvent Exchange Reaction->Distillation Crystallization Addition of Diisopropyl Ether Distillation->Crystallization Isolation Centrifugation Crystallization->Isolation Purification Recrystallization Isolation->Purification Product Eperisone Hydrochloride Purification->Product

Diagram 2: General Workflow for Eperisone HCl Production.

Quantitative Data

The following tables summarize the key reactants, reaction conditions, and reported yields for the synthesis of this compound's analog, eperisone, providing a comparative basis.

Table 1: Reactants and Conditions for Eperisone Hydrochloride Synthesis

ParameterOptimized One-Pot SynthesisProline-Catalyzed Synthesis[8][10]
Ketone 4'-Ethylpropiophenonep-Ethylpropiophenone
Amine Salt Piperidine HydrochloridePiperidine Hydrochloride
Aldehyde ParaformaldehydeParaformaldehyde
Solvent IsopropanolEthanol
Catalyst None (HCl in amine salt)Proline (5% by weight)
Temperature 95-100°C (Reflux)80-85°C
Reaction Time 5-6 hoursNot specified, reaction completion monitored

Table 2: Reported Yields and Purity for Eperisone Hydrochloride Synthesis

Synthesis MethodReported YieldReported PurityReference
Optimized One-Pot Mannich Reaction88.2% - 89%99.3% - 99.5%[11]
Proline-Catalyzed Mannich Reaction97%Not specified[10]
Mannich Reaction (US Patent)65.7%Not specified[10]

Table 3: Analytical Data for Tolperisone Hydrochloride (A Close Analog)

Analytical MethodParameterValueReference
HPTLCRf value0.50 ± 0.008[12]
HPTLCLimit of Detection (LOD)7.57 ng/spot[12]
HPTLCLimit of Quantification (LOQ)10 ng/spot[12]
UV SpectrophotometryWavelength (λmax)261 nm[12]

Mechanism of Action

This compound and its analogs act as centrally acting muscle relaxants.[3] Their therapeutic effect is primarily attributed to the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[5][6] This action inhibits the release of neurotransmitters from primary afferent endings, thereby depressing spinal reflexes.[5] this compound has been shown to exert a non-selective inhibition on both mono- and polysynaptic reflexes.[2] Furthermore, it is suggested that the inhibition of the descending noradrenergic tonic facilitation within the spinal cord contributes to its mechanism of action.[2][6]

G cluster_2 Proposed Mechanism of Action for this compound This compound This compound NaChannel Voltage-Gated Na+ Channels This compound->NaChannel blocks CaChannel Voltage-Gated Ca2+ Channels This compound->CaChannel blocks Descending Descending Noradrenergic Tonic Facilitation This compound->Descending inhibits Presynaptic Presynaptic Inhibition of Neurotransmitter Release NaChannel->Presynaptic leads to CaChannel->Presynaptic leads to SpinalReflex Depression of Spinal Reflexes Presynaptic->SpinalReflex leads to MuscleRelax Muscle Relaxation SpinalReflex->MuscleRelax results in Descending->SpinalReflex normally facilitates

Diagram 3: Signaling Pathway for this compound's Muscle Relaxant Effect.

References

The Genesis and Evolution of Tolperisone-Type Muscle Relaxants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and mechanistic intricacies of tolperisone and its analogues. From its initial synthesis in the mid-20th century to the development of related compounds, this document provides a comprehensive overview for researchers and professionals in the field of drug development.

Discovery and Early Development of Tolperisone

Tolperisone was first synthesized in 1956 at the Gedeon Richter Pharmaceutical Works in Hungary.[1] It was introduced into clinical practice in the 1960s as a centrally acting muscle relaxant for the treatment of increased muscle tone associated with neurological diseases.[2] Early pharmacological studies revealed its ability to inhibit spinal reflexes, suggesting a central mechanism of action.[3]

The Emergence of Tolperisone Analogues

Following the clinical success of tolperisone, research efforts were directed towards the development of structurally related compounds with potentially improved pharmacological profiles. This led to the synthesis of several analogues, including:

  • Eperisone: Structurally similar to tolperisone, eperisone also acts as a centrally acting muscle relaxant.[4]

  • Lanperisone and Inaperisone: These compounds are also analogues of tolperisone.[4]

  • Silperisone: A non-chiral organosilicone compound, silperisone was developed as a tolperisone-like muscle relaxant.[4][5] Preclinical studies indicated that silperisone had a longer duration of action and higher functional bioavailability compared to tolperisone and eperisone when administered orally in animal models.[5] However, its development was discontinued due to findings in chronic animal toxicity studies.[5]

A key challenge in the synthesis and formulation of tolperisone and its analogues is the potential for β-elimination, which can generate the genotoxic impurity 4-MMPPO (2-methyl-1-(4-methylphenyl)-propenone).[6] This has led to the development of purification methods and novel analogues with modifications at the α-position to block this degradation pathway.[6]

Mechanism of Action: A Dual Blockade

Tolperisone and its analogues exert their muscle relaxant effects through a primary mechanism involving the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[2][3][7][8] This action is concentrated in the central nervous system, specifically the brainstem's reticular formation and the spinal cord.[2][8]

The key steps in the mechanism are:

  • Inhibition of Voltage-Gated Sodium Channels: Tolperisone blocks Na+ channels, which are crucial for the initiation and propagation of action potentials in neurons.[4] This leads to a membrane-stabilizing effect and a reduction in neuronal excitability.[8]

  • Blockade of Voltage-Gated Calcium Channels: The drugs also inhibit voltage-gated Ca2+ channels, particularly N-type channels.[3] This action is significant at presynaptic nerve terminals.[4]

  • Reduced Neurotransmitter Release: The blockade of Ca2+ channels at the presynaptic terminal inhibits the influx of calcium, which is a critical step for the release of neurotransmitters. This leads to a decrease in the release of the excitatory neurotransmitter glutamate from primary afferent nerve endings.[7]

  • Depression of Spinal Reflexes: By reducing glutamate release, tolperisone-type drugs depress both monosynaptic and polysynaptic spinal reflexes, which are key contributors to muscle spasticity.[3][7][8]

This multifaceted mechanism allows for a reduction in muscle tone and spasticity without the significant sedative effects often associated with other centrally acting muscle relaxants.[9]

Figure 1: Signaling Pathway of Tolperisone-Type Drugs cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Ca_Channel Voltage-Gated Ca2+ Channel Na_Channel->Ca_Channel Action Potential Propagation Glutamate_Vesicle Glutamate Vesicle Ca_Channel->Glutamate_Vesicle Ca2+ Influx Glutamate_Receptor Glutamate Receptor Glutamate_Vesicle->Glutamate_Receptor Glutamate Release EPSP Excitatory Postsynaptic Potential (EPSP) Glutamate_Receptor->EPSP Tolperisone Tolperisone Tolperisone->Na_Channel Blocks Tolperisone->Ca_Channel Blocks

Figure 1: Signaling Pathway of Tolperisone-Type Drugs

Pharmacokinetics and Metabolism

Tolperisone is well-absorbed after oral administration, reaching peak plasma concentrations in approximately 1.5 hours.[2] It undergoes extensive metabolism in the liver and kidneys.[2] The elimination of tolperisone is biphasic, with a first phase half-life of about two hours and a second phase of 12 hours.[2] The primary active metabolite is hydroxymethyl tolperisone, formed via the CYP2D6 metabolic pathway.

Pharmacokinetic parameters for eperisone have also been studied, showing rapid oral absorption (Tmax = 1.6 h) and elimination (t1/2 = 1.87 h).[10]

Table 1: Pharmacokinetic Parameters of Tolperisone and Eperisone

DrugTmax (hours)Half-life (hours)Primary Metabolism
Tolperisone~1.52 (initial), 12 (terminal)CYP2D6
Eperisone~1.6~1.87Not specified

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy and good tolerability of tolperisone in treating spasticity following stroke and painful muscle spasms.

A key study in post-stroke spasticity was a 12-week, randomized, double-blind, placebo-controlled trial involving 120 patients.[11] The study found that tolperisone, at doses ranging from 300-900 mg daily, significantly reduced spasticity as measured by the Ashworth Scale.[11]

Table 2: Summary of a Key Clinical Trial of Tolperisone in Post-Stroke Spasticity

ParameterTolperisone GroupPlacebo Groupp-value
Number of Patients6060N/A
Mean Age (years)63.3 ± 10.663.3 ± 10.6N/A
Treatment Duration12 weeks12 weeksN/A
Daily Dose300-900 mgPlaceboN/A
Mean Reduction in Ashworth Score1.03 ± 0.710.47 ± 0.54< 0.0001
Patients with ≥1 point reduction in Ashworth Score78.3%45%< 0.0001
Adverse Events1926N/S

Data from Stamenova et al., 2005.[11]

More recent Phase II and III clinical trials have been conducted, particularly in the United States, to evaluate an ultrapure formulation of tolperisone for the treatment of acute, painful muscle spasms of the back.[12][13] These studies have further explored the dose-ranging efficacy and safety of tolperisone.[12][14]

Tolperisone is generally well-tolerated, with adverse effects occurring in less than 1% of patients.[2] Common side effects include muscle weakness, headache, hypotension, nausea, and dry mouth, all of which are reversible.[2] A significant advantage of tolperisone is its lack of sedative effects compared to other centrally acting muscle relaxants.[9]

Key Experimental Methodologies

The development and characterization of tolperisone-type drugs have relied on a range of preclinical and clinical experimental protocols.

Preclinical Evaluation of Spinal Reflex Inhibition

A common preclinical model to assess the central muscle relaxant activity of these compounds involves the in vivo measurement of spinal reflexes in anesthetized and decerebrated rats.

Experimental Protocol:

  • Animal Preparation: Adult rats are anesthetized, and a laminectomy is performed to expose the lumbar spinal cord. The animal is decerebrated to eliminate supraspinal influences.

  • Nerve Stimulation: The dorsal root of a lumbar spinal nerve is electrically stimulated to evoke reflex potentials.

  • Recording of Ventral Root Potentials: The corresponding ventral root is used to record the evoked mono-, di-, and polysynaptic reflex potentials.

  • Drug Administration: Tolperisone or its analogues are administered intravenously.

  • Data Analysis: The amplitude of the evoked reflex potentials before and after drug administration is compared to quantify the inhibitory effect of the compound.

Figure 2: Experimental Workflow for Preclinical Spinal Reflex Inhibition Assay Animal_Prep Animal Preparation (Anesthesia, Laminectomy, Decerebration) Nerve_Stim Dorsal Root Stimulation Animal_Prep->Nerve_Stim Record_Baseline Baseline Ventral Root Potential Recording Nerve_Stim->Record_Baseline Drug_Admin Intravenous Drug Administration Record_Baseline->Drug_Admin Record_Post_Drug Post-Drug Ventral Root Potential Recording Drug_Admin->Record_Post_Drug Data_Analysis Data Analysis (Comparison of Amplitudes) Record_Post_Drug->Data_Analysis

Figure 2: Experimental Workflow for Preclinical Spinal Reflex Inhibition Assay
Clinical Trial Protocol for Post-Stroke Spasticity

The efficacy of tolperisone in a clinical setting is typically evaluated in randomized, double-blind, placebo-controlled trials.

Experimental Protocol (Example based on Stamenova et al., 2005): [11]

  • Patient Recruitment: Patients with post-stroke spasticity are recruited based on specific inclusion and exclusion criteria.

  • Randomization: Patients are randomly assigned to receive either tolperisone or a placebo.

  • Dose Titration: The study begins with a dose-titration period to find the optimal therapeutic dose for each patient (e.g., 300-900 mg/day for tolperisone).

  • Treatment Period: Patients receive the assigned treatment for a specified duration (e.g., 12 weeks).

  • Efficacy Assessment: The primary outcome measure is the change in spasticity, typically assessed using the Ashworth Scale. Secondary outcomes may include functional assessments and overall efficacy evaluations by both the patient and investigator.

  • Safety Monitoring: Adverse events are monitored and recorded throughout the study.

  • Statistical Analysis: The data from the treatment and placebo groups are statistically compared to determine the efficacy and safety of the drug.

Conclusion and Future Perspectives

Tolperisone and its analogues represent a valuable class of centrally acting muscle relaxants with a well-defined mechanism of action and a favorable safety profile, notably the lack of significant sedation. The discovery and development of these drugs have provided an important therapeutic option for patients with spasticity and painful muscle spasms. Future research may focus on the development of new analogues with improved pharmacokinetic properties and an even lower risk of adverse effects, as well as exploring their potential in other neurological conditions. The ongoing clinical evaluation of ultrapure tolperisone formulations highlights the continued interest in optimizing the therapeutic potential of this class of drugs.

References

In Vitro Electrophysiological Profile of Lanperisone on Spinal Reflexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanperisone, a centrally acting muscle relaxant of the tolperisone-type, demonstrates significant inhibitory effects on spinal reflexes in in vitro preparations. This technical guide synthesizes the available electrophysiological data to provide a comprehensive overview of its mechanism of action at the cellular and network levels within the spinal cord. The primary mechanism of this compound involves the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels, leading to a presynaptic inhibition of neurotransmitter release from primary afferent terminals. This action results in a dose-dependent depression of both monosynaptic and polysynaptic reflex pathways. This document provides detailed experimental protocols, quantitative data on this compound's potency, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Spinal Reflexes

This compound exerts its muscle relaxant effects by depressing spinal reflex potentials.[1] In vitro studies on isolated rat spinal cord preparations have shown that this compound dose-dependently inhibits the ventral root potential evoked by dorsal root stimulation.[2] This inhibitory action is not selective and affects both monosynaptic and polysynaptic reflexes. The underlying mechanism is attributed to a presynaptic inhibition of excitatory neurotransmitter release from the primary afferent nerve endings.[2] This is achieved through a combined blockade of voltage-gated sodium and calcium channels, which are crucial for action potential propagation and neurotransmitter exocytosis.

Quantitative Analysis of this compound's Inhibitory Effects

The inhibitory potency of this compound on different components of the dorsal root-evoked ventral root potential (DR-VRP) has been quantified in vitro. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound.

ParameterIC50 (µM)
Monosynaptic Compound Action Potential (Peak-to-Peak Amplitude)~150
Excitatory Postsynaptic Potential (EPSP) Amplitude~150
EPSP Integral~100
Late Part of EPSP (80-180 ms post-stimulus)~80

Data extracted from Kocsis et al., 2005. The values are estimated from graphical representations and are therefore approximate.

Detailed Experimental Protocols

In Vitro Isolated Hemisected Spinal Cord Preparation (Rat)

This protocol is fundamental for studying the effects of compounds on spinal reflex pathways in an isolated environment.

Objective: To prepare a viable hemisected spinal cord from a neonatal rat for electrophysiological recording of dorsal root-evoked ventral root potentials.

Materials:

  • Neonatal Sprague-Dawley rats (6-day-old)

  • Dissection microscope

  • Vibrating microtome

  • Recording chamber with perfusion system

  • Suction electrodes for stimulation and recording

  • Amplifier and data acquisition system

  • Artificial cerebrospinal fluid (aCSF) and sucrose-aCSF solutions

Methodology:

  • Anesthesia and Dissection:

    • Anesthetize a 6-day-old rat, typically with ether or by cooling.

    • Decapitate the rat and perform a laminectomy in ice-cold sucrose-aCSF to expose the spinal cord.

    • Carefully dissect the lumbar spinal cord and transfer it to a dish containing continuously oxygenated (95% O2, 5% CO2) sucrose-aCSF at 4°C.

  • Hemisection:

    • Under a dissection microscope, carefully hemisect the isolated spinal cord along the midline using fine scissors or a blade.

  • Mounting and Perfusion:

    • Transfer the hemisected spinal cord to a recording chamber.

    • Continuously perfuse the preparation with oxygenated aCSF at a constant flow rate and maintain the temperature at approximately 25°C.

  • Stimulation and Recording:

    • Place a suction electrode on a lumbar dorsal root (e.g., L4 or L5) for electrical stimulation.

    • Place a second suction electrode on the corresponding ventral root to record the evoked potentials (DR-VRP).

    • Deliver single square-wave pulses to the dorsal root to elicit monosynaptic and polysynaptic reflex responses in the ventral root.

  • Drug Application:

    • After obtaining stable baseline recordings, add this compound to the perfusing aCSF at various concentrations to determine its effects on the DR-VRP.

Whole-Cell Patch-Clamp Recording from Dorsal Root Ganglion (DRG) Neurons

This technique allows for the direct investigation of the effects of this compound on voltage-gated ion channels in sensory neurons.

Objective: To record voltage-gated sodium and calcium currents from isolated DRG neurons and assess the inhibitory effects of this compound.

Materials:

  • Adult rats

  • Enzymes for tissue dissociation (e.g., collagenase, trypsin)

  • Cell culture reagents

  • Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular and extracellular recording solutions

Methodology:

  • DRG Neuron Isolation and Culture:

    • Anesthetize an adult rat and dissect the lumbar dorsal root ganglia.

    • Enzymatically and mechanically dissociate the ganglia to obtain a single-cell suspension of sensory neurons.

    • Plate the neurons on coated coverslips and culture them for a short period (typically a few hours to a day) before recording.

  • Patch-Clamp Recording:

    • Place a coverslip with adherent DRG neurons in a recording chamber mounted on an inverted microscope.

    • Continuously perfuse the chamber with an extracellular solution.

    • Fabricate a patch pipette with a resistance of 3-5 MΩ and fill it with an appropriate intracellular solution for recording either sodium or calcium currents.

    • Under visual guidance, approach a neuron with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage-Clamp Protocols:

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Apply a series of depolarizing voltage steps to activate voltage-gated sodium or calcium channels and record the resulting inward currents.

  • Drug Application:

    • After recording stable baseline currents, apply this compound to the extracellular solution via the perfusion system at different concentrations.

    • Record the currents in the presence of the drug to determine its inhibitory effect on the channel conductance.

Visualizing Pathways and Workflows

Signaling Pathway of this compound's Action

G cluster_0 Presynaptic Terminal (Primary Afferent) cluster_1 Postsynaptic Neuron (Spinal Interneuron/Motoneuron) AP Action Potential Propagation Na_channel Voltage-Gated Na+ Channel AP->Na_channel Opens Ca_channel Voltage-Gated Ca2+ Channel Na_channel->Ca_channel Depolarization Opens Vesicle_fusion Vesicle Fusion & Neurotransmitter Release Ca_channel->Vesicle_fusion Ca2+ Influx Triggers Receptor Neurotransmitter Receptor Vesicle_fusion->Receptor Neurotransmitter Binds to EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP Activation Leads to Spinal_Reflex Spinal Reflex (Mono- & Polysynaptic) EPSP->Spinal_Reflex Initiates This compound This compound This compound->Na_channel Blocks This compound->Ca_channel Blocks

Caption: this compound's mechanism of action on spinal reflexes.

Experimental Workflow for In Vitro Spinal Cord Reflex Recording

G start Start prep Isolate & Hemisect Neonatal Rat Spinal Cord start->prep mount Mount in Recording Chamber & Perfuse with aCSF prep->mount electrodes Place Stimulation (Dorsal Root) & Recording (Ventral Root) Electrodes mount->electrodes baseline Record Baseline Dorsal Root-Evoked Ventral Root Potentials (DR-VRP) electrodes->baseline drug_app Apply this compound (Cumulative Concentrations) baseline->drug_app record_effect Record DR-VRP in the Presence of this compound drug_app->record_effect analysis Analyze Data: Measure Amplitude & Integral of Mono- & Polysynaptic Components record_effect->analysis ic50 Calculate IC50 Values analysis->ic50 end End ic50->end

Caption: Workflow for in vitro spinal cord electrophysiology.

Experimental Workflow for DRG Patch-Clamp Recording

G start Start isolate Isolate & Culture Dorsal Root Ganglion (DRG) Neurons start->isolate patch Establish Whole-Cell Patch-Clamp Configuration isolate->patch voltage_clamp Apply Voltage-Clamp Protocol to Elicit Na+ or Ca2+ Currents patch->voltage_clamp baseline Record Baseline Voltage-Gated Currents voltage_clamp->baseline drug_app Apply this compound to Extracellular Solution baseline->drug_app record_effect Record Currents in the Presence of this compound drug_app->record_effect analysis Analyze Data: Measure Peak Current Amplitude record_effect->analysis dose_response Construct Dose-Response Curve analysis->dose_response end End dose_response->end

Caption: Workflow for DRG whole-cell patch-clamp recording.

Conclusion

References

Lanperisone Metabolites: A Technical Guide to Putative Biotransformation and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanperisone, a centrally acting muscle relaxant, holds therapeutic importance for managing conditions associated with muscular hypertonicity.[1] Despite its clinical use, publicly available data on the metabolic fate of this compound and the pharmacological profile of its metabolites remain scarce. This technical guide aims to bridge this knowledge gap by providing a detailed overview of the predicted metabolic pathways of this compound, based on extensive data from its structural and mechanistic analog, tolperisone. Furthermore, this document outlines the potential biological activities of these putative metabolites and presents comprehensive experimental protocols for their identification and characterization. All quantitative data are inferred from studies on analogous compounds and are presented for comparative purposes. The signaling pathways and experimental workflows are visualized using Graphviz to facilitate a clear understanding of the complex processes involved.

Introduction

This compound is a muscle relaxant with a longer duration of action compared to its analogs, tolperisone and eperisone, suggesting a slower metabolic rate.[2] Understanding the biotransformation of this compound is critical for a comprehensive assessment of its efficacy, safety, and potential for drug-drug interactions. The study of drug metabolites is a cornerstone of drug development, as these compounds can contribute to the parent drug's therapeutic effect, mediate toxicity, or serve as biomarkers of exposure.[3] This guide synthesizes information on the well-characterized metabolism of tolperisone to propose a metabolic map for this compound and to hypothesize the biological relevance of its metabolites.

Predicted Metabolic Pathways of this compound

The metabolism of tolperisone has been extensively studied, revealing that it primarily undergoes methyl-hydroxylation followed by carbonyl reduction.[4] The cytochrome P450 (CYP) enzyme system, particularly CYP2D6, is the main catalyst for these transformations, with minor contributions from CYP2C19, CYP2B6, and CYP1A2.[4] Given the structural similarities between this compound and tolperisone, analogous metabolic pathways are anticipated for this compound.

The primary predicted metabolic transformations for this compound are:

  • Hydroxylation: Addition of a hydroxyl group (-OH) to the molecule.

  • Carbonyl Reduction: Conversion of the ketone group to a secondary alcohol.

These transformations would result in a series of phase I metabolites. The subsequent phase II metabolism would likely involve conjugation reactions, such as glucuronidation, to enhance water solubility and facilitate excretion.

Hypothesized Metabolic Pathway of this compound

The following diagram illustrates the putative metabolic pathway of this compound, based on the known biotransformation of tolperisone.

Lanperisone_Metabolism This compound This compound Metabolite1 Hydroxylated this compound (Putative M1) This compound->Metabolite1 CYP-mediated Hydroxylation Metabolite2 Carbonyl-Reduced this compound (Putative M2) This compound->Metabolite2 Carbonyl Reductase Metabolite3 Hydroxylated and Carbonyl-Reduced this compound (Putative M3) Metabolite1->Metabolite3 Carbonyl Reductase PhaseII Phase II Conjugates (e.g., Glucuronides) Metabolite1->PhaseII Metabolite2->Metabolite3 CYP-mediated Hydroxylation Metabolite2->PhaseII Metabolite3->PhaseII

Figure 1: Hypothesized Metabolic Pathway of this compound.

Potential Biological Activity of this compound Metabolites

Currently, there is a lack of functional data on the pharmacological effects of this compound metabolites.[2][5] However, based on general principles of drug metabolism, several possibilities can be considered:

  • Active Metabolites: Metabolites may retain a significant portion of the parent drug's muscle relaxant activity. The presence of active metabolites could contribute to the prolonged therapeutic effect of this compound.

  • Inactive Metabolites: The metabolic transformations may lead to a loss of pharmacological activity, rendering the metabolites inactive.

  • Metabolites with Altered Activity: Metabolites could exhibit a different pharmacological profile, potentially interacting with other targets and leading to off-target effects or side effects.

Further investigation is required to elucidate the specific biological activities of this compound metabolites.

Quantitative Data Summary (Inferred from Tolperisone Studies)

The following table summarizes key pharmacokinetic and metabolic parameters for tolperisone, which can serve as a reference for designing future studies on this compound. It is important to note that these values are not directly transferable to this compound but provide an order-of-magnitude estimation.

ParameterTolperisone ValueReference
Primary Metabolizing Enzyme CYP2D6[4]
Main Metabolic Pathway Methyl-hydroxylation[4]
Key Metabolite Hydroxymethyl-tolperisone (M1)[6]
Bioavailability ~20%[7]
Half-life (t½) Approximately 1.5 hours[6]

Detailed Experimental Protocols

The following sections describe the standard methodologies that would be employed to identify and characterize the metabolites of this compound and their biological activity.

Metabolite Identification and Quantification

A general workflow for the identification and quantification of drug metabolites is depicted below.

Metabolite_ID_Workflow cluster_in_vitro In Vitro Metabolism cluster_sample_prep Sample Preparation cluster_analysis Analytical Chemistry cluster_data_analysis Data Analysis Incubation Incubate this compound with: - Human Liver Microsomes - Recombinant CYP Enzymes Extraction Solid-Phase or Liquid-Liquid Extraction Incubation->Extraction LCMS LC-MS/MS Analysis (High-Resolution Mass Spectrometry) Extraction->LCMS Metabolite_Profiling Metabolite Profiling and Structure Elucidation LCMS->Metabolite_Profiling NMR NMR Spectroscopy (for structural elucidation) Metabolite_Profiling->NMR for confirmation Quantification Quantification of Metabolites Metabolite_Profiling->Quantification

Figure 2: Experimental Workflow for Metabolite Identification.

Protocol for In Vitro Metabolism of this compound:

  • Incubation:

    • Prepare an incubation mixture containing this compound (at various concentrations), human liver microsomes (or recombinant CYP enzymes), and a NADPH-generating system in a phosphate buffer (pH 7.4).

    • Initiate the reaction by adding the NADPH-generating system.

    • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation:

    • Centrifuge the terminated incubation mixture to precipitate proteins.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Separate the parent drug and its metabolites using a suitable C18 column and a gradient elution program.

    • Acquire full-scan MS and data-dependent MS/MS spectra to identify potential metabolites based on their accurate mass and fragmentation patterns.[8]

  • Data Analysis:

    • Process the raw data using specialized software to identify peaks corresponding to potential metabolites.

    • Elucidate the structures of the metabolites by interpreting their MS/MS fragmentation patterns.

    • For unambiguous structure determination, preparative HPLC can be used to isolate sufficient quantities of the metabolites for NMR analysis.[3]

Assessment of Biological Activity

Protocol for Receptor Binding Assays:

  • Preparation of Test Compounds:

    • Synthesize or isolate the identified this compound metabolites.

  • Membrane Preparation:

    • Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., receptors involved in muscle relaxation).

  • Binding Assay:

    • Incubate the membrane preparations with a radiolabeled ligand specific for the target receptor in the presence and absence of varying concentrations of this compound and its metabolites.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound ligand.

  • Data Analysis:

    • Calculate the inhibition constant (Ki) for each compound to determine its binding affinity for the receptor.

Protocol for In Vivo Pharmacodynamic Studies:

  • Animal Model:

    • Utilize an appropriate animal model of muscle spasticity.

  • Drug Administration:

    • Administer this compound and its metabolites (if available in sufficient quantities) to different groups of animals.

  • Assessment of Muscle Relaxant Effect:

    • Measure the muscle tone and reflex activity at various time points after drug administration using established methods (e.g., electromyography, grip strength tests).

  • Data Analysis:

    • Compare the effects of the metabolites to that of the parent drug to determine their relative potency and duration of action.

Conclusion

While direct experimental data on the metabolism of this compound is currently lacking, a predictive framework based on its structural analog, tolperisone, provides a solid foundation for future research. The proposed metabolic pathways, hypothesized biological activities, and detailed experimental protocols outlined in this guide are intended to serve as a valuable resource for scientists and researchers in the field of drug metabolism and pharmacology. Further studies are imperative to definitively characterize the metabolites of this compound and to elucidate their contribution to the overall pharmacological profile of this important muscle relaxant. This will ultimately lead to a more complete understanding of its clinical efficacy and safety.

References

In-Depth Technical Guide: Molecular Docking Studies of Lanperisone with N-Type Voltage-Gated Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the compilation of this document, specific molecular docking studies for lanperisone with calcium channels have not been extensively published in peer-reviewed literature. This guide, therefore, presents a comprehensive, technically detailed framework and a proposed methodology for conducting such research, based on the known pharmacology of this compound and established computational drug design protocols.

Introduction

This compound is a centrally acting muscle relaxant recognized for its efficacy in treating muscle spasticity.[1][2] Its mechanism of action, analogous to other tolperisone-type drugs, involves the blockade of voltage-gated ion channels.[3][4] Specifically, these compounds are understood to inhibit spinal reflexes through a combined action on both voltage-gated sodium and calcium channels, leading to a presynaptic inhibition of neurotransmitter release.[3][4]

Voltage-gated calcium channels (VGCCs) are critical in neuronal signaling, and the N-type (CaV2.2) channels, in particular, are pivotal in controlling neurotransmitter release at presynaptic terminals.[5][6] Given the pharmacological profile of the tolperisone class of drugs, the CaV2.2 channel presents a primary and compelling target for investigating the molecular interactions of this compound.[7]

This technical guide outlines a proposed in-silico study using molecular docking to elucidate the binding mechanism of this compound to the human N-type voltage-gated calcium channel. The objective is to predict the binding affinity, identify key interacting residues, and provide a structural basis for its channel-blocking activity. Such insights are invaluable for the rational design of novel derivatives with improved potency and selectivity.

Proposed Molecular Docking Study

This section details a hypothetical, yet scientifically rigorous, molecular docking workflow to investigate the interaction between this compound and the human CaV2.2 channel.

Target and Ligand Selection
  • Protein Target: The human N-type voltage-gated calcium channel (CaV2.2) complex. A high-resolution cryogenic electron microscopy (cryo-EM) structure is available in the Protein Data Bank (PDB).

  • PDB ID: 7VFV.[8] This structure represents the human CaV2.2-alpha2/delta1-beta1 complex, providing a physiologically relevant model for docking studies.[8]

  • Ligand: this compound. Its 3D structure can be obtained from the PubChem database (CID 198707).

Data Presentation: Predicted Binding Interactions

The following tables summarize the expected quantitative outputs from the proposed molecular docking simulation. The values presented are hypothetical and serve as a template for presenting actual results.

Table 1: Predicted Binding Affinity and Docking Scores for this compound with CaV2.2 (PDB: 7VFV)

LigandDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (nM)RMSD from Initial Conformation (Å)
This compound-8.5-9.250.51.2

Table 2: Predicted Intermolecular Interactions between this compound and Key Residues of CaV2.2

This compound AtomInteracting Residue (CaV2.2)Interaction TypeDistance (Å)
O (carbonyl)TYR-1254 (Chain A)Hydrogen Bond2.8
N (pyrrolidine)ASP-876 (Chain A)Salt Bridge3.1
F (trifluoromethyl)ILE-1258 (Chain A)Halogen Bond3.5
Phenyl RingPHE-880 (Chain A)Pi-Pi Stacking4.2
Methyl GroupVAL-1502 (Chain B)Hydrophobic3.9

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable in-silico experiments. The following protocols are based on established best practices for molecular docking of small molecules to ion channels.[9][10][11]

Protein Preparation
  • Structure Retrieval: Download the cryo-EM structure of the human CaV2.2 complex (PDB ID: 7VFV) from the RCSB Protein Data Bank.[8]

  • Preprocessing: Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, MOE, or AutoDock Tools).

  • Chain Selection: Isolate the primary pore-forming α1B subunit (Chain A), which is the site of action for many channel blockers. Remove other subunits (α2δ, β), ligands, and water molecules not involved in the direct binding interaction.

  • Structure Refinement: Add hydrogen atoms, assign correct bond orders, and fill in any missing side chains or loops using tools like Prime (Schrödinger) or the RosettaRelax protocol.[9]

  • Protonation and Optimization: Assign protonation states for titratable residues at a physiological pH of 7.4. Perform a constrained energy minimization of the protein structure to relieve steric clashes, typically using an OPLS (Optimized Potentials for Liquid Simulations) or similar force field.

Ligand Preparation
  • Structure Retrieval: Obtain the 3D structure of this compound (CID 198707) from the PubChem database in SDF format.

  • Protonation and Tautomer Generation: Use a ligand preparation tool (e.g., LigPrep in Schrödinger or the Antechamber module in AmberTools) to generate possible ionization states, tautomers, and stereoisomers at pH 7.4 ± 1.0.[9]

  • Energy Minimization: Perform a thorough energy minimization of the generated ligand conformations using a suitable force field (e.g., MMFF94 or OPLS).

Receptor Grid Generation
  • Binding Site Identification: The binding site for this compound is not yet experimentally defined. A potential binding pocket can be identified within the central pore cavity, a common binding region for channel blockers.[12] Alternatively, blind docking can be performed initially to explore the entire protein surface for potential allosteric sites.

  • Grid Box Definition: Define a grid box (typically 20Å x 20Å x 20Å) centered on the putative binding site. The box should be large enough to allow the ligand to rotate and translate freely during the docking simulation.

Molecular Docking Simulation
  • Docking Algorithm: Employ a validated docking program such as Glide (Schrödinger), AutoDock Vina, or RosettaLigand.[9][13] These programs use different algorithms (e.g., systematic search, genetic algorithms, Monte Carlo) to explore ligand conformations and orientations within the defined binding site.[13]

  • Scoring Function: Use a scoring function (e.g., GlideScore, AutoDock Vina scoring function) to estimate the binding affinity. The docking poses will be ranked based on this score.

  • Pose Generation: Generate a set number of binding poses (e.g., 20-50) for this compound.

  • Post-Docking Analysis: The top-scoring poses should be visually inspected and analyzed for plausible interactions (hydrogen bonds, hydrophobic contacts, etc.). The pose with the best score and most chemically sensible interactions is selected for further analysis. Calculate the Root-Mean-Square Deviation (RMSD) to assess the convergence of docking poses.[10]

Visualizations

Signaling Pathway and Mechanism

The diagram below illustrates the proposed mechanism of action for this compound at the presynaptic nerve terminal, where it blocks N-type calcium channels to inhibit neurotransmitter release.

G cluster_0 Presynaptic Terminal AP Action Potential Arrives Depol Membrane Depolarization AP->Depol CaV22_Open N-Type Ca²⁺ Channel (CaV2.2) Opens Depol->CaV22_Open Ca_Influx Ca²⁺ Influx CaV22_Open->Ca_Influx CaV22_Blocked CaV2.2 Blocked Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Influx->Vesicle_Fusion Synaptic_Transmission Synaptic Transmission Vesicle_Fusion->Synaptic_Transmission This compound This compound This compound->CaV22_Blocked Binds to Channel Pore CaV22_Blocked->Ca_Influx Inhibits

Caption: Proposed mechanism of this compound at the presynaptic terminal.

Experimental Workflow

The following diagram outlines the key steps of the proposed molecular docking study.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_output Output PDB 1. Protein Preparation (CaV2.2 - PDB: 7VFV) Grid 3. Receptor Grid Generation PDB->Grid Ligand 2. Ligand Preparation (this compound) Ligand->Grid Dock 4. Molecular Docking Simulation Grid->Dock Analyze 5. Pose Analysis & Scoring Dock->Analyze Results Binding Affinity & Key Interactions Analyze->Results

References

An In-depth Technical Guide to Transcriptomic Profiling of Neuronal Cells After Lanperisone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanperisone is a centrally acting muscle relaxant whose mechanism of action involves the modulation of neuronal excitability. While its primary effects on spinal reflexes are established, a comprehensive understanding of its impact on the neuronal transcriptome is lacking. This technical guide outlines a hypothetical study designed to elucidate the genome-wide transcriptional changes in neuronal cells following treatment with this compound. We provide detailed experimental protocols for cell culture, RNA sequencing, and bioinformatic analysis. Furthermore, we present hypothetical data and visualizations to illustrate the potential transcriptomic signature of this compound, offering insights into its molecular effects and informing future drug development and neuroscience research.

Introduction

This compound is a muscle relaxant used to treat muscle stiffness and spasms.[1] Its therapeutic effects are attributed to its action on the central nervous system, where it depresses spinal reflexes.[1][2] Mechanistically, this compound and related compounds like tolperisone are known to block voltage-gated sodium (NaV) and calcium (CaV) channels.[1][2] This blockade reduces neuronal excitability and inhibits the release of neurotransmitters from primary afferent endings.[1]

While the electrophysiological effects of this compound are partially characterized, its influence on neuronal gene expression remains unexplored. Transcriptomic profiling via RNA sequencing (RNA-seq) offers a powerful, unbiased approach to identify genes and signaling pathways modulated by a pharmacological agent. Understanding these changes is crucial for a complete mechanistic understanding, identification of novel therapeutic targets, and assessment of potential off-target effects.

This guide details a comprehensive framework for investigating the transcriptomic effects of this compound on a neuronal cell model. It covers the proposed mechanism of action, detailed experimental methodologies, hypothetical data interpretation, and advanced visualization of key processes and pathways.

Proposed Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of voltage-gated ion channels, which are critical for the initiation and propagation of action potentials and synaptic transmission.

  • Voltage-Gated Sodium Channel (NaV) Blockade: By blocking NaV channels, this compound is expected to reduce the influx of sodium ions during depolarization. This action dampens neuronal excitability and can alter the expression of genes regulated by neuronal activity.[3][4] The expression of NaV channel subunits themselves is subject to complex transcriptional and post-translational regulation, which could be influenced by sustained channel blockade.[5][6]

  • Voltage-Gated Calcium Channel (CaV) Blockade: Inhibition of CaV channels, particularly N- and P/Q-types which are crucial for neurotransmitter release, is a key aspect of this compound's function.[1][7] Calcium influx through these channels is a critical second messenger that activates numerous intracellular signaling cascades leading to the nucleus to regulate gene expression.[8][9] Pathways sensitive to intracellular calcium levels include those involving CaMK, MAPK, and the transcription factor CREB.[8][10]

Based on these mechanisms, we hypothesize that this compound treatment will lead to significant changes in the expression of genes associated with:

  • Ion channel subunits and regulators.

  • Synaptic transmission and plasticity.

  • Calcium-dependent signaling pathways (e.g., MAPK/ERK cascade).

  • Neurotrophic factors and their receptors.

  • Genes involved in neuronal survival and apoptosis.

Lanperisone_Signaling_Pathway cluster_membrane Neuronal Membrane cluster_cytoplasm Cytoplasm & Nucleus This compound This compound NaV Voltage-Gated Na+ Channel This compound->NaV Inhibits CaV Voltage-Gated Ca2+ Channel This compound->CaV Inhibits Action_Potential Reduced Neuronal Excitability NaV->Action_Potential Calcium_Signal Decreased Intracellular [Ca2+] CaV->Calcium_Signal Na_ion Na+ Na_ion->NaV Ca_ion Ca2+ Ca_ion->CaV MAPK_Pathway MAPK/ERK Signaling Calcium_Signal->MAPK_Pathway Modulates CREB CREB Activation MAPK_Pathway->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis A Differentiated Neuronal Culture B This compound (10 µM) or Vehicle Treatment (24h) A->B C Total RNA Extraction B->C D RNA Quality Control (RIN ≥ 8) C->D E mRNA Isolation & Fragmentation D->E F cDNA Library Preparation E->F G Library QC & Pooling F->G H Illumina Sequencing (Paired-End, 150 bp) G->H I Raw Read QC (FastQC) H->I Raw Data (fastq) J Read Trimming (Trimmomatic) I->J K Alignment to Genome (STAR) J->K L Read Quantification (HTSeq-count) K->L M Differential Expression Analysis (DESeq2) L->M N Pathway & GO Enrichment Analysis M->N Data_Analysis_Pipeline RawData Raw FASTQ Files QC1 Quality Check (FastQC) RawData->QC1 Trim Adapter & Quality Trimming QC1->Trim CleanData Clean FASTQ Files Trim->CleanData Align Alignment (STAR) CleanData->Align BAM BAM Files Align->BAM Count Read Counting (HTSeq) BAM->Count CountsMatrix Raw Counts Matrix Count->CountsMatrix DGE Differential Expression (DESeq2) CountsMatrix->DGE DEG_List Differentially Expressed Genes (DEGs) DGE->DEG_List Enrichment Pathway & GO Analysis DEG_List->Enrichment Results Biological Interpretation Enrichment->Results

References

Lanperisone's Impact on Presynaptic Neurotransmitter Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanperisone is a centrally acting muscle relaxant, understood to exert its therapeutic effects through the modulation of spinal reflexes. This technical guide delves into the core mechanism of action of this compound, focusing on its influence on presynaptic neurotransmitter release. Through a comprehensive review of available literature, this document outlines the pharmacological effects of this compound and its structural analogs, eperisone and tolperisone, on key components of synaptic transmission. The primary mechanism involves the blockade of voltage-gated sodium (NaV) and calcium (CaV) channels, which leads to a reduction in the release of excitatory neurotransmitters from presynaptic terminals. This guide provides a synthesis of the available quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development.

Core Mechanism of Action: Presynaptic Inhibition

The principal mechanism by which this compound and related compounds induce muscle relaxation is through the presynaptic inhibition of neurotransmitter release from primary afferent terminals in the spinal cord. This action effectively dampens the excitability of spinal reflexes, which are often hyperactive in conditions of spasticity and muscle stiffness. The inhibition is primarily achieved through the blockade of voltage-gated ion channels.[1][2][3]

Blockade of Voltage-Gated Sodium Channels (NaV)

This compound and its analogs act as blockers of voltage-gated sodium channels.[1][2] By inhibiting these channels on the presynaptic terminal, the drugs reduce neuronal excitability and the propagation of action potentials. This, in turn, diminishes the depolarization-dependent cascade that leads to neurotransmitter release.

Blockade of Voltage-Gated Calcium Channels (CaV)

The influx of calcium ions (Ca²⁺) through voltage-gated calcium channels is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. This compound and its analogs have been shown to inhibit these channels, thereby reducing the presynaptic Ca²⁺ concentration and directly impeding the release of excitatory neurotransmitters like glutamate.[1][2]

Modulation of Spinal Reflexes

By attenuating the release of excitatory neurotransmitters, this compound effectively depresses both monosynaptic and polysynaptic reflex potentials in the spinal cord.[3][4] Some evidence also suggests an inhibitory effect on the descending noradrenergic tonic facilitation within the spinal cord, further contributing to the overall reduction in spinal reflex excitability.[3]

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, this section presents data for its close structural and functional analogs, eperisone and tolperisone. This information provides a strong indication of the expected pharmacological profile of this compound.

Table 1: Inhibitory Concentrations (IC50) of Tolperisone on Voltage-Gated Sodium Channel Isoforms
Channel IsoformTolperisone IC50 (µM)
Nav1.2135 ± 15
Nav1.3115 ± 10
Nav1.4230 ± 25
Nav1.5210 ± 20
Nav1.6190 ± 20
Nav1.7150 ± 15
Nav1.8180 ± 20

Data derived from studies on cloned rat sodium channels expressed in Xenopus oocytes.[5][6]

Table 2: Inhibitory Effects of Eperisone and Tolperisone on Voltage-Gated Calcium Channels
CompoundIC50 (µM)Channel State Affinity
Eperisone348Inactivated > Resting > Open
Tolperisone1089Inactivated > Resting > Open

Data from studies on snail neurons.

Table 3: Effect of this compound and Analogs on Ventral Root Potentials in Isolated Rat Spinal Cord
CompoundConcentration Range (µM) for Depression
This compound25-200
Eperisone25-200
Tolperisone50-400
Silperisone25-200
Inaperisone25-200

These compounds dose-dependently depressed the ventral root potential of isolated hemisected spinal cord of 6-day-old rats.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and related drugs.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

Objective: To measure the effect of this compound on voltage-gated sodium and calcium currents in isolated neurons.

Methodology:

  • Cell Preparation: Dorsal root ganglion (DRG) neurons are acutely dissociated from rats.

  • Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Solutions:

    • External Solution (for NaV currents): Contains (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.

    • External Solution (for CaV currents): Contains (in mM): 120 tetraethylammonium chloride (TEA-Cl), 5 BaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with TEA-OH.

    • Internal Solution: Contains (in mM): 140 CsF, 10 NaCl, 1 MgCl₂, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

  • Voltage Protocol (for NaV currents): From a holding potential of -80 mV, depolarizing steps are applied in 10 mV increments to elicit sodium currents.

  • Voltage Protocol (for CaV currents): From a holding potential of -80 mV, depolarizing steps are applied to elicit calcium currents.

  • Drug Application: this compound is applied to the external solution at varying concentrations to determine its inhibitory effect on the recorded currents.

  • Data Analysis: The peak current amplitude is measured before and after drug application to calculate the percentage of inhibition and determine the IC50 value.

Isolated Spinal Cord Slice Preparation for Reflex Pathway Analysis

Objective: To assess the effect of this compound on monosynaptic and polysynaptic reflexes in an ex vivo preparation.

Methodology:

  • Tissue Preparation: The spinal cord is isolated from neonatal rats and a transverse slice of the lumbar spinal cord with an attached dorsal root is prepared.[7]

  • Recording Chamber: The slice is placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.

  • Stimulation and Recording: A suction electrode is used to stimulate the dorsal root, and another suction electrode is placed on the corresponding ventral root to record the evoked reflex potentials.

  • Drug Perfusion: this compound is added to the aCSF at various concentrations.

  • Data Acquisition: The amplitude and latency of the monosynaptic and polysynaptic components of the ventral root potential are recorded and analyzed.

  • Analysis: The effect of this compound on the different components of the spinal reflex is quantified.

Neurotransmitter Release Assay from Synaptosomes

Objective: To directly measure the effect of this compound on the release of neurotransmitters (e.g., glutamate) from presynaptic terminals.

Methodology:

  • Synaptosome Preparation: Synaptosomes (isolated presynaptic terminals) are prepared from rat spinal cord or brain tissue by differential centrifugation.

  • Loading: Synaptosomes are pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]glutamate).

  • Depolarization: The synaptosomes are depolarized using a high concentration of potassium chloride (KCl) or a chemical depolarizing agent like 4-aminopyridine to induce neurotransmitter release.

  • Drug Treatment: this compound is incubated with the synaptosomes before and during depolarization.

  • Measurement: The amount of radiolabeled neurotransmitter released into the supernatant is measured using liquid scintillation counting.

  • Analysis: The percentage of inhibition of neurotransmitter release by this compound is calculated by comparing the release in the presence and absence of the drug.

Mandatory Visualizations

Signaling Pathway of Presynaptic Inhibition by this compound

Presynaptic_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential Propagation NaV Voltage-Gated Na+ Channel ActionPotential->NaV Activates CaV Voltage-Gated Ca2+ Channel NaV->CaV Depolarizes Membrane CaInflux Ca2+ Influx CaV->CaInflux Opens VesicleFusion Synaptic Vesicle Fusion CaInflux->VesicleFusion Triggers NT_Release Neurotransmitter (e.g., Glutamate) Release VesicleFusion->NT_Release Leads to This compound This compound This compound->NaV Blocks This compound->CaV Blocks Receptor Neurotransmitter Receptor NT->Receptor Binds to EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP Generates

Caption: Signaling pathway of this compound-mediated presynaptic inhibition.

Experimental Workflow for Investigating this compound's Effect on Spinal Reflexes

Experimental_Workflow start Start prep Isolate Spinal Cord from Neonatal Rat start->prep slice Prepare Transverse Slice with Dorsal and Ventral Roots prep->slice setup Mount Slice in Recording Chamber with aCSF Perfusion slice->setup stim_record Stimulate Dorsal Root Record Ventral Root Potential setup->stim_record baseline Establish Baseline Reflex Recording stim_record->baseline drug_app Apply this compound (Varying Concentrations) baseline->drug_app record_drug Record Ventral Root Potential in Presence of this compound drug_app->record_drug analysis Analyze Changes in Monosynaptic and Polysynaptic Reflex Amplitudes record_drug->analysis end End analysis->end

References

Preclinical Safety and Toxicology Profile of Lanperisone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available preclinical safety and toxicology data for lanperisone are limited. This document provides a comprehensive overview of the preclinical data for tolperisone , a closely related, centrally acting muscle relaxant that is structurally and mechanistically similar to this compound. The data presented here for tolperisone should be considered as a surrogate profile and may not be fully representative of this compound. Further studies are required to establish a definitive preclinical safety profile for this compound.

Executive Summary

This technical guide summarizes the available preclinical safety and toxicology data for tolperisone, a structural and functional analog of this compound. The preclinical assessment of tolperisone indicates a generally favorable safety profile at therapeutic dose levels. Acute toxicity studies in rodents have established the median lethal dose (LD50), with respiratory paralysis being the cause of death at high doses. Repeated dose toxicity studies in rats and dogs have identified no-observed-adverse-effect levels (NOAELs) and have not revealed significant target organ toxicity at doses providing a sufficient safety margin compared to anticipated human exposure.

Tolperisone has been evaluated for genotoxicity in a standard battery of in vitro and in vivo assays. While it was found to be non-mutagenic in the Ames test and in vivo micronucleus assays, clastogenic effects were observed in some in vitro mammalian cell assays, which have been attributed to a degradation product. Carcinogenicity bioassays in rodents have reportedly shown no carcinogenic potential. Reproductive and developmental toxicity studies in rats and rabbits did not reveal any teratogenic effects or adverse impacts on fertility. The following sections provide a detailed summary of these findings, including available quantitative data and experimental methodologies.

Data Presentation

Acute Toxicity

.[1][2][3]

SpeciesRoute of AdministrationLD50 (mg/kg)Observed Signs of Toxicity
RatOral1450Ataxia, tonic-clonic seizures, dyspnea, respiratory failure
MouseOral358Ataxia, seizures, respiratory depression
RatIntraperitoneal170Ataxia, seizures, respiratory depression
RatSubcutaneous645Ataxia, seizures, respiratory depression
Repeated Dose Toxicity

.[1][4]

SpeciesDurationRouteDose Levels (mg/kg/day)NOAEL (mg/kg/day)Key Findings
Rat28 daysOralNot specified300No target organs of toxicity identified.
Dog28 daysOralNot specified20No target organs of toxicity identified.
Rat6 monthsOral5050No clinical or biological toxicity observed.
Dog9 monthsOralNot specified5No significant findings reported.
Genotoxicity

.[4]

Assay TypeTest SystemConcentration/DoseMetabolic Activation (S9)Result
Gene MutationS. typhimurium, E. coli (Ames test)Not specifiedWith and withoutNegative
Chromosomal AberrationHuman lymphocytes (in vitro)Not specifiedNot specifiedPositive (clastogenic)
Gene MutationMouse lymphoma TK assay (in vitro)Not specifiedNot specifiedPositive (clastogenic)
Micronucleus TestMouse bone marrow (in vivo)Not specifiedN/ANegative

The in vitro genotoxic activity was attributed to the degradation product 4-methyl-1-(4-methylphenyl)-3-(1-piperidinyl)propan-1-one (4-MMPPO).

Carcinogenicity

.[4]

SpeciesDurationRouteDose LevelsFindings
RatNot specifiedOralNot specifiedNo evidence of carcinogenic potential.
MouseNot specifiedOralNot specifiedNo evidence of carcinogenic potential.

Note: Detailed study reports with quantitative data were not available in the public domain.

Reproductive and Developmental Toxicity

.[1][4]

Study TypeSpeciesDose Levels (mg/kg/day)Key Findings
Fertility and Early Embryonic DevelopmentRatNot specifiedNo effect on fertility.
Embryo-fetal DevelopmentRatNot specifiedNon-teratogenic.
Embryo-fetal DevelopmentRabbit50, 100No embryo- or fetotoxicity observed. Non-teratogenic.
Pre- and Postnatal DevelopmentRatNot specifiedNo adverse effects on pre- and postnatal development.

Experimental Protocols

Detailed experimental protocols for the preclinical studies on tolperisone are not fully available in the public literature. The following descriptions are based on standard regulatory guidelines for preclinical toxicology studies.

Acute Toxicity Study
  • Test System: Male and female Sprague-Dawley rats and CD-1 mice.

  • Methodology: Animals are administered a single dose of the test substance via the intended clinical route (oral) and other potential routes of exposure. The animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days. A necropsy is performed on all animals at the end of the observation period. The LD50 is calculated using a recognized statistical method.

Repeated Dose Toxicity Study (Subchronic)
  • Test System: Male and female Sprague-Dawley rats and Beagle dogs.

  • Methodology: The test substance is administered daily for a period of 28 or 90 days. At least three dose levels and a control group are used. Observations include clinical signs, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis. At the end of the treatment period, a full necropsy is performed, and organs are weighed and examined microscopically.

Genotoxicity Assays
  • Ames Test (Bacterial Reverse Mutation Assay): Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli are exposed to the test substance with and without a metabolic activation system (S9). The number of revertant colonies is counted to assess mutagenic potential.

  • In Vitro Mammalian Chromosomal Aberration Test: Human lymphocytes or other suitable mammalian cells are exposed to the test substance with and without S9 mix. Cells are harvested at a predetermined time, and metaphase chromosomes are examined for structural aberrations.

  • In Vivo Micronucleus Test: Mice or rats are treated with the test substance, and bone marrow is collected at appropriate time points. Polychromatic erythrocytes are examined for the presence of micronuclei, which are indicative of chromosomal damage.

Carcinogenicity Bioassay
  • Test System: Male and female Sprague-Dawley rats and CD-1 mice.

  • Methodology: The test substance is administered daily for the majority of the animal's lifespan (typically 2 years). Several dose groups and a control group are included. The animals are monitored for clinical signs and the development of tumors. A complete histopathological examination of all organs and tissues is performed at the end of the study.

Reproductive and Developmental Toxicity Studies
  • Fertility and Early Embryonic Development (Segment I): Male and female rats are treated with the test substance prior to and during mating, and females are treated through implantation. Endpoints include effects on mating performance, fertility, and early embryonic development.

  • Embryo-fetal Development (Segment II): Pregnant rats or rabbits are treated with the test substance during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal malformations.

  • Pre- and Postnatal Development (Segment III): Pregnant rats are treated with the test substance from implantation through lactation. The effects on the F1 generation are assessed, including survival, growth, and development.

Mandatory Visualizations

experimental_workflow_acute_toxicity start Start: Dose Range Finding main_study Main Study: Single Dose Administration (Multiple Dose Groups) start->main_study observation 14-Day Observation Period - Clinical Signs - Body Weight - Mortality main_study->observation necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis and LD50 Calculation necropsy->data_analysis end End: Acute Toxicity Report data_analysis->end

Experimental Workflow for an Acute Toxicity Study.

signaling_pathway_muscle_relaxation cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron action_potential Action Potential na_channel Voltage-gated Na+ Channel action_potential->na_channel ca_channel Voltage-gated Ca2+ Channel na_channel->ca_channel Depolarization glutamate_release Glutamate Release ca_channel->glutamate_release glutamate Glutamate glutamate_release->glutamate receptor Glutamate Receptor glutamate->receptor excitation Neuronal Excitation receptor->excitation muscle_contraction Muscle Contraction excitation->muscle_contraction This compound This compound/Tolperisone This compound->na_channel Inhibits This compound->ca_channel Inhibits

Proposed Mechanism of Action for Muscle Relaxation.

logical_relationship_genotoxicity_testing start Start: Genotoxicity Assessment in_vitro In Vitro Assays - Ames Test - Chromosomal Aberration - Mouse Lymphoma Assay start->in_vitro positive_in_vitro Positive Result in vitro? in_vitro->positive_in_vitro in_vivo In Vivo Assay - Micronucleus Test positive_in_vivo Positive Result in vivo? in_vivo->positive_in_vivo positive_in_vitro->in_vivo Yes negative_conclusion Conclusion: Non-genotoxic in vivo positive_in_vitro->negative_conclusion No further_investigation Further Investigation - Identify active metabolite/impurity - Additional in vivo studies positive_in_vivo->further_investigation Yes positive_in_vivo->negative_conclusion No positive_conclusion Conclusion: Genotoxic Potential further_investigation->positive_conclusion end End: Risk Assessment negative_conclusion->end positive_conclusion->end

Logical Flow of a Standard Genotoxicity Testing Battery.

References

Methodological & Application

Application Notes and Protocols for Lanperisone in In Vivo Mouse Studies of Spasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage calculation, administration, and evaluation of lanperisone in in vivo mouse models of spasticity. The protocols are based on available data for this compound and its structural analogs, such as tolperisone and eperisone, to facilitate the design and execution of preclinical studies.

Introduction

This compound is a centrally acting muscle relaxant. Like other tolperisone-type drugs, its mechanism of action is understood to involve the blockade of voltage-gated sodium and calcium channels. This action leads to the presynaptic inhibition of neurotransmitter release from primary afferent endings, which in turn suppresses spinal reflexes and reduces muscle hypertonia characteristic of spasticity.

Data Presentation: this compound and Analogs Dosage in Animal Models

The following table summarizes the available quantitative data for this compound and its analogs in relevant animal models. This information can be used as a starting point for dose-range finding studies in specific mouse models of spasticity.

CompoundAnimal ModelRoute of AdministrationDosage RangeObserved Effect
This compound Decerebrated Rats & MiceIntravenous (i.v.)10 mg/kgDepression of muscle tone in α- and γ-rigidity[1]
This compound Decerebrated Rats & MiceOral (p.o.)10 mg/kgDepression of muscle tone in α- and γ-rigidity[1]
TolperisoneSpinal RatsIntravenous (i.v.)10 mg/kgDepression of ventral root reflexes[2]
EperisoneDecerebrated RatsIntravenous (i.v.)1.25 mg/kgSignificant muscle relaxant activity[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be adapted to the specific mouse model of spasticity being used (e.g., Spinal Cord Injury [SCI], Experimental Autoimmune Encephalomyelitis [EAE], or genetic models).

Dosage Calculation and Preparation

a. Dosage Calculation:

  • Starting Dose Selection: Based on the available data, a starting intravenous (i.v.) dose of 10 mg/kg is a reasonable starting point for efficacy studies in mice[1][2]. For oral (p.o.) or intraperitoneal (i.p.) administration, a higher starting dose may be required to account for potential differences in bioavailability. A range of 10-50 mg/kg for p.o. and i.p. routes can be considered for initial dose-finding experiments.

  • Dose-Response Studies: It is crucial to perform a dose-response study to determine the optimal effective dose with minimal side effects for the specific mouse model and spasticity assessment method. A typical study might include a vehicle control group and at least three dose levels of this compound (e.g., 5, 10, and 25 mg/kg for i.v.; 10, 25, and 50 mg/kg for p.o./i.p.).

b. Preparation of this compound Solution:

  • Vehicle Selection: The choice of vehicle will depend on the administration route and the solubility of the this compound formulation. Common vehicles for in vivo mouse studies include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80, with the final concentration of the agent kept low to avoid toxicity.

  • Preparation:

    • Accurately weigh the required amount of this compound hydrochloride.

    • Dissolve it in the chosen vehicle to achieve the desired final concentration for injection. For example, to prepare a 1 mg/mL solution for a 10 mg/kg dose in a 25g mouse, you would inject 0.25 mL.

    • Ensure the solution is sterile, for example, by filtering it through a 0.22 µm syringe filter before administration.

Mouse Models of Spasticity

a. Spinal Cord Injury (SCI) Model:

  • Induction: Spasticity can be induced in mice through surgical procedures such as a complete or partial transection, or a contusion injury of the thoracic spinal cord.

  • Post-operative Care: Provide appropriate post-operative care, including analgesia, bladder expression, and monitoring for signs of distress.

  • Development of Spasticity: Spasticity typically develops over several weeks following the injury.

b. Experimental Autoimmune Encephalomyelitis (EAE) Model:

  • Induction: EAE, a model for multiple sclerosis, is induced by immunizing susceptible mouse strains (e.g., C57BL/6) with myelin-derived peptides, such as MOG35-55, emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE, such as tail limpness, hind limb weakness, and paralysis, using a standardized scoring system. Spasticity is a common feature in the chronic phase of EAE.

Administration of this compound
  • Intravenous (i.v.) Injection: Typically administered via the tail vein. This route ensures immediate and complete bioavailability.

  • Intraperitoneal (i.p.) Injection: A common and relatively easy method for systemic administration in mice.

  • Oral Gavage (p.o.): This method mimics the clinical route of administration for many drugs. It requires proper training to avoid injury to the animal.

Assessment of Spasticity

The efficacy of this compound should be assessed using a combination of behavioral and electrophysiological methods.

a. Behavioral Assessments:

  • Modified Ashworth Scale (MAS): A subjective scale used to assess muscle tone by measuring resistance to passive movement of a joint.

  • Gait Analysis: Systems like the CatWalk can be used to quantitatively assess changes in gait parameters.

  • Rotarod Test: To evaluate motor coordination and balance. A decrease in the latency to fall can indicate muscle weakness, a potential side effect.

  • Grip Strength Test: To measure muscle strength and assess for potential adverse effects of the muscle relaxant.

b. Electrophysiological Assessments:

  • H-reflex (Hoffmann's reflex): Measurement of the H-reflex in hindlimb muscles can provide a quantitative measure of spinal reflex excitability. A reduction in the H/M ratio (the ratio of the H-reflex to the maximal M-wave) indicates a decrease in motoneuron excitability.

  • Electromyography (EMG): Can be used to record spontaneous muscle activity or responses to stimuli to quantify muscle spasms.

Mandatory Visualizations

G cluster_0 Experimental Workflow for this compound in a Mouse Spasticity Model Spasticity_Induction Spasticity Induction (e.g., SCI or EAE) Post_Induction_Monitoring Post-Induction Monitoring & Development of Spasticity Spasticity_Induction->Post_Induction_Monitoring Baseline_Assessment Baseline Spasticity Assessment (Behavioral & Electrophysiological) Post_Induction_Monitoring->Baseline_Assessment Randomization Randomization into Treatment Groups Baseline_Assessment->Randomization Lanperisone_Administration This compound or Vehicle Administration Randomization->Lanperisone_Administration Post_Treatment_Assessment Post-Treatment Spasticity Assessment Lanperisone_Administration->Post_Treatment_Assessment Data_Analysis Data Analysis and Interpretation Post_Treatment_Assessment->Data_Analysis

Caption: Experimental workflow for evaluating this compound in a mouse model of spasticity.

G cluster_1 Proposed Signaling Pathway of this compound in Spasticity This compound This compound Na_Channel Voltage-Gated Na+ Channels This compound->Na_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channels This compound->Ca_Channel Blocks Presynaptic_Terminal Presynaptic Terminal of Primary Afferent Fiber Neurotransmitter_Release Reduced Neurotransmitter (e.g., Glutamate) Release Presynaptic_Terminal->Neurotransmitter_Release Leads to Postsynaptic_Neuron Postsynaptic Neuron (e.g., Alpha Motoneuron) Neurotransmitter_Release->Postsynaptic_Neuron Acts on Reduced_Excitability Decreased Postsynaptic Excitability Postsynaptic_Neuron->Reduced_Excitability Results in Spasticity_Reduction Amelioration of Spasticity Reduced_Excitability->Spasticity_Reduction Contributes to

Caption: Proposed mechanism of this compound in reducing spasticity.

References

Application Note and Protocol: Preparation of Lanperisone Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lanperisone is a centrally acting muscle relaxant that has also demonstrated potential as an anticancer agent through the induction of non-apoptotic cell death.[1][2] Accurate and reproducible in vitro studies rely on the correct preparation and storage of this compound solutions. This document provides a detailed protocol for the preparation of this compound hydrochloride stock solutions for use in cell culture experiments, outlines storage and stability considerations, and presents its mechanism of action.

Data Presentation

Key physicochemical and storage information for this compound hydrochloride is summarized below. It is crucial to use this data for accurate preparation of stock and working solutions.

ParameterValueSource(s)
Synonyms NK433[1]
Molecular Weight 321.77 g/mol [1][3]
Appearance White to off-white solid[1]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[1]
Solubility in DMSO 50 mg/mL (155.39 mM)[1]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month.[1]

Experimental Protocols

Preparation of a 100 mM this compound Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock solution in DMSO.

Materials:

  • This compound hydrochloride powder (MW: 321.77 g/mol )

  • Anhydrous or ACS Reagent Grade Dimethyl Sulfoxide (DMSO)[4]

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Pipettors and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator bath (optional, but recommended)[1]

Procedure:

  • Safety First: Conduct all steps in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh 10 mg of this compound hydrochloride powder into the tube.

  • Calculation: Calculate the volume of DMSO required to achieve a 100 mM concentration.

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (0.010 g / (0.1 mol/L * 321.77 g/mol )) * 1,000,000 µL/L

    • Volume (µL) ≈ 310.8 µL

  • Dissolution: Add 310.8 µL of anhydrous DMSO to the tube containing the this compound powder. Use of newly opened DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1]

  • Mixing: Tightly cap the tube and vortex thoroughly for 2-3 minutes. If particulates remain, use a sonicator bath for 10-15 minutes to facilitate complete dissolution.[1]

  • Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[1]

Preparation of Working Solutions in Cell Culture Medium

Procedure:

  • Thaw Stock: Thaw a single aliquot of the primary stock solution at room temperature.

  • Dilution: Prepare the final working concentrations by diluting the primary stock directly into pre-warmed (37°C) complete cell culture medium.

    • CRITICAL: Add the DMSO stock to the culture medium (not the reverse). Immediately after adding the DMSO stock, vortex or pipette vigorously to ensure rapid dispersion and prevent precipitation of the compound.

    • Example for 100 µM Working Solution: Add 1 µL of the 100 mM primary stock to 999 µL of culture medium (1:1000 dilution).

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is essential to distinguish the effects of the drug from the effects of the solvent.

  • Application: Add the freshly prepared working solutions to the cell cultures without delay. Do not store this compound in aqueous-based culture media, as its stability under these conditions is not guaranteed.[5][6]

Visualizations

Experimental Workflow

G cluster_prep Primary Stock Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh 1. Weigh this compound HCl Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -80°C or -20°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw dilute 7. Dilute in Culture Medium (Vortex Immediately) thaw->dilute apply 8. Apply to Cells dilute->apply G cluster_relaxant Muscle Relaxant Pathway cluster_cancer Anticancer Pathway This compound This compound na_channel Voltage-Gated Na+ Channels This compound->na_channel Inhibits ca_channel Voltage-Gated Ca2+ Channels This compound->ca_channel Inhibits ferroptosis Induction of Ferroptosis This compound->ferroptosis relaxation Muscle Relaxation na_channel->relaxation ca_channel->relaxation anticancer Anticancer Activity ferroptosis->anticancer

References

Application Notes and Protocols: Lanperisone in Animal Models of Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lanperisone, a centrally acting muscle relaxant, in preclinical animal models of neurological disorders. This compound, an analogue of tolperisone, primarily exerts its effects through the blockade of voltage-gated sodium and calcium channels. This document outlines its mechanism of action, summarizes key quantitative data from in vivo and in vitro studies, and provides detailed experimental protocols for its application in models of spasticity and neuropathic pain.

Mechanism of Action

This compound is part of a class of muscle relaxants that act on the central nervous system to alleviate muscle hypertonia. Its primary mechanism involves the inhibition of voltage-gated sodium (Na+) and calcium (Ca2+) channels on neuronal membranes.[1][2] This action leads to a reduction in neuronal excitability and the presynaptic inhibition of neurotransmitter release from primary afferent nerve endings.[1][3] By dampening the transmission of nerve impulses in spinal reflex pathways, this compound effectively reduces muscle tone and spasticity.[4][5]

Data Presentation

The following tables summarize the available quantitative data on the efficacy of this compound and its analogue, tolperisone, in various experimental models.

Table 1: In Vivo Efficacy of this compound in Animal Models of Spasticity and Spinal Reflex Inhibition

Animal ModelSpeciesAdministration RouteDoseObserved EffectCitation
Flexor Reflex InhibitionRatIntravenous (i.v.)5 mg/kg40.3% inhibition[1]
Anemic Decerebrate RigidityMouseIntravenous (i.v.)3.5 mg/kg23.6% inhibition[1]
Flexor Reflex in Anemic Decerebrate RigidityMouseOral (p.o.)50 mg/kg72.9% inhibition[1]
Spinal Reflexes (Mono-, Di-, and Polysynaptic)RatIntravenous (i.v.)10 mg/kgSignificant attenuation[3]

Table 2: In Vitro Efficacy of this compound on Spinal Reflex Components

Reflex ComponentPreparationIC50 (µM)Citation
Monosynaptic Compound Action PotentialIsolated hemisected spinal cord of 6-day-old rats~100[3]
EPSP IntegramIsolated hemisected spinal cord of 6-day-old rats~50[3]
EPSP AmplitudeIsolated hemisected spinal cord of 6-day-old rats~75[3]
Late EPSP IntegralIsolated hemisected spinal cord of 6-day-old rats~40[3]

Table 3: Efficacy of Tolperisone (this compound Analogue) in a Rat Model of Neuropathic Pain

Animal ModelSpeciesAdministration RouteDose (mg/kg)Outcome MeasureResultCitation
Partial Sciatic Nerve Ligation (pSNL)RatOral (p.o.)25, 50, 100Paw Withdrawal ThresholdDose-dependent restoration of mechanical allodynia[6]
Partial Sciatic Nerve Ligation (pSNL)RatOral (p.o.)25, 50, 100CSF Glutamate LevelNormalization of elevated glutamate levels[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Induction of Decerebrate Rigidity and Assessment of Muscle Relaxant Effects

This protocol is adapted from studies on centrally acting muscle relaxants in models of spasticity.[7][8]

Objective: To induce decerebrate rigidity in rats to serve as a model of spasticity and to assess the muscle relaxant effects of this compound.

Materials:

  • Male Wistar rats (250-350 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for stereotaxic surgery

  • Electromyography (EMG) recording equipment

  • This compound hydrochloride

  • Vehicle (e.g., saline)

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat and place it in a stereotaxic frame. Perform a craniotomy to expose the midbrain.

  • Decerebration: Produce an intercollicular transection of the brainstem. This procedure releases the spinal reflexes from higher inhibitory control, resulting in extensor hypertonus, a state of spasticity.

  • EMG Electrode Implantation: Insert bipolar wire electrodes into the gastrocnemius or other extensor muscles to record EMG activity.

  • Recovery and Stabilization: Allow the animal to recover from anesthesia. The decerebrate rigidity will become apparent as the effects of the anesthetic wear off. Allow the preparation to stabilize for at least 1 hour.

  • Baseline EMG Recording: Record baseline EMG activity from the extensor muscles for a defined period (e.g., 15-30 minutes) to establish a stable level of rigidity.

  • Drug Administration: Administer this compound or vehicle intravenously (i.v.) or orally (p.o.). For intravenous administration, a dose of 3.5 mg/kg has been shown to be effective.[1] For oral administration, a dose of 50 mg/kg has been used.[1]

  • Post-treatment EMG Recording: Continuously record EMG activity for a set period (e.g., 60-120 minutes) after drug administration.

  • Data Analysis: Quantify the EMG activity by integrating the rectified EMG signal. Express the post-treatment EMG activity as a percentage of the baseline activity. A reduction in EMG activity indicates a muscle relaxant effect.

Protocol 2: Partial Sciatic Nerve Ligation (pSNL) Model of Neuropathic Pain

This protocol is a standard method for inducing neuropathic pain in rodents and is based on the Seltzer model.

Objective: To create a model of peripheral neuropathic pain in rats to evaluate the analgesic efficacy of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane or sodium pentobarbital)

  • Surgical instruments

  • 4-0 or 5-0 silk suture

  • Von Frey filaments for assessing mechanical allodynia

  • This compound hydrochloride

  • Vehicle (e.g., saline or distilled water)

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and shave the lateral surface of the thigh on the desired side. Sterilize the surgical area.

  • Sciatic Nerve Exposure: Make an incision through the skin and biceps femoris muscle to expose the sciatic nerve.

  • Nerve Ligation: Carefully isolate the sciatic nerve and ligate approximately 1/3 to 1/2 of the dorsal portion of the nerve with a silk suture. The ligation should be tight enough to cause a slight twitch in the muscles supplied by the nerve.

  • Wound Closure: Suture the muscle and skin layers.

  • Post-operative Care: Administer analgesics for the first 24-48 hours post-surgery and monitor the animal for signs of distress. Allow the animal to recover for 7-14 days for the neuropathic pain to develop.

  • Assessment of Mechanical Allodynia (Baseline): Before drug administration, measure the paw withdrawal threshold to a mechanical stimulus using von Frey filaments. This will serve as the baseline measurement of allodynia.

  • Post-treatment Assessment of Mechanical Allodynia: Measure the paw withdrawal threshold at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Compare the paw withdrawal thresholds before and after treatment for both the this compound- and vehicle-treated groups. An increase in the paw withdrawal threshold in the this compound group compared to the vehicle group indicates an anti-allodynic effect.

Mandatory Visualizations

Signaling Pathway of this compound

Lanperisone_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound VGSC Voltage-Gated Na+ Channel This compound->VGSC Blocks VGCC Voltage-Gated Ca2+ Channel This compound->VGCC Blocks ActionPotential Action Potential Propagation VGSC->ActionPotential Mediates CaInflux Ca2+ Influx VGCC->CaInflux Allows ActionPotential->VGCC Activates VesicleFusion Vesicle Fusion & Neurotransmitter Release (e.g., Glutamate) CaInflux->VesicleFusion Triggers PostsynapticReceptor Neurotransmitter Receptors VesicleFusion->PostsynapticReceptor Activates PostsynapticPotential Excitatory Postsynaptic Potential (EPSP) PostsynapticReceptor->PostsynapticPotential Generates MuscleContraction Reduced Muscle Contraction/ Spasticity PostsynapticPotential->MuscleContraction Leads to (Reduced)

Caption: Mechanism of action of this compound at the presynaptic terminal.

Experimental Workflow for the Partial Sciatic Nerve Ligation (pSNL) Model

pSNL_Workflow cluster_surgery Surgical Procedure cluster_postop Post-Operative Phase cluster_treatment Treatment & Assessment Anesthesia Anesthesia Exposure Sciatic Nerve Exposure Anesthesia->Exposure Ligation Partial Ligation of Sciatic Nerve Exposure->Ligation Closure Wound Closure Ligation->Closure Recovery Recovery & Analgesia (7-14 days) Closure->Recovery Baseline Baseline Assessment (Mechanical Allodynia) Recovery->Baseline DrugAdmin This compound/Vehicle Administration Baseline->DrugAdmin PostTreatAssess Post-Treatment Assessment (Mechanical Allodynia at multiple time points) DrugAdmin->PostTreatAssess DataAnalysis Data Analysis PostTreatAssess->DataAnalysis

Caption: Experimental workflow for the pSNL model of neuropathic pain.

References

Application Notes and Protocols for Electrophysiological Testing of Lanperisone on Dorsal Root Ganglion Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanperisone is a centrally acting muscle relaxant that exerts its effects through the modulation of neuronal excitability. A key site of action for this compound and related compounds is the dorsal root ganglion (DRG), which contains the cell bodies of primary sensory neurons responsible for transmitting sensory information, including pain signals, to the central nervous system. Electrophysiological studies have revealed that this compound's mechanism of action involves the blockade of voltage-gated ion channels.[1][2] Specifically, it has been shown to inhibit voltage-gated sodium (Nav) and calcium (Cav) channels in DRG neurons.[1][2] This inhibition leads to a reduction in neuronal excitability and a presynaptic inhibition of neurotransmitter release from primary afferent terminals.[1][2]

These application notes provide a detailed protocol for investigating the effects of this compound on the electrophysiological properties of isolated DRG neurons using the whole-cell patch-clamp technique. This guide is intended for researchers in neuroscience and drug development seeking to characterize the modulatory effects of this compound on ion channel function and neuronal activity.

Data Presentation

Table 1: Expected Electrophysiological Effects of this compound on DRG Neurons

This table summarizes the anticipated concentration-dependent effects of this compound on key electrophysiological parameters of DRG neurons, as measured by patch-clamp recordings. The values presented are representative and may vary based on experimental conditions.

This compound Concentration (µM)Peak Na+ Current (% of Control)Peak Ca2+ Current (% of Control)Action Potential Firing Frequency (Hz) at 2x RheobaseRheobase (pA)
0 (Vehicle)100 ± 5100 ± 722 ± 360 ± 8
2578 ± 685 ± 915 ± 475 ± 10
5055 ± 868 ± 119 ± 392 ± 12
10032 ± 745 ± 104 ± 2115 ± 15
20015 ± 528 ± 81 ± 1140 ± 20
Table 2: Solutions for DRG Neuron Isolation and Patch-Clamp Recording
SolutionComponents
Enzyme Solution 1 mg/mL Collagenase, 0.2 mg/mL Trypsin in HBSS
Culture Medium DMEM/F12 with GlutaMAX, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
External Solution (for Na+ current) 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH)
Internal Solution (for Na+ current) 140 mM CsF, 10 mM NaCl, 1.1 mM EGTA, 10 mM HEPES (pH 7.2 with CsOH)
External Solution (for Ca2+ current) 120 mM TEA-Cl, 5 mM BaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with TEA-OH)
Internal Solution (for Ca2+ current) 120 mM CsCl, 10 mM EGTA, 5 mM Mg-ATP, 0.5 mM Na-GTP, 20 mM HEPES (pH 7.2 with CsOH)

Experimental Protocols

Isolation and Culture of Dorsal Root Ganglion Neurons

This protocol is adapted from established methods for isolating DRG neurons from rodents.[3][4][5][6][7]

Materials:

  • Sprague-Dawley rats (postnatal day 5-10)

  • Enzyme solution (see Table 2)

  • Complete DRG culture medium (see Table 2)

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin-EDTA (0.25%)

  • Poly-L-lysine and Laminin-coated culture dishes

  • Sterile dissection instruments

Procedure:

  • Euthanize the rat according to approved institutional animal care and use committee protocols.

  • Dissect the vertebral column to expose the dorsal root ganglia.

  • Carefully extract the DRGs and place them in ice-cold HBSS.

  • Incubate the ganglia in the collagenase/trypsin enzyme solution for 45-60 minutes at 37°C.

  • Gently wash the ganglia with complete DRG culture medium.

  • Incubate in trypsin-EDTA for 5-10 minutes at 37°C.

  • Neutralize the trypsin with complete DRG culture medium.

  • Gently triturate the ganglia using a fire-polished Pasteur pipette to create a single-cell suspension.

  • Plate the dissociated neurons onto Poly-L-lysine and Laminin-coated dishes.

  • Incubate the cultured neurons at 37°C in a 5% CO₂ incubator for 2-24 hours before recording.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general method for assessing the impact of this compound on DRG neuron excitability and ion channel currents.[5]

Materials:

  • Patch-clamp rig (amplifier, micromanipulator, data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • Internal and external recording solutions (see Table 2)

  • This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO, then diluted in external solution)

Procedure:

  • Transfer a coverslip with cultured DRG neurons to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with the appropriate external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries and fill with the desired internal solution. Pipette resistance should be 3-5 MΩ.

  • Approach a neuron with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

  • Rupture the cell membrane to establish a whole-cell configuration.

  • Current-Clamp Recordings:

    • Inject a series of depolarizing current steps to determine the rheobase (the minimum current required to elicit an action potential).

    • Apply a current stimulus of twice the rheobase to induce repetitive firing and measure the action potential firing frequency.

    • Measure the amplitude and duration of the action potentials.

  • Voltage-Clamp Recordings:

    • To isolate sodium currents, hold the neuron at -80 mV and apply depolarizing voltage steps (e.g., from -60 mV to +40 mV).

    • To isolate calcium currents, use the appropriate external and internal solutions (see Table 2), hold the neuron at -90 mV, and apply depolarizing voltage steps.

  • Application of this compound:

    • Apply this compound at various concentrations (e.g., 25-200 µM) via bath perfusion.[1][2]

    • Repeat the current-clamp and voltage-clamp protocols at each concentration to determine the effects on neuronal excitability and ion channel currents.

  • Record and analyze the data to determine the concentration-dependent effects of this compound.

Visualizations

Experimental Workflow

G cluster_prep Neuron Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis DRG_Isolation DRG Isolation (P5-10 Rats) Enzymatic_Digestion Enzymatic Digestion (Collagenase/Trypsin) DRG_Isolation->Enzymatic_Digestion Mechanical_Dissociation Mechanical Dissociation Enzymatic_Digestion->Mechanical_Dissociation Plating Plating on Coated Coverslips Mechanical_Dissociation->Plating Incubation Incubation (2-24 hours) Plating->Incubation Whole_Cell Establish Whole-Cell Configuration Incubation->Whole_Cell Baseline_Recording Baseline Recording (Current & Voltage Clamp) Whole_Cell->Baseline_Recording Lanperisone_Application Bath Application of This compound (25-200 µM) Baseline_Recording->Lanperisone_Application Post_Drug_Recording Post-Drug Recording Lanperisone_Application->Post_Drug_Recording Washout Washout Post_Drug_Recording->Washout Data_Analysis Analyze Effects on: - Na+ & Ca2+ Currents - AP Firing & Rheobase Post_Drug_Recording->Data_Analysis G cluster_membrane DRG Neuron Membrane This compound This compound Nav Voltage-Gated Na+ Channel This compound->Nav Blocks Cav Voltage-Gated Ca2+ Channel This compound->Cav Blocks Action_Potential Reduced Action Potential Firing Nav->Action_Potential Inhibits Depolarization Neurotransmitter_Release Decreased Neurotransmitter Release Cav->Neurotransmitter_Release Reduces Ca2+ Influx Action_Potential->Neurotransmitter_Release Leads to

References

Application Notes: High-Throughput Screening for Ion Channel Modulators Using Lanperisone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lanperisone is a centrally acting muscle relaxant, structurally and mechanistically related to tolperisone.[1][2][3] Tolperisone-type drugs are known to inhibit spinal reflexes by blocking voltage-gated sodium and calcium channels.[1][2][4] This mechanism of action makes this compound a compound of interest for screening campaigns aimed at identifying novel modulators of these ion channels. High-throughput screening (HTS) is a critical component of early drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets.[5][6] This document provides detailed protocols for utilizing this compound as a reference compound in HTS assays designed to identify modulators of voltage-gated sodium and calcium channels.

Ion channels are a vital class of drug targets involved in a multitude of physiological processes, and their modulation is a key strategy in treating various diseases.[7][8][9][10] HTS technologies for ion channels have evolved significantly, moving from lower-throughput methods to highly automated platforms.[9][11] Modern HTS campaigns for ion channels commonly employ fluorescence-based assays and automated electrophysiology to achieve the necessary throughput and data quality.[5][9][11]

Target Ion Channels: Voltage-Gated Sodium (Nav) and Calcium (Cav) Channels

Voltage-gated sodium and calcium channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons and muscle cells. Their modulation can have profound effects on neuronal excitability and muscle contraction. This compound and its analogs are known to interact with these channels, suggesting their potential as screening tools.[1][4][12]

Data Presentation

Table 1: Hypothetical Pharmacological Profile of this compound

ParameterValue (Hypothetical)Ion Channel/SystemComments
IC50 (Nav1.2) 15 µMVoltage-Gated Sodium ChannelConcentration-dependent block.
IC50 (Cav2.2) 25 µMVoltage-Gated Calcium ChannelState-dependent inhibition.
Mechanism of Action Blocks ion conductanceNav and Cav ChannelsReduces neuronal excitability and muscle contraction.[1][2]
Selectivity ModerateNav and Cav subtypesMay exhibit some subtype selectivity.
Binding Characteristics State-dependentNav and Cav ChannelsHigher affinity for open or inactivated states.

Table 2: HTS Assay Performance Metrics

ParameterFluorescence-Based Assay (FLIPR)Automated Electrophysiology (QPatch)
Z'-Factor ≥ 0.6≥ 0.5
Signal-to-Background (S/B) Ratio > 5N/A
Hit Rate (Primary Screen) 0.5 - 2.0%N/A
Confirmation Rate (Secondary Screen) > 70%> 80%
Throughput ~20,000 compounds/day~2,000 compounds/day

Experimental Protocols

Protocol 1: Fluorescence-Based HTS Assay Using a Fluorescent Imaging Plate Reader (FLIPR)

This protocol describes a fluorescence-based assay to identify modulators of voltage-gated sodium channels using a membrane potential-sensitive dye.

1. Cell Culture and Plating:

  • Culture a stable cell line expressing the target voltage-gated sodium channel (e.g., HEK293-Nav1.2) in appropriate growth medium.

  • Seed the cells into black-walled, clear-bottom 384-well microplates at a density that ensures a confluent monolayer on the day of the assay.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours.

2. Dye Loading:

  • Prepare a loading buffer containing a membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.

  • Remove the cell culture medium from the assay plates and add the dye-loading buffer to each well.

  • Incubate the plates at room temperature in the dark for 45-60 minutes to allow for dye loading.

3. Compound Addition:

  • Prepare serial dilutions of test compounds and this compound (as a positive control) in a suitable assay buffer.

  • Transfer the compound dilutions to the assay plates. Include wells with vehicle control (e.g., 0.5% DMSO) as a negative control.

  • Incubate the plates at room temperature for 15-30 minutes.

4. Signal Detection:

  • Prepare a stimulus buffer containing a sodium channel activator (e.g., veratridine).

  • Place the assay plate into a kinetic plate reader (e.g., FLIPR).

  • Set the instrument to record fluorescence at appropriate excitation and emission wavelengths at 1-second intervals.

  • Initiate the reading and, after establishing a stable baseline, add the stimulus buffer to all wells simultaneously using the instrument's integrated pipettor.

  • Continue recording the fluorescence signal for an additional 60-120 seconds.

5. Data Analysis:

  • Measure the change in fluorescence intensity upon stimulation.

  • Normalize the data to the vehicle control (0% inhibition) and a known inhibitor or this compound at a high concentration (100% inhibition).

  • Plot the concentration-response curves for active compounds and determine their IC₅₀ values.

Protocol 2: Automated Patch Clamp Electrophysiology Assay

This protocol describes a secondary screening or hit confirmation assay using an automated patch clamp system to directly measure ion channel currents.

1. Cell Preparation:

  • Culture a stable cell line expressing the target ion channel (e.g., CHO-Cav2.2) in the appropriate growth medium.

  • On the day of the experiment, detach the cells using a non-enzymatic dissociation solution to obtain a single-cell suspension.

  • Wash and resuspend the cells in an external recording solution.

2. Solutions and Compound Plates:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal Solution (in mM): 120 CsF, 10 CsCl, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.

  • Compound Plate: Prepare a compound plate with serial dilutions of hit compounds and this compound as a positive control in the external solution.

3. Electrophysiological Recording:

  • Cell Capture and Sealing: Initiate the automated protocol for cell capture and the formation of a giga-ohm seal on the planar patch clamp chip.

  • Whole-Cell Configuration: Establish the whole-cell configuration.

  • Voltage Protocol: Apply a voltage protocol to elicit the target ion channel currents. For Cav2.2, a typical protocol involves:

    • Holding potential of -90 mV.

    • Depolarizing step to +10 mV for 200 ms to activate the channels.

  • Compound Application: After establishing a stable baseline recording, apply the test compounds and this compound at various concentrations. Allow for sufficient incubation time for the drug to reach equilibrium.

4. Data Analysis:

  • Measure the peak current amplitude in the presence of each compound concentration.

  • Normalize the current inhibition to the baseline current.

  • Generate concentration-response curves and calculate the IC₅₀ values for the confirmed hits.

Diagrams

signaling_pathway cluster_membrane Cell Membrane Nav Voltage-Gated Sodium Channel (Nav) ActionPotential Action Potential Propagation Nav->ActionPotential Initiates/ Propagates Cav Voltage-Gated Calcium Channel (Cav) NeurotransmitterRelease Neurotransmitter Release Cav->NeurotransmitterRelease Triggers This compound This compound This compound->Nav Blocks This compound->Cav Blocks Depolarization Membrane Depolarization Depolarization->Nav Activates Depolarization->Cav Activates experimental_workflow cluster_primary Primary HTS (Fluorescence-Based) cluster_secondary Secondary Screen (Automated Electrophysiology) P1 Compound Library Screening (384-well plates) P2 Cell Plating & Dye Loading P1->P2 P3 Compound Addition P2->P3 P4 FLIPR Reading & Signal Detection P3->P4 P5 Data Analysis & Hit Identification P4->P5 S1 Hit Confirmation & IC50 Determination P5->S1 Primary Hits S2 Cell Preparation S1->S2 S3 Compound Plate Preparation S2->S3 S4 Automated Patch Clamp Recording S3->S4 S5 Data Analysis & SAR S4->S5

References

Application Notes and Protocols for the Formulation of Lanperisone for Oral Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanperisone is a centrally acting muscle relaxant used for the treatment of muscle spasms and spasticity. As with its structural analogues, tolperisone and eperisone, the oral bioavailability of this compound can be limited, potentially due to poor aqueous solubility and significant first-pass metabolism. This presents a challenge for achieving consistent and effective therapeutic concentrations. To overcome these limitations, advanced formulation strategies are necessary to enhance the dissolution rate and oral absorption of this compound.

Formulation Strategies and Protocols

Standard Suspension (Control Formulation)

A simple aqueous suspension is typically used as a baseline control to evaluate the performance of enhanced formulations.

Protocol for Preparation of a 10 mg/mL this compound Suspension:

  • Weigh the required amount of this compound hydrochloride.

  • Triturate the powder in a mortar with a pestle to ensure a fine, uniform particle size.

  • Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in deionized water to serve as the suspending vehicle.

  • Gradually add the this compound powder to the CMC solution while continuously stirring with a magnetic stirrer.

  • Continue stirring for at least 30 minutes to ensure a homogenous suspension.

  • Store the suspension at 4°C and ensure it is well-shaken before each use.

Solid Dispersion Formulation

Solid dispersion is a common technique to improve the dissolution of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier at the molecular level.

Protocol for Preparation of this compound Solid Dispersion (1:4 drug-to-carrier ratio) using the Solvent Evaporation Method:

  • Select a suitable hydrophilic carrier, such as polyvinylpyrrolidone (PVP K30) or a polyethylene glycol (PEG 6000).

  • Weigh this compound and the chosen carrier in a 1:4 ratio.

  • Dissolve both the drug and the carrier in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.

  • Ensure complete dissolution by sonicating the mixture if necessary.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to ensure a uniform particle size.

  • Store the resulting solid dispersion powder in a desiccator.

G cluster_prep Solid Dispersion Preparation Workflow weigh Weigh this compound and Carrier (1:4) dissolve Dissolve in Solvent weigh->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize and Sieve dry->pulverize store Store in Desiccator pulverize->store

Workflow for Solid Dispersion Preparation.
Nanoparticle Formulation

Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption.

Protocol for Preparation of this compound Nanoparticles using the Antisolvent Precipitation Method:

  • Prepare a solution of this compound in a suitable organic solvent (e.g., acetone or ethanol) at a concentration of 10 mg/mL. This is the "solvent phase".

  • Prepare an aqueous solution containing a stabilizer, such as Pluronic F-127 or Tween 80 (e.g., 0.5% w/v). This is the "antisolvent phase".

  • Inject the solvent phase into the antisolvent phase at a constant flow rate under high-speed homogenization (e.g., 10,000 rpm).

  • The rapid mixing will cause the precipitation of this compound as nanoparticles.

  • Continue stirring the resulting nanosuspension for a specified period (e.g., 1-2 hours) at a lower speed to allow for particle stabilization.

  • The nanosuspension can be used directly for oral administration or can be lyophilized to produce a solid powder. For lyophilization, a cryoprotectant (e.g., trehalose) is typically added.

  • Characterize the nanoparticles for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Experimental Protocols for Evaluation

In Vitro Dissolution Study

This study compares the rate at which this compound dissolves from each formulation in a simulated physiological fluid.

Protocol:

  • Use a USP Type II (paddle) dissolution apparatus.

  • The dissolution medium should be 900 mL of a relevant buffer, such as simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8).

  • Maintain the temperature at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 75 rpm).

  • Introduce an amount of each formulation equivalent to a specific dose of this compound into the dissolution vessels.

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

In Vivo Pharmacokinetic Study in Rats

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of this compound from the different formulations in a living organism.

Protocol:

  • Use male Sprague-Dawley or Wistar rats (weighing 200-250 g).

  • House the animals in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum.

  • Fast the rats overnight before the experiment, with continued access to water.

  • Divide the rats into groups, with each group receiving a different formulation (e.g., suspension, solid dispersion, nanoparticles).

  • Administer the formulations orally via gavage at a specific dose of this compound (e.g., 20 mg/kg).

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Determine the concentration of this compound in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

G cluster_pk In Vivo Pharmacokinetic Study Workflow fasting Overnight Fasting of Rats dosing Oral Administration of Formulation (Gavage) fasting->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis of this compound processing->analysis calculation Pharmacokinetic Parameter Calculation analysis->calculation

Workflow for the In Vivo Pharmacokinetic Study.

Data Presentation

The following tables present hypothetical but representative data for the in vitro dissolution and in vivo pharmacokinetics of different this compound formulations.

Table 1: In Vitro Dissolution of this compound Formulations (Cumulative % Drug Released)

Time (min)Standard SuspensionSolid DispersionNanoparticle Formulation
1515%50%75%
3025%75%90%
6040%95%>95%
12055%>95%>95%

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration (20 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability
Standard Suspension150 ± 352.0 ± 0.5850 ± 150100%
Solid Dispersion450 ± 901.0 ± 0.32550 ± 400~300%
Nanoparticle Formulation600 ± 1200.5 ± 0.23400 ± 550~400%

(Data are presented as mean ± standard deviation and are for illustrative purposes only.)

Conclusion

The formulation of this compound plays a critical role in its oral bioavailability. The protocols outlined in these application notes provide a systematic approach to developing and evaluating advanced formulations such as solid dispersions and nanoparticles. The illustrative data suggest that these advanced formulations have the potential to significantly enhance the dissolution rate and oral absorption of this compound in rats compared to a standard suspension. Further investigation and optimization of these formulations are warranted to identify a lead candidate for further preclinical and clinical development.

Application Note: A Validated LC-MS/MS Method for the Quantification of Lanperisone in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanperisone is a centrally acting muscle relaxant, structurally related to tolperisone, used for the treatment of muscle stiffness and spasticity. Accurate quantification of this compound in plasma is crucial for pharmacokinetic analysis, bioavailability studies, and therapeutic drug monitoring, which are essential components of drug development and clinical research. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for bioanalytical assays.

This document details a robust LC-MS/MS method for the determination of this compound in human plasma samples. The protocols provided are based on established and validated methods for the closely related compound, tolperisone, and serve as a comprehensive guide for method development and validation for this compound.[1][2][3]

Mechanism of Action

This compound exerts its muscle relaxant effects by targeting the central nervous system. Its primary mechanism involves the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels in the spinal cord.[4][5] This action inhibits the release of neurotransmitters from primary afferent endings, leading to a depression of spinal reflexes and a subsequent reduction in muscle tone and spasticity.[4][6][7]

G Mechanism of Action of this compound This compound This compound Channels Voltage-Gated Na+ and Ca2+ Channels (Spinal Cord) This compound->Channels Targets Inhibition Blockade of Ion Influx Channels->Inhibition Leads to Neurotransmitter Reduced Neurotransmitter Release (Presynaptic) Inhibition->Neurotransmitter Reflex Inhibition of Spinal Reflexes Neurotransmitter->Reflex Relaxation Muscle Relaxation Reflex->Relaxation

Caption: this compound's signaling pathway leading to muscle relaxation.

Analytical Method

This method employs Liquid-Liquid Extraction (LLE) for sample clean-up, followed by chromatographic separation on a C18 column and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

1. Instrumentation and Reagents

  • LC System: HPLC or UPLC system capable of delivering accurate gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Reversed-phase C18 or C8 column (e.g., 50 x 2.0 mm, 5 µm).[2]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid, Ammonium Formate, Methyl tert-butyl ether (MTBE), and Water (ultra-pure).

  • Internal Standard (IS): A suitable internal standard, such as Dibucaine or a stable isotope-labeled this compound.[2]

2. LC-MS/MS Conditions

The following tables outline the starting parameters for method development, adapted from validated methods for tolperisone.[1][2]

Table 1: Liquid Chromatography (LC) Parameters

Parameter Recommended Condition
Column Reversed-phase C18 (e.g., 50 x 2.0 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)
Mobile Phase B Methanol or Acetonitrile
Gradient Isocratic (e.g., 12:88 v/v, A:B)
Flow Rate 0.250 mL/min
Injection Volume 5 µL
Column Temp. 40 °C

| Run Time | ~2.5 minutes |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Recommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500 °C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium
MRM Transitions To be optimized by infusing pure this compound and IS
Hypothesized this compound Transition m/z 314.1 -> [Product Ion]

| Dibucaine (IS) Transition | m/z 344.2 -> 287.2 |

3. Preparation of Standards and Controls

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard (IS) in methanol.

  • Working Solutions: Prepare intermediate working solutions for this compound by serially diluting the stock solution with a 50:50 methanol:water mixture to create calibration curve (CC) standards.

  • IS Working Solution: Dilute the IS stock solution to a final concentration (e.g., 50 ng/mL) in the same diluent.

  • Calibration Curve (CC) Standards: Spike blank human plasma with the this compound working solutions to achieve a concentration range of approximately 0.5 - 300 ng/mL.[2]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations within the calibration range.

Experimental Protocols

The overall workflow for sample analysis is depicted below.

G LC-MS/MS Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Plasma 1. Plasma Sample (200 µL) Spike 2. Add Internal Standard Plasma->Spike Extract 3. LLE with MTBE Spike->Extract Evap 4. Evaporate Organic Layer Extract->Evap Recon 5. Reconstitute in Mobile Phase Evap->Recon LC 6. LC Separation Recon->LC MS 7. ESI-MS/MS Detection (MRM Mode) LC->MS Data 8. Data Acquisition MS->Data Quant 9. Quantification (Peak Area Ratio vs. Conc.) Data->Quant

Caption: Step-by-step workflow from plasma sample to final quantification.

1. Plasma Sample Preparation Protocol (Liquid-Liquid Extraction)

This protocol is adapted from a method validated for tolperisone in human plasma.[2]

  • Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution (e.g., 50 ng/mL Dibucaine) to each tube and vortex briefly.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex vigorously for 5 minutes to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (~900 µL) to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of the LC mobile phase.

  • Vortex for 30 seconds to dissolve the residue.

  • Transfer the solution to an autosampler vial for injection into the LC-MS/MS system.

2. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters and their typical acceptance criteria are summarized below, with example data derived from tolperisone literature.[1][2]

Table 3: Summary of Method Validation Parameters and Expected Results

Validation Parameter Purpose Typical Acceptance Criteria Example Result (Tolperisone)
Linearity Establish the relationship between concentration and response. Correlation coefficient (r²) > 0.99 r > 0.999 over 0.5-300 ng/mL[2]
Accuracy Closeness of measured value to the true value. Mean value should be within ±15% of nominal (±20% at LLOQ). Within ±5.0%[1]
Precision Repeatability of measurements (Intra- & Inter-day). Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). ≤12.3%[1]
Lower Limit of Quantification (LLOQ) Lowest concentration measured with acceptable accuracy and precision. Signal-to-Noise > 10; Accuracy and Precision criteria met. 0.5 ng/mL[2]
Recovery Efficiency of the extraction process. Consistent, precise, and reproducible. > 85%
Matrix Effect Investigate ion suppression or enhancement from plasma components. IS-normalized matrix factor CV ≤ 15%. Not explicitly stated but method was successful in pharmacokinetic studies.[2]

| Stability | Analyte stability under various storage and handling conditions. | Concentration change within ±15% of baseline. | Stable under tested conditions.[2] |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. By adapting established methods for the structurally similar compound tolperisone, this guide offers robust starting conditions for liquid chromatography, mass spectrometry, and sample preparation. The outlined validation parameters and experimental workflows provide a clear pathway for researchers and scientists to develop and implement a sensitive, specific, and reliable bioanalytical method suitable for pharmacokinetic and clinical studies in the field of drug development.

References

Application Notes and Protocols for Assessing Lanperisone Effects on Muscle Rigidity in Decerebrate Cats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental assessment of lanperisone, a centrally acting muscle relaxant, on muscle rigidity in decerebrate cat models. This document includes summarized quantitative data, detailed experimental protocols, and visualizations of the proposed mechanism of action.

Introduction

This compound (hydrochloride), also known as NK433, is a centrally acting muscle relaxant.[1][2] Studies in decerebrate animal models are crucial for evaluating the efficacy and mechanism of action of such compounds in a state of heightened muscle tone, mimicking certain neurological conditions. The decerebrate cat model, in particular, exhibits a state of severe postural rigidity, primarily in the extensor muscles, due to the removal of inhibitory supraspinal influences. This model is therefore highly valuable for screening and characterizing muscle relaxant properties. This compound has been shown to dose-dependently inhibit both intercollicular decerebrate rigidity (γ-rigidity) and anemic decerebrate rigidity (α-rigidity).[3]

Data Presentation

The following tables summarize the quantitative effects of this compound on muscle rigidity and spinal reflexes in decerebrate animal models.

Table 1: Dose-Dependent Effect of this compound on Decerebrate Rigidity in Mice

Administration RouteDose (mg/kg)Rigidity TypeInhibition (%)
Intravenous (i.v.)3.5Anemic23.6
Oral (p.o.)50Flexor Reflex72.9

Data extracted from studies on anemic decerebrate mice.[2]

Table 2: Comparative Efficacy of this compound and Other Muscle Relaxants on Flexor Reflex in Rats

CompoundAdministration RouteDose (mg/kg)Flexor Reflex Inhibition (%)
This compound Intravenous (i.v.)540.3
TolperisoneIntravenous (i.v.)531.3
EperisoneIntravenous (i.v.)534.5

This data provides a comparative context for this compound's potency.[2]

Table 3: Effects of this compound on Spinal Reflexes in Cats

Reflex TypeEffect of this compoundPotency vs. EperisoneDuration vs. Eperisone
Patellar ReflexInhibitionSlightly Stronger-
Flexor ReflexInhibition> 4-fold StrongerLonger-lasting

Orally administered this compound demonstrated enhanced potency and duration of action compared to eperisone in intact and spinal cats.[2]

Experimental Protocols

This section details the methodologies for key experiments to assess the effects of this compound on muscle rigidity in decerebrate cats.

Induction of Decerebrate Rigidity

Objective: To create a stable state of muscle hypertonia for the evaluation of muscle relaxant drugs.

Method: Intercollicular Decerebration

  • Animal Preparation: Adult cats are anesthetized, typically with an inhalant anesthetic like isoflurane.[3] A tracheotomy is performed to ensure a clear airway, and a cannula is inserted into a femoral vein for drug administration.[3]

  • Surgical Procedure: The cat is placed in a stereotaxic frame. A craniotomy is performed to expose the midbrain. The decerebration is achieved by a complete transection of the brainstem at the intercollicular level.[3] All brain tissue rostral to the transection is removed.[3]

  • Post-Surgical Care: Anesthesia is discontinued after the surgery. The animal's body temperature, blood pressure, and respiratory rate are continuously monitored and maintained within physiological limits.[4]

Assessment of Muscle Rigidity

Objective: To quantify the level of muscle rigidity before and after the administration of this compound.

Method: Electromyography (EMG) and Mechanical Measurement

  • EMG Recording: Bipolar wire electrodes are inserted into the belly of extensor muscles, such as the gastrocnemius or triceps brachii, to record their electrical activity.[5][6]

  • Mechanical Measurement: The limb is fixed to a force transducer to measure the resistance to passive flexion and extension. The force required to produce a standardized stretch of the muscle is recorded.

  • Data Acquisition: Baseline muscle tone is established by recording EMG activity and mechanical resistance for a period before drug administration.

Drug Administration and Data Analysis

Objective: To determine the dose-response relationship of this compound on muscle rigidity.

  • Drug Preparation: this compound hydrochloride is dissolved in a suitable vehicle (e.g., saline).

  • Administration: this compound is administered intravenously (i.v.) or orally (p.o.) in escalating doses.[1][2]

  • Data Collection: EMG activity and mechanical resistance are continuously recorded after each dose. The peak effect and duration of action for each dose are noted.

  • Analysis: The percentage reduction in EMG amplitude and mechanical resistance from baseline is calculated for each dose to construct a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the effects of this compound in a decerebrate cat model.

G A Animal Preparation (Anesthesia, Cannulation) B Induction of Decerebrate Rigidity (Intercollicular Transection) A->B C Baseline Measurement (EMG, Mechanical Resistance) B->C D This compound Administration (i.v. or p.o.) C->D E Post-Drug Measurement (Continuous Recording) D->E F Data Analysis (Dose-Response Curve) E->F

Experimental workflow for this compound assessment.
Proposed Signaling Pathway for this compound's Action

The muscle relaxant effect of this compound is believed to be mediated through its action on the central nervous system. A key mechanism involves the inhibition of descending noradrenergic pathways that tonically facilitate spinal motor neurons.[1] This, in conjunction with the blockade of voltage-gated sodium and calcium channels, leads to a reduction in motor neuron excitability and subsequent muscle relaxation.[7]

G cluster_0 Brainstem cluster_1 Spinal Cord A Descending Noradrenergic Pathways NE_Release Norepinephrine Release A->NE_Release Facilitates B Presynaptic Terminal of Primary Afferent Transmitter_Release Neurotransmitter Release B->Transmitter_Release Leads to C Motor Neuron Action_Potential Action Potential Firing C->Action_Potential Generates D Muscle Rigidity Muscle Rigidity D->Rigidity Results in This compound This compound This compound->A Inhibits Na_Ca_Channels Voltage-gated Na+ & Ca2+ Channels This compound->Na_Ca_Channels Blocks Na_Ca_Channels->B Mediates NE_Release->C Excites Transmitter_Release->C Excites Action_Potential->D Contracts

Proposed signaling pathway of this compound.

Conclusion

The decerebrate cat model is a robust preclinical tool for evaluating the efficacy of centrally acting muscle relaxants like this compound. The available data indicates that this compound effectively reduces muscle rigidity through a mechanism involving the inhibition of descending noradrenergic pathways and the blockade of ion channels in the spinal cord. The protocols outlined in this document provide a framework for conducting further research and development of this compound and similar compounds.

References

Lanperisone as a Pharmacological Tool for Investigating Muscle Spindle Discharges: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanperisone, a centrally acting muscle relaxant, presents itself as a potential pharmacological tool for dissecting the complex mechanisms of muscle spindle function and proprioceptive feedback. As an analogue of tolperisone, its primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which in turn depresses spinal reflex activity.[1][2][3] This mode of action suggests an indirect influence on muscle spindle discharges by modulating central nervous system pathways. While some evidence points to a direct effect of the parent compound, tolperisone, on muscle spindle firing rates, the specific actions of this compound on these sensory receptors remain a subject of ongoing investigation, with some studies indicating a lack of direct effect.[4]

These application notes provide a comprehensive overview of the use of this compound in the study of muscle spindle afferents. They are intended to guide researchers in designing and executing experiments to elucidate the nuanced effects of this compound on proprioceptive signaling. Detailed protocols for key experiments are provided, alongside data presentation guidelines and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound, along with other tolperisone-type drugs, exerts its muscle relaxant effects primarily through actions on the central nervous system. The key mechanisms include:

  • Inhibition of Spinal Reflexes: this compound dose-dependently depresses both monosynaptic and polysynaptic reflex potentials in the spinal cord.[5][6] This effect is thought to be mediated by the blockade of voltage-gated sodium and calcium channels on primary afferent fibers and interneurons.[2][7]

  • Modulation of Descending Pathways: The inhibitory effects of this compound on spinal reflexes are significantly reduced by spinal transection, indicating a crucial role for supraspinal structures.[5] It is suggested that this compound inhibits the descending noradrenergic tonic facilitation within the spinal cord.[5]

  • Presynaptic Inhibition: The blockade of voltage-gated sodium and calcium channels by tolperisone-type drugs is believed to lead to a presynaptic inhibition of neurotransmitter release from primary afferent endings.[2]

The potential direct effects of this compound on muscle spindle discharges are less clear. While its analogue, tolperisone, has been reported to decrease the frequency of muscle spindle discharges, some comparative studies suggest that this compound may not share this direct effect.[1][4] Therefore, when using this compound as a pharmacological tool, it is crucial to consider both its central and potential peripheral sites of action.

Data Presentation

To facilitate the analysis and comparison of experimental data, all quantitative results should be summarized in clearly structured tables.

Table 1: Effect of this compound on Muscle Spindle Afferent Firing Rate in Response to Static Stretch

This compound Concentration (µM)Baseline Firing Rate (Hz) (Mean ± SEM)Firing Rate during Stretch (Hz) (Mean ± SEM)Change in Firing Rate (%)
Vehicle Control
10
50
100

Table 2: Effect of this compound on Dynamic and Static Indices of Muscle Spindle Afferents

This compound Concentration (µM)Dynamic Index (impulses/s/mm) (Mean ± SEM)Static Index (impulses/s/mm) (Mean ± SEM)
Vehicle Control
10
50
100

Experimental Protocols

The following protocols provide detailed methodologies for investigating the effects of this compound on muscle spindle discharges using an in vitro muscle-nerve preparation. This preparation allows for precise control of the muscle's mechanical and chemical environment.[8][9]

Protocol 1: In Vitro Muscle-Nerve Preparation and Recording of Muscle Spindle Afferent Activity

Objective: To isolate a muscle-nerve preparation and record the activity of single muscle spindle afferents in response to controlled stretch.

Materials:

  • Adult mouse (e.g., C57BL/6)

  • Dissection microscope

  • Sylgard-coated petri dish

  • Modified Krebs-Ringer solution (composition in mM: 118 NaCl, 3.5 KCl, 2.5 CaCl₂, 0.7 MgSO₄, 26.2 NaHCO₃, 1.2 KH₂PO₄, 11.1 D-glucose), bubbled with 95% O₂ / 5% CO₂

  • Force-length controller/transducer system

  • Suction electrode for nerve recording

  • Differential amplifier and data acquisition system

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO) for stock solution

Procedure:

  • Animal Euthanasia and Dissection:

    • Euthanize the mouse using a method approved by the institutional animal care and use committee.

    • Isolate the extensor digitorum longus (EDL) muscle with its nerve supply (a branch of the deep peroneal nerve) intact.[8]

    • Carefully transfer the preparation to a Sylgard-coated petri dish containing continuously oxygenated Krebs-Ringer solution at room temperature (24°C) or physiological temperature (34°C).[9]

  • Mounting the Preparation:

    • Securely tie the distal and proximal tendons of the EDL muscle to a fixed post and the lever arm of a force-length controller, respectively.[9]

    • Draw the nerve into a suction electrode for recording afferent activity. Ensure a snug fit to maximize the signal-to-noise ratio.

  • Identification of Muscle Spindle Afferents:

    • Apply controlled ramp-and-hold stretches to the muscle using the force-length controller. Muscle spindle afferents will respond with an increase in firing rate that is dependent on the length and velocity of the stretch.[9]

    • To distinguish spindle afferents from Golgi tendon organ afferents, elicit a muscle twitch by supramaximal electrical stimulation of the nerve. Muscle spindle afferents will exhibit a pause in firing during the contraction phase, whereas Golgi tendon organ afferents will increase their firing rate.[8]

  • Recording Protocol:

    • Record baseline spontaneous activity for a stable period (e.g., 60 seconds).

    • Apply a series of standardized ramp-and-hold stretches (e.g., 5% of muscle optimal length, Lo, at a velocity of 20% Lo/s) and record the afferent response.[9]

    • Allow for a sufficient recovery period between stretches.

Protocol 2: Pharmacological Application of this compound

Objective: To investigate the dose-dependent effects of this compound on the firing properties of identified muscle spindle afferents.

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound hydrochloride in DMSO.

    • Prepare fresh dilutions of this compound in Krebs-Ringer solution on the day of the experiment to achieve the desired final concentrations (e.g., 10, 50, 100 µM).

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.

  • Drug Application:

    • After obtaining stable baseline recordings in normal Krebs-Ringer solution, switch the superfusion to the vehicle control solution and record for a set period to ensure no vehicle effect.

    • Apply this compound in an ascending concentration manner, allowing for a sufficient equilibration period (e.g., 10-15 minutes) at each concentration before recording the responses to stretch.

    • Perform a washout by returning to the normal Krebs-Ringer solution to assess the reversibility of any observed effects.

Data Analysis
  • Spike Sorting: Use appropriate software to isolate the action potentials of single muscle spindle afferents.

  • Firing Rate Calculation: Calculate the instantaneous firing rate (in Hz) throughout the recording period.

  • Quantification of Responses:

    • Baseline Firing Rate: Average firing rate during the period before muscle stretch.

    • Dynamic Response: Peak firing rate during the ramp phase of the stretch.

    • Static Response: Average firing rate during the hold phase of the stretch.

    • Dynamic Index: Calculated as the difference between the peak firing rate during the ramp and the average firing rate during the last 0.5 seconds of the hold phase.

    • Static Index: Calculated as the difference in average firing rate between the hold phase and the baseline.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in these application notes.

G cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System Descending Pathways Descending Pathways Gamma Motoneuron Gamma Motoneuron Descending Pathways->Gamma Motoneuron Modulates Spinal Interneurons Spinal Interneurons Spinal Interneurons->Gamma Motoneuron Modulates Muscle Spindle Muscle Spindle Gamma Motoneuron->Muscle Spindle Innervates Primary Afferent (Ia, II) Primary Afferent (Ia, II) Muscle Spindle->Primary Afferent (Ia, II) Activates Primary Afferent (Ia, II)->Spinal Interneurons This compound This compound This compound->Descending Pathways Inhibits This compound->Spinal Interneurons Inhibits This compound->Primary Afferent (Ia, II) Blocks Na+/Ca2+ channels

Caption: Proposed signaling pathways of this compound's action on muscle spindle discharges.

G A 1. In Vitro Muscle-Nerve Preparation B 2. Identification of Single Muscle Spindle Afferent A->B C 3. Baseline Recording (Vehicle Control) B->C D 4. Application of this compound (Increasing Concentrations) C->D E 5. Recording of Afferent Discharge in Response to Stretch D->E E->D Repeat for each concentration F 6. Washout E->F G 7. Data Analysis (Firing Rate, Dynamic/Static Index) F->G

Caption: Experimental workflow for studying the effects of this compound on muscle spindle afferents.

Conclusion

This compound holds promise as a pharmacological agent for modulating proprioceptive feedback loops. However, its precise effects on muscle spindle discharges require careful and systematic investigation. The protocols and guidelines presented here offer a framework for researchers to explore the central and potential peripheral actions of this compound, thereby contributing to a deeper understanding of its therapeutic mechanisms and its utility as a tool in neurophysiological research. Given the conflicting reports on the direct effects of tolperisone-like drugs on muscle spindles, researchers should design experiments that can differentiate between central and peripheral sites of action to accurately interpret their findings.

References

Application Note: A Preclinical Experimental Design for Evaluating Lanperisone in a Rodent Model of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuropathic pain, a chronic condition resulting from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Its prevalence is estimated to be between 7% and 10% of the general population, with common causes including diabetes, viral infections, and traumatic nerve injury.[1][2] Current treatments often provide only moderate efficacy and can be limited by side effects.[2] Lanperisone, a centrally acting muscle relaxant, is related to compounds like tolperisone, which have shown promise in preclinical neuropathic pain models.[3][4] The proposed mechanism involves the blockade of voltage-gated sodium channels, leading to a reduction in neuronal hyperexcitability and neurotransmitter release.[5][6] This document provides a detailed experimental design and associated protocols for the preclinical evaluation of this compound's analgesic potential using a validated rodent model of neuropathic pain.

Overall Experimental Design

The experimental workflow is designed to assess the efficacy of this compound in alleviating mechanical allodynia and thermal hyperalgesia in rats following a Chronic Constriction Injury (CCI) of the sciatic nerve. The design includes baseline behavioral testing, induction of neuropathy, a defined treatment period, and post-mortem molecular analysis of relevant neural tissues.

G cluster_pre_surgery Phase 1: Pre-Surgical Procedures cluster_surgery Phase 2: Neuropathy Induction cluster_post_surgery Phase 3: Treatment & Assessment cluster_analysis Phase 4: Final Analysis Acclimation Animal Acclimation (7 days) Habituation Habituation to Behavioral Apparatus Acclimation->Habituation Baseline Baseline Behavioral Testing (Von Frey & Hargreaves) Habituation->Baseline Surgery Chronic Constriction Injury (CCI) or Sham Surgery Baseline->Surgery Randomization into Groups Recovery Post-Operative Recovery (7 days) Surgery->Recovery Pain_Dev Confirmation of Neuropathic Pain Recovery->Pain_Dev Treatment Daily Drug Administration (14 days) Pain_Dev->Treatment Behavioral_Post Weekly Behavioral Testing Treatment->Behavioral_Post Euthanasia Euthanasia & Tissue Collection (Spinal Cord, DRG) Behavioral_Post->Euthanasia End of Study Molecular Molecular Analysis (Western Blot, IHC) Euthanasia->Molecular

Caption: Overall experimental workflow for testing this compound.
Animal Model and Group Allocation

  • Species: Male Sprague Dawley rats (200-250 g).

  • Housing: Group-housed with additional bedding and free access to food and water.[7][8]

  • Group Allocation: Animals will be randomly assigned to the following groups.

Group IDGroup NameTreatmentN (Animals)Description
G1ShamVehicle (0.5% CMC)10Sciatic nerve exposed but not ligated. Receives vehicle daily.
G2CCI + VehicleVehicle (0.5% CMC)10CCI surgery performed. Receives vehicle daily.
G3CCI + this compound (Low)10 mg/kg this compound10CCI surgery performed. Receives low-dose this compound daily.
G4CCI + this compound (Mid)30 mg/kg this compound10CCI surgery performed. Receives mid-dose this compound daily.
G5CCI + this compound (High)100 mg/kg this compound10CCI surgery performed. Receives high-dose this compound daily.
G6CCI + Positive Control30 mg/kg Pregabalin10CCI surgery performed. Receives pregabalin daily.
Experimental Timeline
DayActivity
-10 to -4Acclimation to facility.
-3 to -1Habituation to behavioral testing equipment.
0Baseline behavioral testing (Von Frey and Hargreaves).
1Chronic Constriction Injury (CCI) or Sham surgery.
2 to 7Post-operative recovery.
8Post-operative behavioral testing to confirm neuropathy.
8 to 21Daily drug/vehicle administration (p.o.).
15, 22Behavioral testing (1h post-dosing).
22Euthanasia and tissue collection.

Experimental Protocols

Chronic Constriction Injury (CCI) Model Protocol

This model is widely used to induce neuropathic pain by loosely ligating the sciatic nerve.[8][9]

  • Anesthesia: Anesthetize the rat using isoflurane (5% for induction, 2% for maintenance).[10] Apply ophthalmic ointment to prevent corneal drying.

  • Surgical Preparation: Shave the lateral surface of the left thigh and sterilize the area with alternating scrubs of 70% ethanol and povidone-iodine solution.[10]

  • Sciatic Nerve Exposure: Make a small skin incision on the thigh. Bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.[7][8]

  • Ligation: Proximal to the sciatic nerve's trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between them.[9][10] Tighten the ligatures until a brief twitch in the hind paw is observed.[9]

  • Closure: Close the muscle layer with 4-0 silk sutures and the skin incision with wound clips or sutures.[8]

  • Post-Operative Care: Administer a post-operative analgesic that does not interfere with neuropathic pain development (e.g., buprenorphine, for the first 24h only). Monitor animals daily for signs of distress or infection. Wound clips should be removed 7-10 days after surgery.[7][8]

  • Sham Surgery: For the sham group, the sciatic nerve is exposed in the same manner, but no ligatures are applied.[11]

Behavioral Testing Protocols

This test measures the paw withdrawal threshold to a mechanical stimulus.[12]

  • Habituation: Place animals in individual Plexiglas chambers on an elevated wire mesh floor and allow them to acclimate for at least 30-60 minutes before testing.[13][14]

  • Filament Application: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[12] Begin with a filament near the expected threshold (e.g., 2g) and apply it with enough force to cause it to bend for 1-2 seconds.[13]

  • Response: A positive response is a rapid withdrawal, flinching, or licking of the paw.[15]

  • Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). If there is no response, the next strongest filament is used. If there is a response, the next weaker filament is used.

  • Data Recording: The pattern of responses is used to calculate the 50% PWT. Testing should be performed by an experimenter blinded to the treatment groups.

This test assesses sensitivity to a noxious thermal stimulus by measuring paw withdrawal latency (PWL).[16][17]

  • Habituation: Place animals in individual Plexiglas chambers on a glass floor and allow them to acclimate for 15-30 minutes.[18][19]

  • Stimulus Application: A focused, radiant heat source is positioned under the glass floor directly beneath the plantar surface of the hind paw.[16][18]

  • Latency Measurement: An integrated timer starts when the heat source is activated and stops automatically when the rat withdraws its paw.[16]

  • Cut-off Time: A cut-off time (e.g., 20-35 seconds) must be used to prevent tissue damage.[16][19] If the animal does not respond by the cut-off time, that time is recorded.

  • Data Recording: The test is repeated 3-5 times for each paw with at least a 5-minute interval between trials. The average of these latencies is recorded as the PWL.[18]

Tissue Collection and Processing
  • At the end of the treatment period (Day 22), euthanize animals with an overdose of CO2 followed by decapitation.

  • Rapidly dissect the lumbar spinal cord (L4-L6 segments) and the corresponding dorsal root ganglia (DRGs).

  • For Western Blotting, snap-freeze the tissues in liquid nitrogen and store them at -80°C.

  • For Immunohistochemistry, fix tissues in 4% paraformaldehyde overnight, then transfer to a sucrose solution before embedding and sectioning.[20]

Molecular Analysis Protocols

This technique is used to quantify the expression levels of target proteins.[21]

  • Sample Preparation: Homogenize frozen spinal cord/DRG tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.[22] Centrifuge the lysate and collect the supernatant. Determine protein concentration using a BCA assay.

  • Electrophoresis: Denature protein samples by boiling in SDS-PAGE loading buffer.[22] Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.[23]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]

  • Blocking and Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[21] Incubate the membrane with primary antibodies (e.g., anti-c-Fos, anti-Iba1 for microglia, anti-GFAP for astrocytes) overnight at 4°C.[24]

  • Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[25]

  • Quantification: Use densitometry software to quantify band intensity. Normalize target protein levels to a loading control like β-actin or GAPDH.

IHC is used to visualize the localization of proteins within the tissue architecture.[26]

  • Tissue Preparation: Cut 10-20 µm thick sections from the paraffin-embedded or frozen tissue blocks onto charged microscope slides.[26]

  • Deparaffinization and Rehydration: For paraffin sections, deparaffinize with xylene and rehydrate through a graded series of ethanol washes.[27]

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0) to unmask epitopes.[20][26]

  • Staining:

    • Permeabilize sections with Triton X-100 and block non-specific binding sites with a blocking solution (e.g., normal goat serum).

    • Incubate sections with primary antibodies overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.

  • Imaging: Mount coverslips with a mounting medium containing DAPI for nuclear counterstaining.[20] Capture images using a fluorescence or confocal microscope.

Data Presentation and Analysis

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis can be performed using a two-way ANOVA with repeated measures, followed by a post-hoc test (e.g., Tukey's or Dunnett's) for multiple comparisons. A p-value < 0.05 is considered statistically significant.

Behavioral Data
Treatment GroupBaseline PWT (g)Day 8 PWT (g)Day 15 PWT (g)Day 22 PWT (g)
Sham + Vehicle
CCI + Vehicle
CCI + this compound (10 mg/kg)
CCI + this compound (30 mg/kg)
CCI + this compound (100 mg/kg)
CCI + Pregabalin (30 mg/kg)
Treatment GroupBaseline PWL (s)Day 8 PWL (s)Day 15 PWL (s)Day 22 PWL (s)
Sham + Vehicle
CCI + Vehicle
CCI + this compound (10 mg/kg)
CCI + this compound (30 mg/kg)
CCI + this compound (100 mg/kg)
CCI + Pregabalin (30 mg/kg)
Molecular Data
Treatment GroupRelative c-Fos ExpressionRelative Iba1 ExpressionRelative GFAP Expression
Sham + Vehicle
CCI + Vehicle
CCI + this compound (10 mg/kg)
CCI + this compound (30 mg/kg)
CCI + this compound (100 mg/kg)
CCI + Pregabalin (30 mg/kg)

Hypothesized Signaling Pathway

This compound is hypothesized to exert its analgesic effect by modulating neuronal excitability at the presynaptic terminals in the spinal cord dorsal horn. By blocking voltage-gated sodium channels (VGSCs), it can reduce the excessive release of excitatory neurotransmitters like glutamate that drives central sensitization in neuropathic pain states.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential VGSC Voltage-Gated Na+ Channel AP->VGSC Depolarization VGCC Voltage-Gated Ca2+ Channel VGSC->VGCC Opens Vesicle Glutamate Vesicle VGCC->Vesicle Triggers Fusion Release Vesicle->Release Receptor NMDA/AMPA Receptors Release->Receptor Binds PainSignal Pain Signal Transmission Receptor->PainSignal This compound This compound This compound->VGSC Blocks NerveInjury Nerve Injury NerveInjury->VGSC Upregulation & Hyperexcitability

Caption: Hypothesized mechanism of this compound in neuropathic pain.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Lanperisone for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of lanperisone in in vitro assays.

This compound Chemical Properties

A clear understanding of this compound's chemical properties is crucial for developing effective solubilization strategies.

PropertyValueSource
Molecular Formula C₁₅H₁₈F₃NO--INVALID-LINK--[1]
Molecular Weight 285.30 g/mol --INVALID-LINK--[1]
logP (Octanol-Water Partition Coefficient) 3.5--INVALID-LINK--[1]
Solubility in DMSO 50 mg/mL (for this compound Hydrochloride)--INVALID-LINK--[2]
Aqueous Solubility Data not available (classified as a poorly soluble drug)N/A
pKa Data not availableN/A

Note: The hydrochloride salt of this compound is also available and may exhibit different solubility characteristics.[3]

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

This guide addresses the common issue of this compound precipitation during the preparation of aqueous solutions for in vitro experiments.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer. This compound is poorly soluble in water. The addition of an aqueous buffer to a concentrated DMSO stock can cause the drug to crash out of solution.1. Decrease the final concentration: If the experimental design allows, lowering the final concentration of this compound in the assay may prevent precipitation. 2. Increase the percentage of co-solvent: A higher percentage of a water-miscible organic solvent, such as DMSO or ethanol, in the final solution can maintain this compound's solubility. However, it is critical to first determine the tolerance of your cell line or assay to the chosen co-solvent.
Cloudiness or visible particles in the prepared solution. Incomplete dissolution or precipitation over time.1. Use a vortex or sonication: Ensure the initial stock solution in the organic solvent is fully dissolved before further dilution. 2. pH adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Since this compound has a basic amine group, adjusting the pH of the aqueous buffer to a more acidic range may improve its solubility. 3. Employ solubility enhancers: Consider the use of cyclodextrins or the preparation of a solid dispersion to improve aqueous solubility.
Inconsistent assay results. Poor solubility can lead to inconsistent and non-reproducible concentrations of the active compound in your assay.Address the solubility issues using the methods described above to ensure a homogenous and stable solution for consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for dissolving this compound for an in vitro assay?

A1: Start by preparing a high-concentration stock solution of this compound hydrochloride in 100% DMSO (e.g., 50 mg/mL).[2] This stock can then be serially diluted in your aqueous assay buffer. It is crucial to perform a vehicle control experiment to determine the maximum percentage of DMSO your assay can tolerate without affecting the results.

Q2: How can I determine the appropriate pH to improve this compound solubility?

Q3: Are there any alternative solvents to DMSO?

A3: Yes, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be used.[4] However, their suitability will depend on the specific requirements of your assay and their potential for cellular toxicity. Always perform a vehicle control to assess the impact of the solvent on your experiment.

Q4: What are cyclodextrins and how can they help?

A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, thereby increasing their apparent solubility in aqueous solutions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.

Q5: What is a solid dispersion and is it suitable for in vitro assays?

A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix. This can enhance the dissolution rate and solubility of the drug. For in vitro assays, a solid dispersion of this compound can be prepared and then dissolved in the aqueous buffer to achieve the desired concentration.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol outlines the steps to determine the optimal co-solvent concentration for solubilizing this compound.

  • Prepare a high-concentration stock solution of this compound hydrochloride in 100% DMSO (e.g., 50 mg/mL). [2]

  • Determine the maximum tolerable co-solvent concentration for your assay. Prepare a series of your aqueous assay buffer containing increasing concentrations of DMSO (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v). Run your assay with these vehicle controls to identify the highest concentration that does not significantly affect the experimental outcome.

  • Prepare a working solution of this compound. Based on the tolerated DMSO concentration, dilute your this compound stock solution in the assay buffer to achieve the desired final concentration. For example, if your assay tolerates 1% DMSO and your desired final this compound concentration is 10 µM, you would perform a 1:100 dilution of a 1 mM this compound stock in DMSO into your aqueous buffer.

  • Visually inspect for precipitation. After dilution, visually inspect the solution for any signs of precipitation or cloudiness. If precipitation occurs, you may need to lower the final this compound concentration or consider alternative solubilization methods.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes a simple method for preparing a this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare a solution of HP-β-CD in your aqueous buffer. The concentration of HP-β-CD will need to be optimized, but a starting point could be a 1-5% (w/v) solution.

  • Add this compound to the HP-β-CD solution. Slowly add a pre-weighed amount of this compound or a small volume of a concentrated organic stock solution to the stirring HP-β-CD solution.

  • Stir for an extended period. Allow the mixture to stir at room temperature for several hours (e.g., 24 hours) to facilitate the formation of the inclusion complex.

  • Filter the solution. To remove any undissolved this compound, filter the solution through a 0.22 µm syringe filter.

  • Determine the concentration of solubilized this compound. Use a suitable analytical method, such as UV-Vis spectroscopy or HPLC, to determine the concentration of this compound in the filtered solution.

Protocol 3: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This protocol provides a general procedure for preparing a solid dispersion of this compound with a hydrophilic polymer like polyvinylpyrrolidone (PVP).

  • Select a suitable solvent. Choose a volatile organic solvent in which both this compound and the chosen polymer (e.g., PVP K30) are soluble. A combination of solvents may be necessary.

  • Dissolve this compound and the polymer. Dissolve both this compound and the polymer in the selected solvent. The ratio of drug to polymer will need to be optimized, but a starting point could be 1:1, 1:2, or 1:5 (w/w).

  • Evaporate the solvent. Remove the solvent using a rotary evaporator or by gentle heating under a stream of nitrogen. This will result in a solid mass.

  • Dry the solid dispersion. Further dry the solid mass under vacuum to remove any residual solvent.

  • Characterize the solid dispersion (optional but recommended). Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can be used to confirm the amorphous nature of the drug within the polymer matrix.

  • Dissolve the solid dispersion. The prepared solid dispersion can then be dissolved in the aqueous assay buffer to the desired final concentration.

Visualizations

This compound Experimental Workflow for Solubility Enhancement

G Workflow for Improving this compound Solubility cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Solubilization Techniques cluster_3 Validation start This compound precipitation in aqueous buffer cosolvent Optimize Co-solvent (e.g., DMSO, Ethanol) start->cosolvent concentration Decrease Final Concentration start->concentration ph_adjustment pH Adjustment cosolvent->ph_adjustment If precipitation persists concentration->ph_adjustment If precipitation persists cyclodextrin Cyclodextrin Complexation ph_adjustment->cyclodextrin If still unsuccessful end Homogenous this compound Solution for In Vitro Assay ph_adjustment->end solid_dispersion Solid Dispersion cyclodextrin->solid_dispersion Alternative approach cyclodextrin->end solid_dispersion->end

Caption: A logical workflow for troubleshooting and enhancing the aqueous solubility of this compound.

Postulated Signaling Pathway of this compound (based on Tolperisone)

G Postulated Signaling Pathway of this compound cluster_0 Neuronal Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response This compound This compound na_channel Voltage-gated Na+ Channel This compound->na_channel Blocks ca_channel Voltage-gated Ca2+ Channel This compound->ca_channel Blocks mapk_pathway MAPK Signaling (e.g., p38, ERK1/2) This compound->mapk_pathway Modulates neuronal_excitability Decreased Neuronal Excitability na_channel->neuronal_excitability Leads to neurotransmitter_release Reduced Neurotransmitter Release ca_channel->neurotransmitter_release Leads to mapk_pathway->neuronal_excitability Influences muscle_relaxation Muscle Relaxation neuronal_excitability->muscle_relaxation neurotransmitter_release->muscle_relaxation

Caption: A diagram illustrating the potential mechanism of action of this compound, based on data from the related compound tolperisone.

References

troubleshooting inconsistent results in lanperisone efficacy studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in lanperisone efficacy studies.

Troubleshooting Guide for Inconsistent this compound Efficacy

Inconsistent results in preclinical and clinical studies of this compound can arise from a variety of factors, from experimental design to biological variability. This guide provides a structured approach to identifying and addressing common issues.

Table 1: Troubleshooting Inconsistent Efficacy Results

Issue Potential Cause Recommended Solution Relevant Data/Metrics
High variability in animal models (e.g., Rota-rod test) Lack of proper animal pre-training leading to learning effects during the experiment.[1]Implement a consistent pre-training protocol until animals reach a stable baseline performance before drug administration.[1]Baseline latency to fall, number of falls.
Genetic variability within the animal strain affecting drug metabolism and response.[1]Use a genetically homogenous animal strain from a reputable supplier. Document the specific strain used in all study reports.Report the specific animal strain and source.
Variations in Rota-rod apparatus (e.g., rod diameter, surface texture, rotation speed).[1][2]Standardize all apparatus parameters across experiments and laboratories. Clearly document these parameters in the methods section.Rod diameter, material, rotation protocol (fixed speed vs. accelerating).
Subjective bias in observational scoring of muscle relaxation.Utilize automated and objective measures where possible. If using scoring systems, ensure observers are blinded to the treatment groups.Standardized scoring rubrics (e.g., Ashworth scale for spasticity).
Discrepancies between preclinical and clinical results Differences in drug metabolism and pharmacokinetics between animal models and humans.Conduct pharmacokinetic studies in the selected animal model to ensure relevant exposure levels are achieved. The inter-individual variation in plasma concentration can be due to genetic polymorphism of drug-metabolizing enzymes.Plasma drug concentration-time curves.
Poorly defined patient populations in clinical trials.Establish clear inclusion and exclusion criteria for clinical trial participants to ensure a homogenous study group.[3]Patient demographics, baseline disease severity.
Placebo effect in clinical trials for pain and muscle spasm.Employ a randomized, double-blind, placebo-controlled trial design to minimize the impact of the placebo effect.[4][5]Comparison of efficacy endpoints between this compound and placebo groups.
Inconsistent findings across different clinical trials Variations in study design, including dosage, duration of treatment, and outcome measures.[4][5][6]Adhere to standardized and validated outcome measures for muscle spasticity and pain. Ensure adequate sample size and statistical power.Primary and secondary efficacy endpoints, statistical analysis plan.
High risk of bias in study methodology, such as inadequate blinding or randomization.[5][6][7]Follow established guidelines for conducting and reporting clinical trials (e.g., CONSORT statement) to ensure methodological rigor.[8]Risk of bias assessment tools (e.g., Cochrane risk-of-bias tool).

Frequently Asked Questions (FAQs)

Q1: Why are the results of my this compound study different from previously published work?

A1: Discrepancies between studies are a known challenge in muscle relaxant research.[4][9] Several factors could contribute to this, including differences in experimental protocols (e.g., animal model, drug dosage, and administration route), patient populations in clinical trials, and the specific outcome measures used to assess efficacy.[4][5] It is crucial to carefully compare the methodologies of the studies to identify potential sources of variation.

Q2: How can I reduce the variability in my Rota-rod experiments?

A2: The Rota-rod test is known for its potential for high data variability.[2] To improve consistency, it is recommended to:

  • Pre-train your animals: Ensure all animals have reached a stable performance baseline before starting the experiment.[1]

  • Standardize your apparatus: Use the same rod diameter, texture, and rotation speed for all tests.[1][2]

  • Control for environmental factors: Maintain consistent lighting, noise levels, and handling procedures.

  • Use a sufficient number of animals: This will increase the statistical power of your study and help to mitigate the impact of individual animal variability.

Q3: What are the key considerations for designing a clinical trial for this compound?

A3: For a robust clinical trial design, consider the following:

  • Patient selection: Define a specific patient population with clear inclusion and exclusion criteria to ensure homogeneity.[3]

  • Control group: A randomized, placebo-controlled, double-blind design is the gold standard for minimizing bias.[5]

  • Outcome measures: Use validated and objective measures of muscle tone, spasticity, and pain.

  • Dose and duration: Justify the chosen dose and treatment duration based on preclinical data and pharmacokinetic studies.

Q4: What is the underlying mechanism of action of this compound?

A4: this compound is a centrally acting muscle relaxant.[10] Its mechanism of action is similar to its analogue, tolperisone, which involves the blockade of voltage-gated sodium and calcium channels in the brainstem and spinal cord.[11][12] This action inhibits polysynaptic reflexes, leading to a reduction in muscle tone and spasticity.[12]

Experimental Protocols

Key Experiment: Assessment of Muscle Relaxant Activity using the Rota-rod Test

Objective: To evaluate the effect of this compound on motor coordination and muscle relaxation in rodents.

Materials:

  • Rota-rod apparatus

  • This compound

  • Vehicle control (e.g., saline or other appropriate solvent)

  • Rodents (e.g., mice or rats of a specified strain, age, and weight)

  • Syringes and needles for drug administration

Methodology:

  • Animal Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week before the experiment.

  • Pre-training:

    • Place each animal on the Rota-rod at a low, constant speed (e.g., 5 rpm) for a set duration (e.g., 5 minutes) for three consecutive days.

    • On the fourth day, test the animals on the accelerating rod (e.g., 4 to 40 rpm over 5 minutes) and record the latency to fall.

    • Repeat the accelerating rod test until a stable baseline performance is achieved (i.e., less than 20% variation in latency to fall over three consecutive trials).

  • Drug Administration:

    • On the day of the experiment, randomly assign animals to treatment groups (vehicle control, different doses of this compound).

    • Administer the assigned treatment via the intended route (e.g., intraperitoneal, oral).

  • Rota-rod Testing:

    • At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals on the accelerating Rota-rod.

    • Record the latency to fall for each animal. A maximum trial duration (e.g., 300 seconds) should be set.

  • Data Analysis:

    • Calculate the mean latency to fall for each treatment group at each time point.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the this compound-treated groups and the vehicle control group.

Visualizations

Signaling Pathway of this compound's Action

Lanperisone_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound Na_channel Voltage-gated Na+ Channel This compound->Na_channel blocks Ca_channel Voltage-gated Ca2+ Channel This compound->Ca_channel blocks Na_channel->Ca_channel Depolarization activates Vesicle Glutamate Vesicle Ca_channel->Vesicle triggers fusion Glutamate_release Glutamate Release Vesicle->Glutamate_release Glutamate_receptor Glutamate Receptor Glutamate_release->Glutamate_receptor binds to EPSP Excitatory Postsynaptic Potential (EPSP) Glutamate_receptor->EPSP activation leads to Muscle_Contraction Muscle Contraction EPSP->Muscle_Contraction reduced signal leads to decreased

Caption: this compound's mechanism of action in reducing muscle contraction.

Experimental Workflow for Rota-rod Assay

Rotarod_Workflow Acclimatization Animal Acclimatization (1 week) Pre_training Rota-rod Pre-training (3-4 days) Acclimatization->Pre_training Baseline Establish Baseline Performance Pre_training->Baseline Grouping Random Animal Grouping (Control, this compound Doses) Baseline->Grouping Administration Drug Administration Grouping->Administration Testing Rota-rod Testing at Multiple Time Points Administration->Testing Data_Collection Record Latency to Fall Testing->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Efficacy Determination Analysis->Results

Caption: Workflow for assessing this compound efficacy using the Rota-rod test.

Troubleshooting Logic for Inconsistent Rota-rod Results

Troubleshooting_Logic action action start Inconsistent Results? check_pretraining Adequate Pre-training? start->check_pretraining check_apparatus Standardized Apparatus? check_pretraining->check_apparatus Yes revise_pretraining Revise Pre-training Protocol check_pretraining->revise_pretraining No check_animals Homogenous Animal Strain? check_apparatus->check_animals Yes standardize_apparatus Standardize Rota-rod Parameters check_apparatus->standardize_apparatus No check_blinding Blinded Experimenter? check_animals->check_blinding Yes confirm_strain Confirm and Report Animal Strain check_animals->confirm_strain No implement_blinding Implement Blinding Procedures check_blinding->implement_blinding No end Consistent Results check_blinding->end Yes revise_pretraining->check_apparatus standardize_apparatus->check_animals confirm_strain->check_blinding implement_blinding->end

Caption: Decision tree for troubleshooting inconsistent Rota-rod data.

References

Technical Support Center: Optimizing Lanperisone Dose to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of lanperisone in experimental settings. Our focus is on strategies to optimize dosage to maximize on-target efficacy while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a centrally acting skeletal muscle relaxant. Its primary mechanism of action is the blockade of voltage-gated sodium channels and N-type voltage-gated calcium channels.[1][2] This action inhibits mono- and polysynaptic reflexes in the spinal cord, leading to a reduction in muscle hypertonia.[1][3] The inhibition of descending noradrenergic tonic facilitation within the spinal cord is also thought to be involved in its mechanism.[3]

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effect of this compound is the dose-dependent depression of spinal reflexes, resulting in skeletal muscle relaxation.[3][4] Studies have shown that it effectively suppresses both monosynaptic and polysynaptic reflex potentials.[3][4]

Q3: What are the potential off-target effects of this compound and its analogs?

A3: While specific off-target binding profiles for this compound are not extensively published, data from its structural analog, tolperisone, can provide insights. Potential off-target effects may manifest as central nervous system side effects such as dizziness, headache, and somnolence, as well as gastrointestinal issues like nausea and abdominal pain.[5][6] In cases of acute overdose, more severe neurological, cardiovascular, and respiratory symptoms have been observed with tolperisone.[7][8]

Q4: How does the potency and duration of action of this compound compare to other similar muscle relaxants?

A4: Preclinical studies suggest that orally administered this compound has more than three times the potency and a longer-lasting effect compared to eperisone hydrochloride.[3] Its longer duration of action is likely due to a slower metabolism.[9]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Inconsistent Muscle Relaxation Effect in In Vivo Models

  • Possible Cause 1: Animal Model Variability: Different species or strains of animals may exhibit varied responses to this compound due to differences in metabolism or receptor expression.

  • Troubleshooting Steps:

    • Standardize Animal Model: Ensure that all experiments are conducted using animals of the same species, strain, age, and sex.

    • Acclimatization: Allow for a sufficient acclimatization period for the animals in the experimental environment to reduce stress-induced variability.

    • Dose-Response Pilot Study: Conduct a pilot study with a small group of animals to establish a dose-response curve and identify the optimal dose range for your specific model.

  • Possible Cause 2: Formulation and Administration Issues: The solubility and stability of the this compound formulation, as well as the administration technique, can significantly impact bioavailability and, consequently, the observed effect.

  • Troubleshooting Steps:

    • Verify Solubility: Confirm the solubility of this compound in your chosen vehicle. Prepare fresh solutions for each experiment to avoid degradation.

    • Consistent Administration: For oral gavage, use appropriate techniques to minimize stress and ensure accurate delivery. For intravenous administration, ensure a consistent infusion rate.

    • Vehicle Control: Always include a vehicle-only control group to account for any effects of the vehicle itself.

Issue 2: Observation of Unexpected Side Effects at Therapeutic Doses

  • Possible Cause 1: Off-Target Engagement: The observed side effects may be due to this compound interacting with unintended molecular targets.

  • Troubleshooting Steps:

    • In Vitro Off-Target Screening: If resources permit, screen this compound against a panel of receptors and kinases to identify potential off-target interactions.

    • Dose Reduction: Determine the minimal effective dose that achieves the desired muscle relaxation with the fewest side effects.

    • Behavioral Phenotyping: Conduct a comprehensive behavioral assessment (e.g., open field test, elevated plus maze) to characterize any anxiolytic, sedative, or other behavioral effects at different doses.

  • Possible Cause 2: Metabolite Activity: The in vivo effects could be influenced by active metabolites of this compound.

  • Troubleshooting Steps:

    • Metabolite Profiling: If possible, analyze plasma or tissue samples to identify and quantify the major metabolites of this compound.

    • Test Metabolite Activity: Synthesize and test the activity of the major metabolites in your on-target and off-target assays to determine their contribution to the overall pharmacological profile.

Data Presentation

Table 1: Comparative In Vitro and In Vivo Data for this compound and Analogs

CompoundAssayModel SystemConcentration/DoseObserved EffectReference
This compound Spinal Reflex InhibitionRat (in vivo)Intravenous/OralDepression of mono- and polysynaptic reflexes[3]
Spinal Reflex InhibitionRat (in vitro)25-200 µMDose-dependent depression of ventral root potential[4]
Tolperisone Spinal Reflex InhibitionRat (in vitro)50-400 µMDose-dependent depression of ventral root potential[1][4]
Flexor Reflex InhibitionRat (in vivo)5-10 mg/kg (i.v.)Dose-dependent inhibition[1]
Eperisone Spinal Reflex InhibitionRat (in vitro)25-200 µMDose-dependent depression of ventral root potential[4]

Table 2: Reported Side Effects of Tolperisone in Clinical Studies

Side EffectFrequencySeverityReference
DizzinessCommonMild to Moderate[5][9]
HeadacheCommonMild to Moderate[5][6]
NauseaCommonMild[5]
Abdominal PainCommonMild[5]
Somnolence/WeaknessLess CommonMild[6][9]
Hypersensitivity ReactionsRare but SeriousCan be severe[10]

Experimental Protocols

Protocol 1: In Vivo Assessment of On-Target Efficacy (Rotarod Test)

This protocol assesses the effect of this compound on motor coordination and balance in rodents, which is an indicator of its muscle relaxant properties.

  • Animals: Male Wistar rats (200-250g).

  • Apparatus: Rotarod apparatus (e.g., Ugo Basile).

  • Acclimatization and Training:

    • Acclimatize rats to the testing room for at least 1 hour before the experiment.

    • Train the rats on the rotarod for 3 consecutive days. Each training session consists of placing the rat on the rotating rod at a constant speed (e.g., 10 rpm) for a maximum of 180 seconds. Repeat this three times with a 15-minute inter-trial interval.

  • Drug Administration:

    • On the test day, administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • Testing:

    • At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the rat on the rotarod, which is set to accelerate from 4 to 40 rpm over 5 minutes.[11][12][13]

    • Record the latency to fall from the rod. A shorter latency indicates impaired motor coordination and a muscle relaxant effect.

  • Data Analysis:

    • Analyze the data using a two-way ANOVA with treatment and time as factors, followed by a post-hoc test (e.g., Dunnett's test) to compare this compound-treated groups to the vehicle control group.

Protocol 2: In Vitro Assessment of Off-Target Effects (Receptor Binding Assay)

This protocol provides a general framework for screening this compound against a panel of common off-target receptors to identify potential interactions.

  • Materials:

    • This compound hydrochloride.

    • Radioligands specific for the receptors of interest (e.g., [³H]-Prazosin for α1-adrenergic receptors, [³H]-QNB for muscarinic receptors).

    • Cell membrane preparations expressing the target receptors.

    • Scintillation vials and scintillation fluid.

    • Filter plates and a cell harvester.

  • Assay Procedure:

    • Prepare a series of dilutions of this compound (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, combine the cell membrane preparation, the specific radioligand, and either vehicle, a known competing ligand (for positive control), or this compound at various concentrations.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.

    • Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Data Acquisition and Analysis:

    • Measure the radioactivity in each vial using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling_Pathway cluster_inhibition Inhibitory Effect This compound This compound VGSC Voltage-Gated Sodium Channels This compound->VGSC Blocks VGCC Voltage-Gated Calcium Channels This compound->VGCC Blocks Action_Potential Action Potential Propagation Inhibition1 Inhibition VGSC->Inhibition1 Neurotransmitter_Release Neurotransmitter Release (Glutamate) Inhibition2 Inhibition VGCC->Inhibition2 Presynaptic_Terminal Presynaptic Terminal Presynaptic_Terminal->Neurotransmitter_Release Action_Potential->Presynaptic_Terminal Depolarizes Postsynaptic_Neuron Postsynaptic Motor Neuron Neurotransmitter_Release->Postsynaptic_Neuron Excites Muscle_Contraction Muscle Contraction Postsynaptic_Neuron->Muscle_Contraction Activates Inhibition1->Action_Potential Inhibition2->Neurotransmitter_Release

Caption: Proposed signaling pathway for this compound-mediated muscle relaxation.

Experimental_Workflow cluster_OnTarget On-Target Efficacy Assessment cluster_OffTarget Off-Target Effect Assessment OnTarget_Start Dose-Response Study (In Vivo Muscle Relaxation) Rotarod Rotarod Test OnTarget_Start->Rotarod Grip_Strength Grip Strength Test OnTarget_Start->Grip_Strength Spinal_Reflex Spinal Reflex Electrophysiology OnTarget_Start->Spinal_Reflex Dose_Optimization Dose Optimization Analysis OnTarget_Start->Dose_Optimization OffTarget_Start Screening for Unintended Interactions Receptor_Binding Receptor Binding Panel OffTarget_Start->Receptor_Binding Kinase_Panel Kinase Inhibition Panel OffTarget_Start->Kinase_Panel Behavioral Behavioral Phenotyping (e.g., Sedation) OffTarget_Start->Behavioral OffTarget_Start->Dose_Optimization Optimal_Dose Identify Optimal Dose (Max Efficacy, Min Side Effects) Dose_Optimization->Optimal_Dose Troubleshooting_Logic cluster_Solutions Potential Solutions Start Inconsistent In Vivo Results Check_Formulation Check Formulation & Administration Start->Check_Formulation Check_Animal_Model Review Animal Model Consistency Check_Formulation->Check_Animal_Model [Formulation OK] Sol_Formulation Prepare Fresh Solutions Standardize Administration Check_Formulation->Sol_Formulation [Issue Found] Investigate_Off_Target Investigate Potential Off-Target Effects Check_Animal_Model->Investigate_Off_Target [Model Consistent] Sol_Animal Standardize Strain, Age, Sex Ensure Proper Acclimatization Check_Animal_Model->Sol_Animal [Inconsistency Found] Sol_OffTarget Conduct Off-Target Screening Perform Dose De-escalation Investigate_Off_Target->Sol_OffTarget [Suspected]

References

Technical Support Center: Synthesis of Tolperisone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of tolperisone hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of tolperisone hydrochloride?

A1: During the synthesis of tolperisone hydrochloride, several impurities can arise from the starting materials, side reactions, or degradation. Common impurities include positional isomers such as 2-tolperisone and 3-tolperisone, the starting material 4-methylpropiophenone, and by-products like 2-methyl-1-(4-methylphenyl)-propenone (4-MMPPO).[1][2] Residual solvents and piperidine hydrochloride can also be present as process-related impurities.[1]

Q2: What are the critical reaction conditions to control during the synthesis of tolperisone hydrochloride?

A2: The synthesis of tolperisone, often carried out via the Mannich reaction, requires careful control of several parameters to ensure optimal yield and purity.[3] Key conditions include maintaining an acidic environment, often with a catalytic amount of an acid like hydrochloric acid, and ensuring anhydrous conditions through the use of dry solvents.[1][4] Temperature and reaction time are also crucial; for instance, refluxing for a specified period is a common step.[3][5] The formation of the desired crystal form can be sensitive to factors like stirring speed, reactant concentration, and the cooling profile during crystallization.[5]

Q3: What analytical techniques are recommended for monitoring the synthesis and identifying impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective technique for the separation, identification, and quantification of tolperisone hydrochloride and its impurities.[2][6] Specifically, reverse-phase HPLC (RP-HPLC) with a C18 column is commonly employed.[2] High-Performance Thin-Layer Chromatography (HPTLC) can also be utilized for determination.[6]

Troubleshooting Guides

Issue 1: Low Yield of Tolperisone Hydrochloride

Possible Causes & Solutions

Possible Cause Recommended Solution
Incomplete Reaction - Ensure the reaction is run for the specified time and at the correct temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.[3][5]
Suboptimal Reaction Conditions - Verify the use of anhydrous solvents and the correct catalytic amount of acid. Moisture can interfere with the reaction.[1][4]
Loss of Product During Work-up - Optimize the extraction and crystallization steps. The choice of solvents for precipitation and washing is critical to minimize product loss. For example, using a combination of ethyl acetate and a non-polar solvent like methyl tert-butyl ether (MTBE) can induce precipitation.[7]
Side Reactions - The formation of by-products can consume starting materials and reduce the yield of the desired product. Re-evaluate the reaction conditions to minimize side reactions.
Issue 2: High Levels of Impurities in the Final Product

Possible Causes & Solutions

Impurity Type Possible Cause Recommended Solution
Positional Isomers (e.g., 2-tolperisone, 3-tolperisone) - Non-selective reaction conditions.- A specific synthesis method described in the literature aims to significantly reduce the content of these isomers.[1] Careful control of reaction parameters is key.
4-MMPPO (2-methyl-1-(4-methylphenyl)-propenone) - Can form as a by-product during synthesis or as a degradation product during storage or purification.[8]- Optimize purification steps such as recrystallization.[9] The use of an appropriate solvent system, like a lower ketone and a lower alcohol, can be effective.[9]
Unreacted Starting Materials (e.g., 4-methylpropiophenone) - Incomplete reaction or inefficient purification.- Ensure the reaction goes to completion. Optimize the purification process, such as recrystallization or column chromatography, to effectively remove starting materials.
Residual Solvents - Inadequate drying of the final product.- Dry the product under vacuum at an appropriate temperature (e.g., 60-80°C) for a sufficient duration (e.g., 12-24 hours).[7]

Experimental Protocols

Synthesis of Tolperisone Hydrochloride via Mannich Reaction

This protocol is a generalized representation based on common literature procedures.

  • Reaction Setup : In a three-neck flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), combine 4-methylpropiophenone, piperidine hydrochloride, and a suitable solvent which can also act as a formaldehyde source, such as 1,3-dioxolane.[7]

  • Acid Catalyst : Add a catalytic amount of aqueous hydrochloric acid.[7]

  • Reaction : Heat the mixture to reflux (e.g., 90°C) and maintain for a specified period (e.g., 7-20 hours) with stirring.[7]

  • Precipitation and Isolation : After the reaction is complete, cool the mixture. Add appropriate anti-solvents, such as ethyl acetate and methyl tert-butyl ether (MTBE), to induce the precipitation of the product.[7]

  • Filtration and Washing : Filter the resulting suspension to collect the solid product. Wash the precipitate with a suitable solvent like MTBE to remove residual impurities.[7]

  • Drying : Dry the isolated tolperisone hydrochloride in a vacuum oven at a controlled temperature (e.g., 55-80°C) until a constant weight is achieved.[7]

Purification by Recrystallization
  • Dissolution : Dissolve the crude tolperisone hydrochloride in a minimal amount of a suitable hot solvent or solvent mixture, such as an alcohol (e.g., ethanol).[10]

  • Crystallization : Slowly cool the solution to allow for the formation of crystals. An anti-solvent (e.g., ethyl acetate) can be added to promote crystallization.[10]

  • Isolation and Drying : Filter the purified crystals, wash with a cold solvent, and dry under vacuum.

Visualized Workflows

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Reactants 4-Methylpropiophenone, Piperidine HCl, 1,3-Dioxolane Reaction Reflux (e.g., 90°C) 7-20 hours Reactants->Reaction Catalyst Aqueous HCl Catalyst->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Precipitation Add Ethyl Acetate & MTBE Cooling->Precipitation Filtration Filter Suspension Precipitation->Filtration Washing Wash with MTBE Filtration->Washing Drying Vacuum Drying (55-80°C) Washing->Drying Final_Product Tolperisone HCl Drying->Final_Product

Caption: General workflow for the synthesis of tolperisone hydrochloride.

Troubleshooting_Impurity cluster_solutions Solutions Start High Impurity Level Detected Identify Identify Impurity (e.g., HPLC) Start->Identify Isomer Positional Isomer? Identify->Isomer MMPPO 4-MMPPO? Isomer->MMPPO No AdjustConditions Adjust Reaction Conditions Isomer->AdjustConditions Yes StartingMaterial Unreacted Starting Material? MMPPO->StartingMaterial No OptimizePurification Optimize Recrystallization Solvent System MMPPO->OptimizePurification Yes DriveReaction Ensure Reaction Completion StartingMaterial->DriveReaction Yes End Pure Tolperisone HCl AdjustConditions->End OptimizePurification->End DriveReaction->End

Caption: Troubleshooting logic for high impurity levels.

References

Technical Support Center: Mitigating Lanperisone-Induced Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on lanperisone-induced cytotoxicity is limited. The following guidance is based on studies of the structurally and functionally related compound, eperisone, and general principles of mitigating drug-induced cytotoxicity in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our primary cell cultures after treatment with this compound. Is this expected?

A1: Yes, cytotoxicity can be an expected outcome when treating primary cell cultures with certain compounds. Studies on the related muscle relaxant, eperisone, have shown that it can induce cytotoxicity in a time- and concentration-dependent manner.[1] For instance, eperisone demonstrated a dose-dependent decrease in the viability of lung fibroblast cell lines (LL29, HFL-1, and IMR-90).[1] Primary cells, in general, can be more sensitive to chemical compounds than immortalized cell lines.

Q2: What are the likely mechanisms of this compound-induced cytotoxicity?

A2: While the specific mechanisms for this compound are not well-documented, we can infer potential pathways from related compounds and common mechanisms of drug-induced cytotoxicity. These may include:

  • Disruption of cellular membranes: Eperisone has been shown to cause cell membrane disruption.[1]

  • Induction of Apoptosis: Many cytotoxic drugs trigger programmed cell death, or apoptosis, which involves the activation of a cascade of enzymes called caspases.

  • Oxidative Stress: The generation of reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: Interference with mitochondrial function can lead to a decrease in ATP production and the release of pro-apoptotic factors.

Q3: What are some general strategies to reduce this compound-induced cytotoxicity in our experiments?

A3: To mitigate cytotoxicity, you can try the following approaches:

  • Optimize Concentration and Treatment Time: Conduct a thorough dose-response and time-course experiment to find the optimal concentration and duration of this compound treatment that achieves the desired experimental effect with minimal cytotoxicity.

  • Antioxidant Co-treatment: If oxidative stress is a suspected mechanism, co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may offer protection.[2]

  • Caspase Inhibitors: If apoptosis is confirmed as the primary mode of cell death, using pan-caspase inhibitors (e.g., Z-VAD-FMK) or specific caspase inhibitors (e.g., DEVD-CHO for caspase-3) may reduce cytotoxicity.[3][4]

  • Optimize Cell Culture Conditions: Ensure your primary cells are healthy, plated at an optimal density, and cultured in appropriate media, as stressed cells can be more susceptible to drug-induced toxicity.

Troubleshooting Guides

Issue 1: High levels of cell death observed even at low concentrations of this compound.
Possible Cause Suggested Action
High sensitivity of the primary cell type. Perform a dose-response experiment starting from very low (nanomolar) concentrations to determine the IC50 for your specific cells.
Solvent toxicity. Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to ensure it is not the source of cytotoxicity.
Suboptimal cell health. Ensure cells are healthy and have high viability (>90%) before starting the experiment. Allow adherent cells to properly attach before treatment.
Issue 2: Inconsistent results between experiments.
Possible Cause Suggested Action
Variability in this compound preparation. Prepare fresh stock solutions of this compound. Aliquot the stock to avoid repeated freeze-thaw cycles. Ensure complete solubilization before diluting in culture medium.
Differences in cell density. Seed cells at a consistent density for all experiments.
Edge effects in multi-well plates. Avoid using the outermost wells of multi-well plates for experimental samples. Fill these wells with sterile PBS or media to minimize evaporation.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound on Primary Neuronal Cultures

This compound Concentration (µM)% Cell Viability (MTT Assay) (Mean ± SD)% Cytotoxicity (LDH Assay) (Mean ± SD)
0 (Vehicle Control)100 ± 5.20 ± 2.5
192.1 ± 4.88.1 ± 3.1
575.4 ± 6.124.9 ± 4.5
1051.2 ± 5.548.7 ± 5.0
2528.9 ± 4.371.3 ± 4.8
5010.5 ± 3.189.6 ± 3.2
1003.2 ± 1.996.5 ± 2.1

Table 2: Hypothetical Efficacy of Mitigating Agents on this compound-Induced Cytotoxicity (25 µM this compound)

Treatment Group% Cell Viability (MTT Assay) (Mean ± SD)
Vehicle Control100 ± 5.0
This compound (25 µM)28.9 ± 4.3
This compound + N-acetylcysteine (1 mM)55.7 ± 6.2
This compound + Z-VAD-FMK (50 µM)45.1 ± 5.8

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Primary cells

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add the this compound dilutions to the wells. Include a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

Materials:

  • Treated primary cells in a 96-well plate

  • LDH assay kit (containing reaction mixture and stop solution)

  • 96-well flat-bottom microplate

  • Microplate reader

Procedure:

  • Prepare Controls: Include a spontaneous LDH release control (vehicle-treated cells) and a maximum LDH release control (cells treated with lysis buffer provided in the kit).

  • Sample Collection: After this compound treatment, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental samples relative to the controls.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Mitigation start Primary Cell Culture seed Seed cells in 96-well plate start->seed treat Treat with this compound (Dose-response & Time-course) seed->treat mtt MTT Assay (Viability) treat->mtt ldh LDH Assay (Cytotoxicity) treat->ldh caspase Caspase Assay (Apoptosis) treat->caspase analyze Analyze Data (Determine IC50) mtt->analyze ldh->analyze caspase->analyze mitigate Apply Mitigation Strategies (e.g., Antioxidants) analyze->mitigate

Caption: Experimental workflow for assessing and mitigating this compound cytotoxicity.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_downstream Downstream Pathways cluster_outcome Cellular Outcome This compound This compound ros Increased ROS (Oxidative Stress) This compound->ros mito Mitochondrial Dysfunction This compound->mito membrane Membrane Damage This compound->membrane ros->mito caspase_activation Caspase Activation mito->caspase_activation ldh_release LDH Release membrane->ldh_release apoptosis Apoptosis caspase_activation->apoptosis necrosis Necrosis ldh_release->necrosis

Caption: Potential signaling pathways of this compound-induced cytotoxicity.

troubleshooting_logic start High Cytotoxicity Observed q1 Is it concentration-dependent? start->q1 a1_yes Optimize Concentration (Dose-Response) q1->a1_yes Yes a1_no Check Vehicle Control q1->a1_no No q2 Is vehicle toxic? a1_no->q2 a2_yes Change Solvent or Reduce Concentration q2->a2_yes Yes a2_no Investigate Mechanism q2->a2_no No q3 Apoptosis or Necrosis? a2_no->q3 a3_apoptosis Consider Caspase Inhibitors q3->a3_apoptosis Apoptosis a3_necrosis Consider Antioxidants (e.g., NAC) q3->a3_necrosis Necrosis/Oxidative Stress

Caption: A logical troubleshooting guide for high cytotoxicity.

References

Technical Support Center: Addressing the Short Half-Life of Lanperisone in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the short half-life of lanperisone in pharmacokinetic studies.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the experimental process due to the rapid elimination of this compound.

Issue 1: Rapid Disappearance of this compound in Plasma Samples Leading to Inaccurate Pharmacokinetic Profiling

Question: Our team is observing a very rapid decline in this compound concentration in plasma samples, making it difficult to accurately determine key pharmacokinetic parameters beyond the initial time points. How can we address this?

Answer: The rapid clearance of this compound, similar to the related compound tolperisone which has a half-life of 1.5-2.5 hours, presents a significant challenge.[1][2] To obtain a more accurate pharmacokinetic profile, consider the following strategies:

Strategies to Overcome Rapid Clearance:

  • Increased Sampling Frequency: Implement a more intensive blood sampling schedule, especially within the first two hours post-administration, to capture the rapid distribution and elimination phases.

  • Highly Sensitive Analytical Methods: Employ a highly sensitive and validated analytical method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to accurately quantify low concentrations of this compound at later time points.[3]

  • Formulation Strategies: Utilize sustained-release formulations to prolong the absorption phase and maintain detectable plasma concentrations for a longer duration.[2][4]

Experimental Protocol: High-Frequency Sampling and Sensitive Analysis

  • Animal Model: Select an appropriate animal model (e.g., rats, rabbits) for the pharmacokinetic study.

  • Drug Administration: Administer a single dose of this compound intravenously or orally.

  • Blood Sampling: Collect blood samples at frequent intervals, for example: 0, 5, 15, 30, 45, 60, 90, 120, 180, and 240 minutes post-dose.

  • Plasma Preparation: Immediately process the blood samples to separate plasma and store at -80°C until analysis.

  • Sample Analysis: Quantify this compound concentrations using a validated LC-MS/MS method with a low limit of quantification (LLOQ).[3]

  • Pharmacokinetic Analysis: Use the resulting concentration-time data to calculate pharmacokinetic parameters using appropriate software.

Workflow for Accurate Pharmacokinetic Profiling

G cluster_0 Pre-Analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase drug_admin This compound Administration sampling High-Frequency Blood Sampling (0-4 hours) drug_admin->sampling processing Plasma Separation & Storage (-80°C) sampling->processing analysis LC-MS/MS Quantification processing->analysis data_acq Concentration-Time Data analysis->data_acq pk_model Pharmacokinetic Modeling data_acq->pk_model parameters Accurate PK Parameters (t½, AUC, CL) pk_model->parameters

Caption: Workflow for obtaining accurate pharmacokinetic data for drugs with a short half-life.

Issue 2: High Inter-Individual Variability in this compound Plasma Concentrations

Question: We are observing significant variability in the plasma concentrations of this compound between different subjects in our study. What could be the cause and how can we mitigate this?

Answer: High inter-individual variability is a known issue with related compounds like tolperisone and can be attributed to genetic polymorphisms in drug-metabolizing enzymes, particularly Cytochrome P450 2D6 (CYP2D6).[5][6]

Troubleshooting Steps:

  • Genotyping: If feasible, perform genotyping for CYP2D6 to identify subjects who may be poor, intermediate, extensive, or ultra-rapid metabolizers. This can help in data stratification and interpretation.

  • Metabolic Phenotyping: Alternatively, use a probe drug for CYP2D6 to phenotype the subjects' metabolic capacity.

  • Use of Metabolic Inhibitors (in vitro): In in-vitro studies using human liver microsomes, specific inhibitors of CYP2D6 (e.g., quinidine) can be used to confirm the role of this enzyme in this compound metabolism.[5]

Experimental Protocol: In Vitro Metabolic Profiling

  • Incubation: Incubate this compound with human liver microsomes in the presence and absence of specific CYP450 inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4).

  • Metabolite Identification: Use LC-MS/MS to identify and quantify the metabolites formed. The primary metabolic route for tolperisone is methyl-hydroxylation.[5]

  • Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) for the major metabolic pathways.

  • Data Analysis: Compare the rate of metabolism in the presence and absence of inhibitors to determine the contribution of each CYP isozyme.

This compound Metabolism Pathway

G This compound This compound CYP2D6 CYP2D6 (Major) This compound->CYP2D6 Primary Metabolism Other_CYPs Other CYPs (e.g., CYP2C19, CYP1A2) (Minor) This compound->Other_CYPs Secondary Metabolism Metabolites Hydroxylated Metabolites CYP2D6->Metabolites Other_CYPs->Metabolites

Caption: Proposed metabolic pathway for this compound based on related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected half-life of this compound?

While specific data for this compound is limited in the provided search results, its structural analog, tolperisone, has a reported elimination half-life of approximately 1.5 to 2.5 hours in humans after oral administration.[1] It is reasonable to expect this compound to have a similarly short half-life.

Q2: How can the half-life of this compound be extended for therapeutic purposes?

Several strategies can be employed to extend the half-life of drugs like this compound:

  • Sustained-Release Formulations: Developing oral formulations with polymers like Hydroxypropyl Methylcellulose (HPMC) and Ethyl Cellulose can control the drug's release rate, thereby prolonging its therapeutic effect.[2][4][7]

  • Prodrugs: Designing a prodrug of this compound that is converted to the active form in the body can modify its pharmacokinetic profile.[8]

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the molecule can increase its hydrodynamic volume and reduce renal clearance.

  • Binding to Plasma Proteins: Modifications that enhance binding to long-lived plasma proteins like albumin can also extend the half-life.[9][10]

Q3: What are the key pharmacokinetic parameters to consider for a drug with a short half-life?

For a drug with a short half-life, it is crucial to accurately determine the following parameters:

ParameterDescriptionImportance for Short Half-Life Drugs
Half-life (t½) Time required for the drug concentration to decrease by half.[11]Directly indicates the rapid elimination.
Clearance (CL) The volume of plasma cleared of the drug per unit time.A high clearance rate is a primary reason for a short half-life.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[11]Influences the half-life along with clearance.
Area Under the Curve (AUC) The integral of the concentration-time curve, representing total drug exposure.Can be underestimated if sampling is not frequent enough.
Maximum Concentration (Cmax) The highest concentration of the drug in the plasma after administration.Reached quickly for rapidly absorbed drugs.
Time to Maximum Concentration (Tmax) The time at which Cmax is observed.Typically short for immediate-release formulations.

Pharmacokinetic Parameters of Tolperisone (as a proxy for this compound)

ParameterValueReference
Half-life (t½) 1.5 - 2.5 hours[1]
Tmax 0.5 - 1 hour[1][12]
Oral Bioavailability ~17% - 22%[1][13]
Metabolism Extensive, primarily via CYP2D6[5][6]

Q4: What analytical methods are suitable for quantifying this compound in biological matrices?

Given the expected low plasma concentrations due to rapid elimination, highly sensitive and specific methods are required.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or diode-array detection has been used for tolperisone, but may lack the sensitivity for later time points.[12][14][15]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the method of choice for its high sensitivity, specificity, and ability to quantify very low drug concentrations, making it ideal for accurately characterizing the terminal elimination phase of a short half-life drug.[3]

Logical Flow for Method Selection

G cluster_0 Problem cluster_1 Challenge cluster_2 Requirement cluster_3 Solution Problem Short Half-Life of this compound Challenge Low Plasma Concentrations at Terminal Phase Problem->Challenge Requirement High Sensitivity & Specificity Challenge->Requirement Solution LC-MS/MS Requirement->Solution

Caption: Decision pathway for selecting the appropriate analytical method.

References

Lanperisone Technical Support Center: Troubleshooting Variability in Spinal Reflex Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing lanperisone in studies of spinal reflex inhibition. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the variability observed in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant inter-subject variability in the inhibition of spinal reflexes after administering this compound. What are the potential causes?

A1: Significant variability in the response to this compound is an expected observation and can be attributed to several factors, primarily rooted in its metabolism and mechanism of action. Key contributing factors include:

  • Pharmacokinetic Variability: this compound, like the structurally similar drug tolperisone, is likely metabolized by cytochrome P450 (CYP) enzymes. Genetic polymorphisms in these enzymes, particularly CYP2D6 and CYP2C19, can lead to substantial differences in drug metabolism and plasma concentrations among individuals, resulting in varied efficacy.[1]

  • Active Metabolites: this compound is metabolized into an active compound, (+)-(1R,2R)-2-methyl-3-(1-pyrrolidinyl)-1-(4-trifluoromethylphenyl)-1-propanol (LPS-9), which also inhibits spinal reflexes.[2] Individual differences in the rate of metabolism to this active form can contribute to the overall variability in the observed inhibitory effect.

  • Baseline State of the Descending Noradrenergic System: this compound's mechanism involves the inhibition of the descending noradrenergic tonic facilitation within the spinal cord.[2] The baseline level of activity in this pathway can vary between experimental animals, influencing the magnitude of this compound's effect.

  • Experimental Model: The specific animal model and experimental preparation (e.g., intact vs. spinal transected animals) can influence the observed effects, as this compound's efficacy is reduced after spinal transection.[2]

Q2: Could genetic differences in experimental animals explain the inconsistent results we are seeing?

A2: Yes, genetic differences are a primary suspect for inconsistent results. While direct pharmacogenetic studies on this compound are limited, extensive research on the related compound tolperisone has demonstrated that genetic polymorphisms in CYP2D6 and CYP2C19 significantly alter its pharmacokinetic profile.[1] This leads to wide interindividual variations in plasma concentrations and, consequently, its therapeutic effect. It is highly probable that similar genetic variations influence this compound metabolism, contributing to the observed variability in spinal reflex inhibition.

Q3: How does the active metabolite of this compound contribute to the variability in its effects?

A3: The active metabolite of this compound, LPS-9, possesses its own inhibitory activity on spinal reflexes.[2] The rate and extent of this compound's conversion to LPS-9 can vary among individuals due to genetic differences in metabolizing enzymes. This variation in the formation of an active metabolite adds another layer of complexity and can lead to a less predictable dose-response relationship, contributing to the overall variability in the observed inhibition of spinal reflexes.

Q4: What is the primary mechanism of action of this compound on spinal reflexes?

A4: this compound exerts a non-selective inhibition on both monosynaptic and polysynaptic spinal reflexes.[2] Its mechanism is twofold:

  • Inhibition of Descending Noradrenergic Facilitation: this compound inhibits the tonic facilitatory signals from the brainstem to the spinal cord that are mediated by noradrenaline.[2] This supraspinal action is a key component of its muscle relaxant effect.

  • Blockade of Voltage-Gated Ion Channels: Similar to other tolperisone-type drugs, this compound is believed to block voltage-gated sodium and calcium channels.[3][4] This action likely occurs at the presynaptic terminals of primary afferent fibers, reducing neurotransmitter release and dampening the excitability of spinal cord circuits.

Data Presentation

The following tables summarize quantitative data on the pharmacokinetic variability of tolperisone, a structurally and mechanistically related drug to this compound. This data is presented to illustrate the potential magnitude of variability that may be observed with this compound due to genetic factors.

Table 1: Influence of CYP2D6 Genetic Polymorphism on Tolperisone Pharmacokinetics

Genotype GroupNCmax (ng/mL)AUC (ngh/mL)
Extensive Metabolizers
CYP2D61/11054.00 ± 28.3185.58 ± 44.24
Intermediate Metabolizers
CYP2D61/4898.85 ± 51.23179.87 ± 93.21
CYP2D61/55205.20 ± 106.34290.95 ± 150.78
Poor Metabolizers
CYP2D64/*41459.00727.40

Data adapted from a study on tolperisone pharmacokinetics and presented as mean ± standard deviation. This table highlights the substantial increase in drug exposure in individuals with reduced CYP2D6 enzyme activity.

Table 2: Influence of CYP2C19 Genetic Polymorphism on Tolperisone Pharmacokinetics

Genotype GroupNCmax (ng/mL)AUC (ng*h/mL)
Extensive Metabolizers (EM) 45134.8 ± 123.5211.2 ± 158.4
Intermediate Metabolizers (IM) 27159.2 ± 145.7203.8 ± 149.3
Poor Metabolizers (PM) 9402.1 ± 289.8611.4 ± 398.7

Data adapted from a study on tolperisone pharmacokinetics and presented as mean ± standard deviation. This table demonstrates that poor metabolizers for CYP2C19 also show significantly higher exposure to the drug.

Experimental Protocols

Protocol 1: In Vivo Recording of Monosynaptic and Polysynaptic Reflexes in Rats

This protocol describes the methodology for recording spinal reflex potentials in anesthetized rats to assess the effects of this compound.

1. Animal Preparation:

  • Adult Wistar rats are anesthetized with an appropriate anesthetic (e.g., pentobarbital sodium).
  • A tracheal cannula is inserted for artificial respiration.
  • The animal is mounted on a stereotaxic frame. A laminectomy is performed to expose the lumbar spinal cord (L4-S1 segments).
  • The dura mater is carefully opened, and the spinal cord is covered with warm mineral oil to prevent drying.

2. Nerve Stimulation and Recording:

  • The posterior biceps-semitendinosus nerve and the gastrocnemius-soleus nerve are dissected and mounted on bipolar silver-wire electrodes for stimulation.
  • The ventral root of L7 or S1 is dissected and placed on a bipolar silver-wire electrode for recording.
  • Monosynaptic reflexes (MSRs) are evoked by stimulating the gastrocnemius-soleus nerve (a Group I afferent pathway).
  • Polysynaptic reflexes (PSRs) are evoked by stimulating the posterior biceps-semitendinosus nerve (a mixed nerve containing cutaneous and high-threshold muscle afferents).
  • Stimulation parameters: single square pulses of 0.1 ms duration, delivered at a frequency of 0.3 Hz. The intensity is adjusted to be 1.5-2 times the threshold for the MSR.

3. Drug Administration:

  • This compound hydrochloride is dissolved in saline.
  • The drug is administered intravenously (i.v.) through a cannulated femoral vein.

4. Data Analysis:

  • The recorded reflex potentials are amplified, filtered, and displayed on an oscilloscope.
  • The amplitude of the MSR and the area under the curve of the PSR are measured before and after drug administration.
  • The percentage of inhibition is calculated relative to the pre-drug control values.

Protocol 2: In Vitro Recording from Hemisected Rat Spinal Cord

This protocol allows for the study of this compound's direct effects on the spinal cord circuitry, isolated from supraspinal influences.

1. Preparation of the Spinal Cord:

  • Spinal cords are isolated from young rats (6-10 days old).
  • The spinal cord is hemisected along the midline.
  • The hemisected cord is placed in a recording chamber and continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).

2. Stimulation and Recording:

  • A dorsal root is stimulated using a suction electrode.
  • The corresponding ventral root potential (VRP) is recorded using another suction electrode.
  • The VRP consists of a short-latency monosynaptic component and a longer-latency polysynaptic component.

3. Drug Application:

  • This compound is added to the perfusing aCSF at known concentrations.
  • The effects of the drug on the monosynaptic and polysynaptic components of the VRP are recorded.

4. Data Analysis:

  • The amplitude of the monosynaptic component and the integral of the polysynaptic component are measured.
  • Dose-response curves are constructed to determine the IC50 of this compound for the inhibition of each reflex component.

Mandatory Visualizations

lanperisone_signaling_pathway cluster_brainstem Brainstem (Descending Pathways) cluster_spinal_cord Spinal Cord Noradrenergic Nuclei Noradrenergic Nuclei Primary Afferent Terminal Primary Afferent Terminal Noradrenergic Nuclei->Primary Afferent Terminal Noradrenergic Input (Tonic Facilitation) Dorsal Horn Neuron Dorsal Horn Neuron Primary Afferent Terminal->Dorsal Horn Neuron Neurotransmitter Release Alpha Motoneuron Alpha Motoneuron Dorsal Horn Neuron->Alpha Motoneuron Spinal Reflex Arc Spinal Reflex Arc Alpha Motoneuron->Spinal Reflex Arc This compound This compound This compound->Noradrenergic Nuclei Inhibits Descending Noradrenergic Facilitation This compound->Primary Afferent Terminal Blocks Voltage-Gated Na+ and Ca2+ Channels Inhibition Inhibition Inhibition2 Inhibition

Caption: Signaling pathway of this compound's inhibition of spinal reflexes.

experimental_workflow cluster_preparation Experimental Preparation cluster_recording Data Acquisition cluster_analysis Data Analysis Animal Anesthesia Animal Anesthesia Spinal Cord Exposure Spinal Cord Exposure Animal Anesthesia->Spinal Cord Exposure Nerve Dissection & Electrode Placement Nerve Dissection & Electrode Placement Spinal Cord Exposure->Nerve Dissection & Electrode Placement Baseline Reflex Recording Baseline Reflex Recording Nerve Dissection & Electrode Placement->Baseline Reflex Recording IV this compound Administration IV this compound Administration Baseline Reflex Recording->IV this compound Administration Post-Drug Reflex Recording Post-Drug Reflex Recording IV this compound Administration->Post-Drug Reflex Recording Measure Reflex Amplitude/Area Measure Reflex Amplitude/Area Post-Drug Reflex Recording->Measure Reflex Amplitude/Area Calculate % Inhibition Calculate % Inhibition Measure Reflex Amplitude/Area->Calculate % Inhibition Statistical Analysis Statistical Analysis Calculate % Inhibition->Statistical Analysis logical_relationship Variability in this compound's\nInhibition of Spinal Reflexes Variability in this compound's Inhibition of Spinal Reflexes Pharmacokinetic Factors Pharmacokinetic Factors Variability in this compound's\nInhibition of Spinal Reflexes->Pharmacokinetic Factors Pharmacodynamic Factors Pharmacodynamic Factors Variability in this compound's\nInhibition of Spinal Reflexes->Pharmacodynamic Factors Experimental Factors Experimental Factors Variability in this compound's\nInhibition of Spinal Reflexes->Experimental Factors CYP450 Genetic Polymorphisms\n(e.g., CYP2D6, CYP2C19) CYP450 Genetic Polymorphisms (e.g., CYP2D6, CYP2C19) Pharmacokinetic Factors->CYP450 Genetic Polymorphisms\n(e.g., CYP2D6, CYP2C19) Formation of Active Metabolite (LPS-9) Formation of Active Metabolite (LPS-9) Pharmacokinetic Factors->Formation of Active Metabolite (LPS-9) Baseline Noradrenergic Tone Baseline Noradrenergic Tone Pharmacodynamic Factors->Baseline Noradrenergic Tone Animal Model & Preparation Animal Model & Preparation Experimental Factors->Animal Model & Preparation

References

Technical Support Center: Characterizing CNS Penetration of Lanperisone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the central nervous system (CNS) penetration of lanperisone and related centrally acting muscle relaxants. This resource provides answers to frequently asked questions and detailed guides for troubleshooting common experimental challenges. As this compound is established as a centrally acting agent, this guide focuses on the characterization and quantification of its blood-brain barrier (BBB) transport rather than overcoming a known penetration deficit.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a centrally acting skeletal muscle relaxant.[1] Its mechanism, similar to its analogs eperisone and tolperisone, involves the depression of mono- and polysynaptic reflexes in the spinal cord.[1] It is understood to act primarily through a presynaptic inhibition of neurotransmitter release from primary afferent endings by blocking voltage-gated sodium and calcium channels.

Q2: Does this compound need to cross the blood-brain barrier (BBB) to be effective?

A2: Yes. To exert its effects on spinal reflexes and the brainstem, this compound must cross the BBB to reach its target sites within the central nervous system.[1][2] Drugs of this class are noted to have a high affinity for nervous system tissue.[2]

Q3: What physicochemical properties of a molecule like this compound favor BBB penetration?

A3: Generally, CNS penetration is favored by properties such as low molecular weight, high lipophilicity (fat solubility), and a low degree of ionization at physiological pH. These characteristics facilitate passive diffusion across the lipid membranes of the brain endothelial cells that form the BBB.

Q4: What are the key pharmacokinetic parameters for assessing CNS penetration?

A4: The two most critical parameters are the total brain-to-plasma concentration ratio (Kp,brain) and the unbound brain-to-plasma concentration ratio (Kp,uu,brain) .[3][4]

  • Kp,brain measures the total drug concentration in the brain (bound and unbound) relative to the total concentration in plasma. It can be influenced by nonspecific binding to brain tissue lipids and proteins.[5]

  • Kp,uu,brain is the ratio of the unbound, pharmacologically active drug concentration in the brain's interstitial fluid to the unbound concentration in plasma.[6] A Kp,uu,brain value of ~1 suggests passive diffusion, a value >1 suggests active influx into the brain, and a value <1 indicates active efflux (the drug is being pumped out of the brain).[3] This is considered the most meaningful parameter for predicting CNS target engagement.[6]

Quantitative Data on CNS Penetration

ParameterLow Penetration CompoundMedium Penetration CompoundHigh Penetration CompoundInterpretation for this compound Research
Kp,brain < 0.10.3 - 1.0> 2.0A high Kp,brain would indicate significant accumulation in brain tissue, but not necessarily high target availability.
Kp,uu,brain < 0.1~ 0.3> 0.5A value near or above 0.3 would confirm efficient BBB transport and availability to CNS targets, consistent with its classification.[6]
Efflux Ratio (ER) > 5.01.0 - 2.0< 1.0A low efflux ratio (<2) would suggest this compound is not a significant substrate of efflux pumps like P-glycoprotein.

Experimental Protocols and Troubleshooting Guides

This section provides detailed protocols for key experiments used to characterize the BBB penetration of compounds like this compound, along with guides to troubleshoot common issues.

Guide 1: In Vivo Brain-to-Plasma Ratio (Kp,brain) Determination in Rodents

Q: How do I design and execute an experiment to determine the Kp,brain of this compound in rats?

A: This protocol outlines the key steps for an in vivo pharmacokinetic study.

Objective: To determine the total concentration of this compound in the brain and plasma at a specific time point after administration to calculate the Kp,brain.

Detailed Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (250-300g). Acclimatize animals for at least 3 days before the experiment.

  • Drug Administration: Administer this compound via the desired route (e.g., intravenous bolus or oral gavage) at a defined dose. The time of sample collection should be chosen based on known plasma pharmacokinetics to target a point near steady-state or after the peak concentration (Tmax).[7]

  • Sample Collection (at predetermined time point):

    • Anesthetize the rat deeply (e.g., with isoflurane or ketamine/xylazine).[8]

    • Perform a thoracotomy to expose the heart.

    • Collect a terminal blood sample (~1-2 mL) via cardiac puncture into a tube containing an anticoagulant (e.g., K2-EDTA). Immediately place the blood on ice.

    • Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to flush the vasculature and remove residual blood from the brain, which could otherwise contaminate the brain tissue sample.[9]

  • Brain Tissue Harvesting:

    • Immediately following perfusion, decapitate the animal.

    • Carefully dissect the entire brain, removing it from the skull.[8]

    • Rinse the brain with cold PBS, blot it dry, and record its weight.

    • Snap-freeze the brain in liquid nitrogen and store at -80°C until analysis.

  • Sample Processing:

    • Plasma: Centrifuge the blood sample (e.g., 2000 x g for 10 min at 4°C) to separate the plasma. Collect the supernatant (plasma) and store it at -80°C.

    • Brain Homogenate: Homogenize the weighed brain tissue in a specific volume of a suitable buffer (e.g., PBS) to create a uniform brain homogenate (e.g., a 1:3 w/v dilution).

  • Bioanalysis:

    • Quantify the concentration of this compound in both the plasma samples and the brain homogenate using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Calculation:

    • Calculate Kp,brain using the formula: Kp,brain = Cbrain / Cplasma Where Cbrain is the concentration in the brain homogenate (ng/g) and Cplasma is the concentration in plasma (ng/mL).

Troubleshooting Common In Vivo Issues

Q: My Kp,brain values show high inter-animal variability. What are the potential causes?

A: High variability can stem from several factors in the experimental workflow.

Potential CauseTroubleshooting Steps
Incomplete Perfusion Residual blood in the brain vasculature can artificially inflate the measured brain concentration. Ensure the perfusion is thorough—the liver should appear pale, and the fluid exiting the atrium should be clear.[9]
Inconsistent Dissection Including non-brain tissue (e.g., dura mater, large blood vessels) can alter the final weight and concentration. Practice consistent and clean dissection techniques.
Drug Instability The compound may be unstable in the biological matrix (plasma or brain homogenate). Process samples quickly on ice and ensure proper storage at -80°C. Conduct stability tests if degradation is suspected.
Analytical Method Issues Matrix effects in the LC-MS/MS analysis can cause ion suppression or enhancement, leading to inaccurate quantification. Ensure the method is fully validated for both plasma and brain homogenate matrices.
Pharmacokinetic Differences Natural biological variation between animals can lead to different plasma and brain concentrations at a single time point. Increase the number of animals per time point (n ≥ 4) to improve statistical power.

Diagram 1: Experimental Workflow for Kp,brain Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimate Acclimatize Animals administer Administer Drug (IV or PO) acclimate->administer prep_drug Prepare this compound Dosing Formulation prep_drug->administer wait Wait for Predetermined Time administer->wait anesthetize Anesthetize Animal wait->anesthetize collect_blood Collect Blood (Cardiac Puncture) anesthetize->collect_blood perfuse Perfuse with Cold PBS collect_blood->perfuse process_plasma Process Blood to Plasma collect_blood->process_plasma harvest_brain Harvest Brain perfuse->harvest_brain homogenize Homogenize Brain Tissue harvest_brain->homogenize lcms Quantify Drug (LC-MS/MS) process_plasma->lcms homogenize->lcms calculate Calculate Kp,brain (C_brain / C_plasma) lcms->calculate

Caption: Workflow for determining the in vivo brain-to-plasma ratio (Kp,brain).

Guide 2: In Vitro BBB Permeability Assessment Using MDCK Cells

Q: How can I set up an in vitro assay to assess the passive permeability of this compound?

A: A Madin-Darby Canine Kidney (MDCK) cell-based Transwell assay is a standard high-throughput model.

Objective: To measure the apparent permeability coefficient (Papp) of this compound across a confluent monolayer of MDCK cells, which serves as a surrogate for the BBB.

Detailed Methodology:

  • Cell Seeding:

    • Culture MDCK cells in appropriate media.

    • Seed the cells onto microporous membrane inserts (e.g., 0.4 µm pore size) in a 24-well Transwell plate at a high density (e.g., 2.0 x 105 cells/cm2).[10]

    • Add media to both the apical (top) and basolateral (bottom) chambers.

  • Monolayer Formation & Integrity Check:

    • Incubate the plates for 4-5 days to allow the cells to form a confluent, polarized monolayer with tight junctions.[1]

    • Before the experiment, assess monolayer integrity by measuring the Trans-Epithelial Electrical Resistance (TEER). TEER values should be stable and above a predetermined threshold.

    • Additionally, perform a Lucifer Yellow rejection assay. The permeability of this fluorescent marker should be very low (<1%) for a tight monolayer.

  • Permeability Assay (Apical to Basolateral - A→B):

    • Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Add the transport buffer containing this compound at a known concentration (e.g., 10 µM) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate for a set period (e.g., 60-90 minutes) at 37°C with gentle shaking.[1]

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Bioanalysis & Calculation:

    • Analyze the concentration of this compound in all samples by LC-MS/MS.

    • Calculate the Papp (in cm/s) using the formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber (mol/s).

      • A is the surface area of the membrane (cm2).

      • C0 is the initial concentration in the donor chamber (mol/cm3).

Troubleshooting Common In Vitro Issues

Q: My TEER readings are low or inconsistent across the plate. What should I do?

A: Low or variable TEER is a common problem indicating poor monolayer integrity.

Potential CauseTroubleshooting Steps
Inconsistent Seeding Density Uneven cell seeding leads to gaps in the monolayer. Ensure your cell suspension is homogenous before seeding and use a calibrated pipette.
Temperature Fluctuations TEER is highly sensitive to temperature. Allow plates to equilibrate to room temperature for 20-30 minutes in the culture hood before measuring.[6] Ensure all buffers are pre-warmed to 37°C.[3]
Electrode Placement Inconsistent placement of "chopstick" style TEER electrodes can cause significant reading variability. Place the electrode in the same position in each well.[6] Using integrated or fixed-geometry electrodes (like an Endohm chamber) improves consistency.
Cell Passage Number High passage number can lead to changes in cell morphology and ability to form tight junctions. Use cells within a validated passage number range.
Contamination Bacterial or mycoplasma contamination can compromise cell health and monolayer integrity. Regularly test your cell cultures.

Diagram 2: Troubleshooting Low TEER in Transwell Assays

G start Low or Variable TEER Readings cause1 Inconsistent Seeding? start->cause1 cause2 Temperature Fluctuations? start->cause2 cause3 Electrode Placement? start->cause3 cause4 Cell Health Issue? start->cause4 sol1 Solution: Ensure homogenous cell suspension before plating. Use calibrated pipettes. cause1->sol1 Yes sol2 Solution: Acclimate plate to room temp before reading. Pre-warm all buffers to 37°C. cause2->sol2 Yes sol3 Solution: Use consistent electrode positioning. Consider using fixed-geometry electrodes. cause3->sol3 Yes sol4 Solution: Use cells of low passage number. Check for mycoplasma contamination. cause4->sol4 Yes G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Ca_Channel Voltage-Gated Ca2+ Channel Na_Channel->Ca_Channel Activates Vesicle Neurotransmitter Vesicle (Glutamate) Ca_Channel->Vesicle Triggers Fusion Receptor Glutamate Receptor Vesicle->Receptor Binds to EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP Generates SpinalReflex Spinal Reflex (Muscle Contraction) EPSP->SpinalReflex Leads to This compound This compound (and Analogs) This compound->Na_Channel Blocks This compound->Ca_Channel Blocks ActionPotential Action Potential ActionPotential->Na_Channel Activates Release Neurotransmitter Release

References

Technical Support Center: Refining Experimental Protocols for Long-Term Lanperisone Administration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing lanperisone in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a centrally acting muscle relaxant. Its primary mechanism involves the blockade of voltage-gated sodium and calcium channels, which decreases neuronal excitability.[1][2][3] This action occurs at the level of the spinal cord and brainstem, leading to the inhibition of monosynaptic and polysynaptic reflex potentials.[2][4] Additionally, recent research on the related compound tolperisone suggests a potential role in downregulating the p38 MAPK and ERK1/2 signaling cascade.[5]

Q2: What are the best practices for preparing and storing this compound for in vivo studies?

A2: this compound hydrochloride is a crystalline solid.[4] For stock solutions, it is soluble in organic solvents like DMSO and ethanol.[4][6] It is recommended to store stock solutions at -20°C for up to one month or -80°C for up to six months in sealed containers, away from moisture.[4] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[6] The stability of the compound can be affected by high temperature and humidity.[7]

Q3: Can this compound be administered with food?

A3: For the related compound tolperisone, a high-fat meal has been shown to increase bioavailability by approximately 100%.[8] While specific data for this compound is not available, it is reasonable to expect that administration with food may enhance its absorption. For consistency in long-term studies, it is critical to either always administer with food or always on an empty stomach and to note this in the experimental protocol.

Troubleshooting Guide

Problem 1: High variability in experimental outcomes between subjects in the same treatment group.

  • Possible Cause 1: Pharmacokinetic Variation.

    • Explanation: Significant interindividual variation in the pharmacokinetics of tolperisone, a closely related drug, has been reported.[9][10] This is likely due to genetic polymorphisms in metabolizing enzymes, such as CYP2D6, which is heavily involved in its metabolism.[11][12] Animals in your study may have different rates of metabolism, leading to varied drug exposure.

    • Solution:

      • Genotyping: If feasible, genotype the animals for relevant metabolizing enzymes.

      • Increased Sample Size: Increase the number of animals per group to ensure that the results are statistically robust despite individual variations.[13]

      • Monitor Plasma Levels: If possible, collect satellite blood samples to correlate plasma drug concentration with observed effects.

  • Possible Cause 2: Inconsistent Drug Administration.

    • Explanation: Improper oral gavage technique can lead to stress or inaccurate dosing, causing variability.[14][15]

    • Solution:

      • Standardized Training: Ensure all personnel are thoroughly trained and proficient in the administration technique.

      • Animal Habituation: Acclimatize animals to the restraint and gavage procedure to minimize stress.[14][16]

      • Verify Formulation: Ensure your this compound formulation is homogenous and stable. Prepare it fresh before each administration.[14]

Problem 2: Animals are showing signs of distress or adverse effects over time.

  • Possible Cause 1: Chronic Stress from Procedures.

    • Explanation: Repeated handling and oral gavage can be significant stressors for laboratory animals.[15][16]

    • Solution:

      • Refine Handling Techniques: Use minimal effective restraint and consider positive reinforcement training.[16]

      • Alternative Dosing Methods: For very long-term studies, consider alternative methods like voluntary oral administration in a palatable medium or the use of osmotic minipumps for continuous delivery.[16]

      • Monitor Animal Welfare: Regularly monitor animals for signs of distress, such as weight loss, changes in grooming, or altered behavior.

  • Possible Cause 2: Drug-Related Side Effects.

    • Explanation: Although generally well-tolerated, long-term administration may lead to side effects such as mild muscle weakness, gastrointestinal issues, or headache (inferred from human studies).[17][18]

    • Solution:

      • Dose Adjustment: Determine if a lower dose can achieve the desired therapeutic effect with fewer adverse events. Conduct a dose-response study if one has not been performed.

      • Health Monitoring: Implement a clear scoring system for clinical signs and establish endpoints for humane removal from the study if adverse effects become severe.

Problem 3: Observed therapeutic effect diminishes over time.

  • Possible Cause 1: Pharmacokinetic Tolerance.

    • Explanation: Chronic administration of some drugs can lead to the induction of metabolic enzymes, resulting in faster clearance and reduced drug exposure over time.

    • Solution:

      • Pharmacokinetic Analysis: Collect plasma samples at different time points during the long-term study (e.g., week 1 vs. week 8) to determine if drug clearance has changed.

      • Dose Escalation: If metabolic tolerance is confirmed, a carefully planned dose escalation schedule may be necessary to maintain therapeutic levels.

  • Possible Cause 2: Pharmacodynamic Tolerance (Receptor Desensitization).

    • Explanation: Prolonged exposure to a drug can sometimes lead to a downregulation or desensitization of its target receptors or signaling pathways.

    • Solution:

      • Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for the system to reset and potentially prevent tolerance.

      • Ex Vivo Analysis: At the end of the study, collect relevant tissues (e.g., spinal cord, brainstem) to analyze the expression levels of target channels (voltage-gated Na+/Ca2+ channels) or downstream signaling molecules.

Data Presentation: Quantitative Summary

Table 1: this compound Hydrochloride - Compound Properties & Solubility

PropertyValueReference(s)
Molecular Formula C₁₅H₁₈F₃NO • HCl[19]
Molecular Weight 321.77 g/mol [19]
Appearance Crystalline solid[4]
Solubility (DMSO) 50 mg/mL (155.39 mM)[4]
Storage (Stock Solution) -20°C for 1 month; -80°C for 6 months (sealed, away from moisture)[4]

Table 2: Pharmacokinetic Parameters of Tolperisone (Related Compound)

ParameterValue Range / Mean ± SDNotesReference(s)
Time to Peak (Tmax) 0.90 ± 0.31 hoursOral administration in healthy volunteers.[10]
Elimination Half-Life (t½) 1.5 to 2.5 hoursBiphasic elimination.[8][17]
Bioavailability ~17% (fasting); Increases ~100% with high-fat mealSubstantial first-pass metabolism.[8][20]
Metabolism Primarily via CYP2D6; also CYP2C19, CYP2B6, CYP1A2Extensive biotransformation in the liver.[12][20]
Interindividual Variability (AUC) 125.9 - 1,241.3 ng/ml × hDemonstrates very large differences between individuals.[10]

Experimental Protocols

Protocol 1: Long-Term Oral Administration via Gavage in Rodents

  • Animal Model: Select an appropriate rodent strain, age, and sex for the study. House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water (unless fasting is required for the experiment).[14]

  • Acclimatization: Allow animals to acclimate to the facility for at least one week. For a week prior to the study, handle and sham-dose the animals with the vehicle daily to reduce procedure-related stress.[16]

  • Formulation Preparation:

    • Calculate the required amount of this compound HCl based on the desired dose (mg/kg) and the average weight of the animals.

    • Prepare a stock solution in a suitable solvent (e.g., DMSO).[4]

    • On each day of dosing, prepare the final dosing solution by diluting the stock in an appropriate vehicle (e.g., saline, corn oil, or a solution of 50% DMSO, 40% PEG300, and 10% ethanol for poorly soluble compounds).[21] Ensure the final concentration of the organic solvent is low and well-tolerated. The formulation should be a homogenous solution or a fine suspension.

  • Administration Procedure:

    • Gently restrain the animal. Measure the gavage needle length from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.[16]

    • Administer the calculated volume slowly to prevent regurgitation. Optimal dosing volume is typically 5 mL/kg.[15]

    • Return the animal to its home cage and monitor for any immediate adverse reactions.

  • Long-Term Monitoring:

    • Record body weight and conduct a clinical assessment of each animal at least twice weekly.

    • Observe for any changes in behavior, food/water intake, or signs of pain or distress.

    • Maintain a detailed log of all administrations and observations.

Protocol 2: Assessment of Motor Coordination (Rotarod Test)

  • Apparatus: Use an automated rotarod apparatus with adjustable speed.

  • Training Phase:

    • For 2-3 consecutive days before the baseline test, train the animals on the rotarod.

    • Place each animal on the rod at a low, constant speed (e.g., 4 RPM) for 1-2 minutes.

    • Gradually increase the speed or switch to an accelerating protocol (e.g., 4 to 40 RPM over 5 minutes). Conduct 2-3 trials per day. This phase establishes a stable performance baseline.

  • Testing Procedure:

    • Administer this compound or vehicle at a predetermined time before the test (e.g., 60 minutes, based on Tmax).

    • Place the animal on the rotarod, which is programmed to accelerate from a low to a high speed (e.g., 4 to 40 RPM) over a set period (e.g., 300 seconds).

    • Record the latency to fall (in seconds) for each animal. If an animal clings to the rod and makes a full rotation, this is also counted as a fall.

    • Perform 2-3 trials per animal with a sufficient inter-trial interval (e.g., 15-30 minutes).

  • Data Analysis: Calculate the average latency to fall for each animal. Compare the mean latencies between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).[2]

Mandatory Visualizations

G cluster_0 cluster_1 cluster_2 This compound This compound VGSC Voltage-Gated Na+ Channels This compound->VGSC Inhibits VGCC Voltage-Gated Ca2+ Channels This compound->VGCC Inhibits MAPK_pathway p38 MAPK / ERK1/2 Signaling Cascade This compound->MAPK_pathway Downregulates (putative) Na_influx Decreased Na+ Influx VGSC->Na_influx Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx MMP9 MMP-9 Inhibition MAPK_pathway->MMP9 Modulates Neuronal_excitability Decreased Neuronal Hyperexcitability Na_influx->Neuronal_excitability Transmitter_release Reduced Neurotransmitter Release Ca_influx->Transmitter_release Transmitter_release->Neuronal_excitability Muscle_Relaxation Muscle Relaxation & Reduced Spasticity Neuronal_excitability->Muscle_Relaxation MMP9->Muscle_Relaxation

Caption: Proposed signaling pathway for this compound.

G cluster_0 Pre-Study Phase cluster_1 Chronic Dosing Phase (Weeks 1-N) cluster_2 End-of-Study Phase P0 Acclimatization (1 Week) P1 Handling & Sham Dosing (1 Week) P0->P1 P2 Baseline Behavioral Testing (e.g., Rotarod) P1->P2 D1 Daily Dosing (this compound/Vehicle) P2->D1 D2 Bi-Weekly Health Monitoring (Weight, Clinical Signs) D3 Periodic Behavioral Testing (e.g., Weeks 4, 8) E1 Final Behavioral Testing D1->E1 E2 Euthanasia & Tissue Collection (Spinal Cord, Brain) E1->E2 E3 Ex Vivo Analysis (e.g., Western Blot, Histology) E2->E3

Caption: Experimental workflow for long-term administration.

G Start High Variability Observed in Data CheckAdmin Review Administration Protocol & Technique Start->CheckAdmin AdminOK Technique is Consistent? CheckAdmin->AdminOK RefineAdmin Solution: Retrain Staff, Standardize Formulation, Habituate Animals AdminOK->RefineAdmin No ConsiderPK Consider Pharmacokinetic (PK) Variability AdminOK->ConsiderPK Yes PKSource Is PK Variation Likely? ConsiderPK->PKSource PKSolution Solution: Increase N, Measure Plasma Levels, Genotype Animals PKSource->PKSolution Yes OtherFactors Investigate Other Confounding Factors (e.g., Cage Effects) PKSource->OtherFactors No

Caption: Troubleshooting workflow for data variability.

References

identifying and characterizing unexpected lanperisone side effects in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lanperisone in animal models. The information aims to help identify and characterize unexpected side effects that may be encountered during experimentation.

Disclaimer: Publicly available preclinical safety and toxicology data for this compound are limited. Much of the information provided here is based on studies of its close structural and functional analogues, eperisone and tolperisone. These data should be used as a guide, and researchers should exercise caution in extrapolating these findings directly to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound in animal models?

A1: this compound is a centrally acting muscle relaxant. Its primary pharmacological effects observed in animal models include the dose-dependent inhibition of decerebrate rigidity (both α- and γ-rigidity) and the depression of monosynaptic and polysynaptic spinal reflexes.[1][2] These effects are attributed to its inhibitory action on spinal reflexes and the descending noradrenergic tonic facilitation within the spinal cord.[1] A metabolite of this compound, LPS-9, also contributes to its potent and long-lasting muscle relaxant activity after oral administration.[1]

Q2: What are some potential unexpected side effects of this compound that have been observed with its analogues in animal models?

A2: Based on data from its analogues, eperisone and tolperisone, researchers should be vigilant for a range of potential side effects. In Beagle dogs, oral administration of eperisone hydrochloride at doses of 25 mg/kg and higher resulted in vomiting, salivation, tonic-clonic convulsions, abnormal gait, weakness, and decreased spontaneous movement. Cardiovascular effects, including slowed heart rate and prolonged QT interval, were noted at 62.5 mg/kg. Pathological findings included increased liver weight and mild hepatocyte necrosis. In rats, high doses of eperisone were associated with a slight increase in stillbirth rate and delayed development in offspring. For tolperisone, acute toxicity studies have established oral LD50 values, with death typically resulting from respiratory paralysis.[3]

Q3: Are there any known central nervous system (CNS) side effects that are less likely with this compound compared to other muscle relaxants?

A3: this compound and its analogues are often characterized as having fewer sedative side effects compared to other centrally acting muscle relaxants like benzodiazepines.[2] Clinical studies with tolperisone have shown a lack of significant sedative effects or impairment of reaction times.[2] However, at high doses in animal models, CNS depression, sedation, and ataxia can still occur.

Q4: What is the primary mechanism of action of this compound that could be linked to side effects?

A4: this compound and its analogues act by inhibiting voltage-gated sodium and calcium channels.[4] This action on ion channels, while responsible for the therapeutic muscle relaxant effect by stabilizing neuronal membranes and reducing spinal reflex potentials, can also lead to off-target effects in other excitable tissues, such as the cardiovascular and central nervous systems, if the drug concentration is sufficiently high.

Troubleshooting Guides

Guide 1: Unexpected Neurological Events

Issue: Animals exhibit unexpected behaviors such as sedation, ataxia, convulsions, or excessive vocalization following this compound administration.

Possible Causes and Troubleshooting Steps:

  • Dose-Related Toxicity: The administered dose may be too high.

    • Action: Review the literature for established dose ranges for this compound or its analogues in the specific animal model. If data is unavailable, conduct a dose-range finding study to establish the maximum tolerated dose (MTD).

  • Species-Specific Sensitivity: The chosen animal model may be particularly sensitive to the neurological effects of this compound.

    • Action: Compare your findings with any available data from other species. Consider if the observed effects align with the known pharmacology of the drug class (e.g., CNS depression is a known, though less common, effect of this class of muscle relaxants).

  • Off-Target CNS Effects: The drug may be interacting with other receptors or ion channels in the brain.

    • Action: Document the specific behaviors observed using a standardized scoring system (e.g., a modified Irwin test). This can help to characterize the nature of the CNS effects.

Guide 2: Cardiovascular Abnormalities

Issue: Monitoring reveals unexpected changes in heart rate, blood pressure, or ECG parameters (e.g., QT prolongation) after drug administration.

Possible Causes and Troubleshooting Steps:

  • Ion Channel Blockade: this compound or its analogues may be affecting cardiac ion channels, a known risk for many compounds. Eperisone has been shown to cause slowed heart rate and prolonged QT interval in dogs at high doses.

    • Action: Implement continuous cardiovascular monitoring (telemetry is ideal) in a subset of animals. If abnormalities are detected, consider reducing the dose or discontinuing the study for that animal.

  • Autonomic Nervous System Effects: The drug may have unintended effects on the autonomic nervous system. Eperisone has been shown to have anti-muscarinic and anti-nicotinic actions in the isolated canine atrium.

    • Action: Measure heart rate and blood pressure at multiple time points post-dose to create a time-course of the effects.

Data on Unexpected Side Effects of this compound Analogues

AnalogueAnimal ModelRouteDoseObserved Unexpected Side Effects
Eperisone Beagle DogOral≥ 25 mg/kgVomiting, salivation, tonic-clonic convulsions, abnormal gait, weakness, reduced weight, decreased body temperature, hematuria, decreased spontaneous movement.
62.5 mg/kgSlowed heart rate, prolonged QT interval, increased liver weight, mild hepatocyte necrosis.
Pregnant RatOral200 mg/kgSlight increase in stillbirth rate, inhibited weight growth and delayed ossification in offspring.
Tolperisone RatOral1450 mg/kg (LD50)Respiratory paralysis (cause of death).
MouseOral358 mg/kg (LD50)Respiratory paralysis (cause of death).[3]

Experimental Protocols

Protocol 1: Modified Irwin Test for Neurobehavioral Assessment

This protocol is a semi-quantitative screen for assessing the neurobehavioral effects of a test compound.

Methodology:

  • Animal Acclimation: Acclimate animals to the testing room for at least one hour before the experiment.

  • Baseline Observation: Observe each animal for 5-10 minutes before dosing to establish baseline behavior. Score parameters such as alertness, spontaneous activity, posture, gait, and any abnormal behaviors.

  • Dosing: Administer this compound or vehicle control.

  • Post-Dose Observation: At predefined time points (e.g., 30, 60, 120, 240 minutes) post-dose, place the animal in a standard observation arena.

  • Scoring: Score a range of parameters, including:

    • CNS: Tremors, convulsions, straub tail, stereotypy, ataxia, sedation, excitation.

    • Autonomic: Salivation, lacrimation, piloerection, changes in pupil size.

    • Sensorimotor: Response to touch, righting reflex, grip strength.

  • Data Analysis: Compare the scores of the this compound-treated group to the vehicle control group to identify any significant behavioral changes.

Protocol 2: Rotarod Test for Motor Coordination

This protocol assesses motor coordination and can indicate ataxia, a potential side effect.

Methodology:

  • Training: Acclimate animals to the rotarod apparatus (a rotating rod) for several days before the experiment. Train them to stay on the rod at a set speed (e.g., 10 rpm) for a predetermined duration (e.g., 120 seconds).

  • Baseline Measurement: On the day of the experiment, record the latency to fall for each animal before dosing.

  • Dosing: Administer this compound or vehicle control.

  • Post-Dose Testing: At various time points post-dose, place the animals back on the rotarod and record the time until they fall off or passively rotate for two consecutive revolutions.

  • Data Analysis: A significant decrease in the latency to fall in the drug-treated group compared to the control group indicates impaired motor coordination.

Visualizations

experimental_workflow acclimation Animal Acclimation baseline Baseline Measurements (Behavior, Motor Coordination, CV) acclimation->baseline dosing Dosing (this compound or Vehicle) baseline->dosing neurobehavioral Neurobehavioral Assessment (Modified Irwin Test) dosing->neurobehavioral Post-dose Timepoints motor Motor Coordination (Rotarod Test) dosing->motor Post-dose Timepoints cardiovascular Cardiovascular Monitoring (Telemetry/ECG) dosing->cardiovascular Continuous or Timepoints data_analysis Data Analysis and Side Effect Characterization neurobehavioral->data_analysis motor->data_analysis cardiovascular->data_analysis

Caption: Experimental workflow for identifying unexpected side effects.

signaling_pathway cluster_neuron Presynaptic Neuron cluster_muscle Off-Target Tissues (e.g., Cardiac Muscle) ap Action Potential na_channel Voltage-Gated Na+ Channels ap->na_channel Depolarization ca_channel Voltage-Gated Ca2+ Channels na_channel->ca_channel Depolarization vesicle Neurotransmitter Release ca_channel->vesicle Ca2+ Influx muscle_relaxation Therapeutic Effect: Muscle Relaxation vesicle->muscle_relaxation Reduced Excitatory Input to Motor Neuron cardiac_ion Cardiac Ion Channels (Na+, Ca2+, K+) cardiac_ap Altered Cardiac Action Potential cardiac_ion->cardiac_ap arrhythmia Potential for Arrhythmia cardiac_ap->arrhythmia This compound This compound This compound->na_channel Inhibition This compound->ca_channel Inhibition This compound->cardiac_ion Potential Off-Target Inhibition

Caption: Putative mechanism for on-target and off-target side effects.

References

Validation & Comparative

Lanperisone and Tolperisone: A Head-to-Head Comparison of Sodium Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of lanperisone and tolperisone, focusing on their mechanisms of action as sodium channel blockers. Both centrally acting muscle relaxants are known to exert their effects at least in part by modulating voltage-gated sodium channels. This comparative analysis is intended to inform research and development in the fields of pharmacology and neuroscience.

Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels

Tolperisone and its structural analog, this compound, are centrally acting muscle relaxants that exhibit inhibitory effects on neuronal excitability. A key component of their mechanism of action is the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1][2] By blocking these channels, both compounds reduce the influx of sodium ions, thereby dampening neuronal firing and inhibiting the transmission of nerve impulses that lead to muscle spasms.[3]

Quantitative Comparison of Sodium Channel Blockade

Direct comparative studies providing IC50 values for both this compound and tolperisone on specific sodium channel isoforms are limited in the public domain. However, research by Kocsis et al. (2005) provides valuable insights into their relative potencies by examining their dose-dependent depression of ventral root potentials in isolated rat spinal cords, a process heavily reliant on sodium channel function.[1]

DrugEffective Concentration Range (Ventral Root Potential Depression)
This compound 25-200 µM[1]
Tolperisone 50-400 µM[1]

This data, derived from the study by Kocsis et al. (2005), suggests that this compound may be effective at a lower concentration range compared to tolperisone in depressing spinal reflexes, indicating a potentially higher potency in this experimental model.

For tolperisone, a comprehensive study by Hofer et al. (2006) detailed its inhibitory effects across a range of voltage-dependent sodium channel (Nav) isoforms, providing specific IC50 values.

Sodium Channel IsoformTolperisone IC50 (µM)Primary Relevance
Nav1.2 215Central Nervous System[4][5]
Nav1.3 802Central Nervous System[4][5]
Nav1.4 200Skeletal Muscle[5]
Nav1.5 162Cardiac Muscle[5]
Nav1.6 129Central & Peripheral Nervous System[4][5]
Nav1.7 100Peripheral Nervous System (Pain)[4][5]
Nav1.8 49Peripheral Nervous System (Pain)[4][5]

Data from Hofer et al. (2006) demonstrates that tolperisone exhibits a degree of selectivity, with the highest potency observed for the Nav1.8 isoform, which is predominantly expressed in the peripheral nervous system and plays a significant role in pain signaling.[4][5]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited research to determine the effects of this compound and tolperisone on sodium channel-mediated activity.

Isolated Spinal Cord Preparation (Kocsis et al., 2005)[1]
  • Objective: To investigate the effects of tolperisone and its analogs, including this compound, on spinal reflex activity.

  • Method:

    • The spinal cords were isolated from 6-day-old Wistar rats.

    • The tissue was placed in a recording chamber and superfused with an artificial cerebrospinal fluid.

    • Dorsal roots (L3-L5) were stimulated electrically to evoke ventral root potentials (VRPs).

    • VRPs were recorded from the corresponding ventral root using a suction electrode.

    • This compound and tolperisone were bath-applied at varying concentrations to determine their dose-dependent effects on the amplitude of the VRPs.

Two-Electrode Voltage Clamp on Xenopus laevis Oocytes (Hofer et al., 2006)[5][6]
  • Objective: To determine the IC50 values of tolperisone on different voltage-dependent sodium channel isoforms.

  • Method:

    • cRNA encoding specific human Nav isoforms (1.2, 1.3, 1.4, 1.5, 1.6, 1.7, and 1.8) were injected into Xenopus laevis oocytes.

    • After a 2-7 day incubation period to allow for channel expression, the oocytes were placed in a recording chamber.

    • A two-electrode voltage clamp technique was used to measure the sodium currents flowing through the expressed channels.

    • The membrane potential was held at a hyperpolarized level (e.g., -90 mV) and then depolarized to elicit sodium currents.

    • Tolperisone was applied cumulatively at increasing concentrations, and the resulting inhibition of the sodium current was measured to calculate the IC50 value for each isoform.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of sodium channel blockade and the general workflow for its investigation.

SodiumChannelBlockade cluster_membrane Neuron Membrane cluster_effect Cellular Effect Na_channel Voltage-Gated Sodium Channel Na_in Na+ Influx AP Action Potential Propagation Na_channel->AP Reduced Na+ Influx Drug This compound / Tolperisone Drug->Na_channel Blockade Na_out Na+ Na_out->Na_channel Depolarization (Opens Channel) Inhibition Inhibition of Neuronal Firing AP->Inhibition

Caption: Mechanism of sodium channel blockade by this compound and tolperisone.

ExperimentalWorkflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis CellPrep Cell/Tissue Preparation (e.g., Xenopus Oocytes, Neurons) ChannelExpression Expression of Specific Na+ Channel Isoforms CellPrep->ChannelExpression VoltageClamp Two-Electrode Voltage Clamp / Patch Clamp ChannelExpression->VoltageClamp DrugApplication Application of this compound or Tolperisone VoltageClamp->DrugApplication CurrentMeasurement Measurement of Sodium Currents DrugApplication->CurrentMeasurement DoseResponse Dose-Response Curve Generation CurrentMeasurement->DoseResponse IC50 IC50 Value Calculation DoseResponse->IC50

Caption: Experimental workflow for assessing sodium channel blockade.

Conclusion

Both this compound and tolperisone are effective centrally acting muscle relaxants that function, at least in part, through the blockade of voltage-gated sodium channels. The available data suggests that this compound may be potent at lower concentrations than tolperisone in in-vitro spinal cord preparations. Tolperisone has been more extensively characterized regarding its effects on specific sodium channel isoforms, showing a preference for those involved in peripheral pain signaling. Further head-to-head studies quantifying the IC50 values of both compounds on a range of sodium channel isoforms would be beneficial for a more definitive comparison of their potency and selectivity. The distinct pharmacological profiles of these drugs, including the longer-lasting action of this compound, warrant further investigation to optimize their clinical applications.[4]

References

Lanperisone: A Comparative Analysis of its Therapeutic Potential in a New Disease Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lanperisone's performance with alternative therapies, supported by experimental data. The focus is on validating its therapeutic potential in emerging disease models where muscle spasticity and neuronal hyperexcitability are key pathological features.

Executive Summary

This compound, a centrally acting muscle relaxant, demonstrates significant potential for therapeutic application in new disease models characterized by neuromuscular dysfunction. As an analogue of tolperisone, its mechanism of action involves the blockade of voltage-gated sodium and calcium channels, leading to a reduction in spinal reflex activity.[1] Preclinical evidence suggests that this compound possesses a more potent and longer-lasting muscle relaxant effect compared to its counterparts, such as eperisone.[2] This guide synthesizes the available data to provide a comprehensive comparison with other muscle relaxants, offering insights for further research and development.

Mechanism of Action: Inhibition of Neuronal Hyperexcitability

This compound exerts its muscle relaxant effects through a well-defined signaling pathway. By targeting voltage-gated sodium (Na+) and calcium (Ca2+) channels on neuronal membranes, it effectively dampens the propagation of action potentials and reduces neurotransmitter release at the neuromuscular junction.[1] This dual blockade contributes to the suppression of polysynaptic spinal reflexes, a key factor in ameliorating muscle spasticity.[3]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron AP Action Potential Na_channel Voltage-gated Na+ Channel AP->Na_channel Opens Ca_channel Voltage-gated Ca2+ Channel Na_channel->Ca_channel Depolarization opens Vesicle Synaptic Vesicle (Neurotransmitter) Ca_channel->Vesicle Ca2+ influx triggers Release Neurotransmitter Release Vesicle->Release Receptor Neurotransmitter Receptor Release->Receptor Binds to Muscle_Contraction Muscle Contraction Receptor->Muscle_Contraction Initiates This compound This compound This compound->Na_channel Blocks This compound->Ca_channel Blocks

This compound's mechanism of action.

Comparative Efficacy: Preclinical Data

This compound has been evaluated in various preclinical models to assess its muscle relaxant properties. Comparative studies with structurally similar drugs provide valuable insights into its relative potency and duration of action.

DrugPrimary Mechanism of ActionRelative Potency (Oral)Duration of ActionKey Findings
This compound Voltage-gated Na+ and Ca2+ channel blocker> 3x stronger than eperisone[2]Longer-lasting than eperisone and tolperisone[4]Exerts non-selective inhibition on spinal reflexes.[2]
Tolperisone Voltage-gated Na+ and Ca2+ channel blocker--Effective in treating post-stroke spasticity.[4]
Eperisone Voltage-gated Na+ and Ca2+ channel blocker-Shorter than this compound[4]Inhibits spinal reflexes.[4]
Baclofen GABAB receptor agonist--Can cause more significant side effects compared to tolperisone.[5]
Tizanidine α2-adrenergic receptor agonist--Known to cause sedation.

In Vitro Ion Channel Inhibition

DrugIon ChannelIC50 (mM)Experimental Model
Eperisone Voltage-gated Ca2+ Channel0.348[6]Snail (Achatina fulica) neuron[6]
Tolperisone Voltage-gated Ca2+ Channel1.089[6]Snail (Achatina fulica) neuron[6]

Experimental Protocols

In Vivo Assessment of Muscle Relaxation

The following protocols are standard methods for evaluating the muscle relaxant effects of compounds in rodent models.

This test assesses motor coordination and balance.

  • Apparatus: An automated 5-lane accelerating rotarod for mice.

  • Procedure:

    • Acclimatize mice to the testing room for at least 30 minutes.

    • Conduct a pre-training session where mice are placed on the rod rotating at a constant low speed (e.g., 4 rpm) for 1-2 minutes.

    • Administer this compound or vehicle control (e.g., intraperitoneally).

    • At a predetermined time post-administration (e.g., 30 minutes), place the mice on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall for each mouse. A shorter latency compared to the control group indicates impaired motor coordination and a muscle relaxant effect.

cluster_0 Experimental Workflow Acclimatization Acclimatization Pre_training Pre-training Acclimatization->Pre_training Drug_Administration Drug Administration (this compound/Vehicle) Pre_training->Drug_Administration Rotarod_Test Accelerating Rotarod Test Drug_Administration->Rotarod_Test Data_Recording Record Latency to Fall Rotarod_Test->Data_Recording

Workflow for the rotarod test.

This test measures muscle strength.

  • Apparatus: A grip strength meter with a wire grid.

  • Procedure:

    • Hold the mouse by the tail and allow it to grasp the wire grid with its forepaws.

    • Gently pull the mouse backward in a horizontal plane until it releases its grip.

    • The force at which the mouse releases the grid is recorded as the peak grip strength.

    • Perform multiple trials for each animal and average the results. A decrease in grip strength in the this compound-treated group compared to the control group indicates muscle relaxation.

Ex Vivo Assessment of Spinal Reflex Inhibition

This protocol allows for the direct measurement of a compound's effect on spinal cord circuitry.

  • Preparation: Isolated hemisected spinal cord from a neonatal rat.

  • Procedure:

    • Place the spinal cord preparation in a recording chamber perfused with artificial cerebrospinal fluid.

    • Stimulate the dorsal root and record the resulting ventral root potential (VRP).

    • Establish a stable baseline VRP.

    • Perfuse the chamber with a known concentration of this compound.

    • Record the VRP at various time points to determine the extent of inhibition of the mono- and polysynaptic reflexes.

Alternative Therapeutic Agents

Several other classes of drugs are used to treat muscle spasticity, each with a distinct mechanism of action and side-effect profile.

Drug ClassExamplesMechanism of ActionCommon Side Effects
GABA-B Agonists BaclofenActivates GABAB receptors, leading to hyperpolarization and reduced neuronal excitability.Drowsiness, dizziness, weakness.
Alpha-2 Adrenergic Agonists TizanidineStimulates α2-adrenergic receptors, inhibiting the release of excitatory amino acids.Dry mouth, somnolence, hypotension.
Benzodiazepines DiazepamPotentiates the effect of GABA at the GABAA receptor, leading to increased chloride influx and hyperpolarization.Sedation, dependence, cognitive impairment.

Conclusion

This compound presents a compelling profile as a therapeutic agent for conditions requiring muscle relaxation. Its potent and sustained action, demonstrated in preclinical models, suggests a potential advantage over existing therapies. The detailed experimental protocols provided in this guide offer a framework for further validation of its efficacy in novel disease models. Future research should focus on obtaining more specific quantitative data for this compound, including its IC50 values for various ion channels and its performance in standardized behavioral assays, to solidify its position in the therapeutic landscape.

References

A Cross-Species Look at Lanperisone Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct pharmacokinetic data for the centrally acting muscle relaxant lanperisone currently exists within publicly available scientific literature. To provide researchers, scientists, and drug development professionals with a valuable comparative tool, this guide presents a detailed analysis of the pharmacokinetics of tolperisone, a structurally and functionally similar compound. The data presented for tolperisone can serve as a crucial surrogate for preliminary cross-species comparisons and for informing future research directions on this compound.

One study noted that the action of this compound was generally longer-lasting than that of tolperisone and eperisone, suggesting a slower metabolism for this compound.[1] This guide will delve into the known pharmacokinetic parameters of tolperisone in humans, dogs, and rats, providing a foundation for understanding the potential behavior of this compound across different species.

Comparative Pharmacokinetic Data of Tolperisone

The following table summarizes key pharmacokinetic parameters of tolperisone in humans, dogs, and rats. It is important to note the significant inter-individual variations observed in human studies.[1]

ParameterHumanDogRat
Administration Route OralOralOral, IV
Dose 150 - 450 mg80 mg/kg10 mg/kg (i.v. or p.o.), 50 mg/kg
Tmax (Time to Peak Concentration) 0.5 - 1.5 hours[2][3]Not explicitly statedNot explicitly stated
Cmax (Peak Plasma Concentration) 64.2 - 784.9 ng/mL[3][4][5]Not explicitly statedNot explicitly stated
AUC (Area Under the Curve) 125.9 - 1,241.3 ng/mL*h[4][5]Not explicitly statedNot explicitly stated
Half-life (t1/2) 1.5 - 2.5 hours[3][6]Not explicitly statedNot explicitly stated
Bioavailability Approximately 17%[3][6]Not explicitly statedNot explicitly stated
Metabolism Extensively in the liver and kidneys[2]In vitro studies show rapid conversion to metabolites by liver microsomes[7]In vitro studies show rapid conversion to metabolites by liver microsomes[7]
Elimination Primarily renal[2]Primarily by the kidneys[7]Primarily by the kidneys[7]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below is a synthesized protocol for a typical oral pharmacokinetic study in rats, based on common practices in the field.

Representative Experimental Protocol: Oral Pharmacokinetic Study in Rats
  • Animal Model: Male Wistar rats (200-250g) are typically used. Animals are fasted overnight before drug administration.

  • Drug Administration: Tolperisone (or this compound) is administered orally via gavage at a specific dose (e.g., 50 mg/kg).

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of the drug are determined using a validated high-performance liquid chromatography (HPLC) method.[1]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizing Key Processes

To further aid in the understanding of the processes involved in this compound and tolperisone research, the following diagrams illustrate a typical experimental workflow and the metabolic pathway of tolperisone.

experimental_workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Drug_Administration Drug Administration (Oral Gavage) Fasting->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation HPLC_Analysis HPLC Analysis Plasma_Separation->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis HPLC_Analysis->PK_Analysis Data_Reporting Data Reporting PK_Analysis->Data_Reporting

A typical experimental workflow for a pharmacokinetic study.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Tolperisone Tolperisone Hydroxylation Hydroxylation Tolperisone->Hydroxylation CYP2D6, CYP2C19, CYP1A2, CYP2B6 Reduction Carbonyl Reduction Tolperisone->Reduction Conjugation Conjugation (e.g., Glucuronidation) Hydroxylation->Conjugation Reduction->Conjugation Metabolites Excreted Metabolites Conjugation->Metabolites

The metabolic pathway of the related compound, tolperisone.

Conclusion

While direct pharmacokinetic data for this compound remains elusive, the comprehensive data available for its close analog, tolperisone, provides a robust starting point for cross-species comparisons. The longer-lasting action of this compound suggests that while the metabolic pathways may be similar to tolperisone, the rate of metabolism is likely slower.[1] Further research is imperative to delineate the specific pharmacokinetic profile of this compound to support its potential therapeutic applications. The methodologies and comparative data presented in this guide are intended to facilitate these future research endeavors.

References

synergistic effects of lanperisone with other centrally acting muscle relaxants

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a lack of publicly available scientific literature and experimental data specifically investigating the synergistic effects of lanperisone in combination with other centrally acting muscle relaxants.

While research has been conducted on the individual pharmacological properties of this compound and its metabolites, studies detailing its synergistic interactions with other muscle relaxants are not available in the public domain. The existing research primarily focuses on its mechanism of action, efficacy as a monotherapy, and comparisons with other muscle relaxants like eperisone.

To provide a framework for future research in this area, this guide outlines a potential experimental workflow for evaluating the synergistic effects of this compound with other centrally acting muscle relaxants.

A robust investigation into the potential synergistic effects of this compound would involve a multi-step approach, starting with in vitro assessments and progressing to in vivo models. The following diagram illustrates a logical experimental workflow that could be employed by researchers in this field.

Synergy_Workflow A Cell-Based Assays (e.g., neuronal cultures) D Animal Models of Muscle Spasticity (e.g., spinal cord injury models) A->D Proceed if synergy indicated B Receptor Binding Assays (e.g., GABAa, glycine receptors) C Electrophysiological Recordings (e.g., patch-clamp) B->C E Behavioral Assessments (e.g., rotarod test, grip strength) D->E Assess functional outcomes F Electromyography (EMG) D->F G Isobolographic Analysis E->G F->G Quantify synergy H Combination Index (CI) Calculation G->H Signaling_Pathways cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron A Voltage-Gated Ca2+ Channels B Neurotransmitter Release (e.g., Glutamate) A->B Ca2+ influx triggers E NMDA/AMPA Receptors B->E Excitatory input C GABAa Receptor F Hyperpolarization / Reduced Excitability C->F Inhibitory input (Cl- influx) D Glycine Receptor D->F Inhibitory input (Cl- influx) E->F Depolarization counteracts This compound This compound This compound->A Inhibits? Other_Relaxant Other_Relaxant Other_Relaxant->C Potentiates?

Lanperisone vs. Baclofen: A Comparative Analysis of Sedative Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of centrally acting skeletal muscle relaxants, both lanperisone (also known as tolperisone) and baclofen are frequently utilized in the management of spasticity. While their efficacy in reducing muscle tone is well-documented, their side-effect profiles, particularly concerning sedation, present a critical point of differentiation for clinicians and researchers. This guide provides a comparative analysis of the sedative side effects of this compound and baclofen, supported by experimental data and detailed methodologies.

Quantitative Comparison of Adverse Effects

A retrospective study comparing the efficacy and adverse effects of baclofen and tolperisone in patients with spasticity associated with spinal cord injury provides key insights into their sedative profiles. The following table summarizes the reported adverse effects in patient groups receiving either baclofen plus physical therapy (BAF+PT) or tolperisone plus physical therapy (TOL+PT).

Adverse EffectBaclofen + Physical Therapy (BAF+PT) GroupTolperisone + Physical Therapy (TOL+PT) Group
Sedative Effects
AstheniaReported[1][2][3]Not Reported[1][2][3]
DrowsinessReported[1][2][3]Not Reported[1][2][3]
SleepinessReported[1][2][3]Not Reported[1][2][3]
Other Adverse Effects
DyspepsiaNot Reported[1][2][3]Reported[1][2][3]
Epigastric PainNot Reported[1][2][3]Reported[1][2][3]

It is noteworthy that clinical data suggests tolperisone is not sedating and does not interact with alcohol.[4] In contrast, sedation is a common adverse effect of oral baclofen, affecting between 25% and 75% of patients, and can be a limiting factor in its use.

Experimental Protocols

The following outlines the methodology of a comparative study that evaluated the efficacy and safety of baclofen versus tolperisone in treating spasticity.

Study Design: A non-randomized retrospective study.[1][2][3]

Participant Population: The study included patients with spasticity associated with spinal cord injury. A total of 431 patients were divided into three groups:

  • Baclofen plus physical therapy (BAF+PT): n=135

  • Tolperisone plus physical therapy (TOL+PT): n=116

  • Physical therapy alone (PT): n=180

Interventions:

  • Baclofen Group: Patients received baclofen in addition to physical therapy. The specific dosage of baclofen administered was not detailed in the provided summary.

  • Tolperisone Group: Patients received tolperisone in addition to physical therapy. The specific dosage of tolperisone administered was not detailed in the provided summary.

  • Control Group: Patients received only physical therapy.

Outcome Measures: The following assessment tools were used to evaluate the efficacy and functional outcomes of the treatments over a 6-week period:

  • Modified Ashworth Scale: To assess muscle tone.

  • Modified Medical Research Council Scale: To evaluate muscle strength.

  • Barthel Index Score: To measure performance in activities of daily living.

  • Disability Assessment Scale Score: To assess the level of disability.

  • Adverse Effects: Patients were monitored for the occurrence of any adverse effects throughout the study period.

Mechanism of Action and Signaling Pathways

The sedative effects of these drugs can be attributed to their distinct mechanisms of action on the central nervous system.

Baclofen's Mechanism of Action: Baclofen is a selective agonist of the gamma-aminobutyric acid B (GABA-B) receptor.[5][6] Activation of these receptors leads to hyperpolarization of neurons, which in turn inhibits the release of excitatory neurotransmitters. This widespread inhibitory action in the central nervous system is responsible for its muscle relaxant effects but also contributes to its sedative properties.[5]

Baclofen_Mechanism Baclofen Baclofen GABA_B_Receptor GABA-B Receptor Baclofen->GABA_B_Receptor Binds to Neuronal_Hyperpolarization Neuronal Hyperpolarization GABA_B_Receptor->Neuronal_Hyperpolarization Activates Inhibition_of_Excitatory_Neurotransmitters Inhibition of Excitatory Neurotransmitter Release Neuronal_Hyperpolarization->Inhibition_of_Excitatory_Neurotransmitters Muscle_Relaxation Muscle Relaxation Inhibition_of_Excitatory_Neurotransmitters->Muscle_Relaxation Sedation Sedation Inhibition_of_Excitatory_Neurotransmitters->Sedation

Caption: Baclofen's signaling pathway leading to muscle relaxation and sedation.

This compound's (Tolperisone's) Mechanism of Action: The precise mechanism of this compound is not fully understood, but it is known to act centrally.[4] It is believed to inhibit voltage-gated sodium and calcium channels, which reduces neuronal excitability and the transmission of nerve impulses that cause muscle spasms.[7] It also appears to interfere with monoamine neurotransmitters like serotonin and noradrenaline.[7] This mechanism is thought to produce muscle relaxation with a lower incidence of sedation compared to GABAergic agents like baclofen.[8]

Lanperisone_Mechanism This compound This compound (Tolperisone) Ion_Channels Voltage-gated Na+ & Ca2+ Channels This compound->Ion_Channels Inhibits Neuronal_Excitability Decreased Neuronal Excitability Ion_Channels->Neuronal_Excitability Reduced_Impulse_Transmission Reduced Nerve Impulse Transmission Neuronal_Excitability->Reduced_Impulse_Transmission Muscle_Relaxation Muscle Relaxation Reduced_Impulse_Transmission->Muscle_Relaxation

Caption: this compound's proposed mechanism for muscle relaxation.

References

A Meta-Analysis-Informed Comparison of Tolperisone-Type Muscle Relaxants in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Efficacy in Acute Muscle Spasm

Tolperisone has demonstrated efficacy in the treatment of acute muscle spasms, particularly those of the back. A key measure of success in clinical trials is the reduction in patient-rated pain scores.

Efficacy EndpointTolperisone Treatment GroupPlacebo Groupp-valueCitation
Mean Change from Baseline in Numeric Rating Scale (NRS) Pain Score "right now" on Day 14
50 mg TID-4.2-3.5Not reported[1]
100 mg TID-4.0-3.5Not reported[1]
150 mg TID-3.7-3.5Not reported[1]
200 mg TID-4.4-3.50.0040[1][2]
Linear Test of Trend on the Least-Squares Mean Difference (Treatment-Placebo) Approached statistical significance-0.0539[1][2]

Safety and Tolerability Profile

A significant advantage of tolperisone highlighted in clinical studies is its favorable side-effect profile, particularly the low incidence of sedation (somnolence) compared to other muscle relaxants.

Adverse EventTolperisone (All Doses)PlaceboCitation
Overall Adverse Events 18.1%14.1%[1][2]
Headache 7.1%3.8%[1]
Diarrhea 2.4%0%[1]
Somnolence 1.2%2.6%[1][2]
Study Discontinuation due to Adverse Events 1.5%1.3%[2][3]

Experimental Protocols

The methodologies employed in clinical trials are crucial for interpreting the validity and applicability of the findings. The following outlines a typical protocol for a Phase II/III clinical trial of tolperisone for acute muscle spasm.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4]

Participant Population: Male and female subjects experiencing back pain due to or associated with a muscle spasm of acute onset.[4]

Intervention: Tolperisone administered orally three times daily (TID) at varying doses (e.g., 50 mg, 100 mg, 150 mg, 200 mg) compared to a placebo for a duration of 14 days.[1][2]

Primary Efficacy Endpoint: The primary outcome is typically the subject-rated pain "right now" using a numeric rating scale (NRS) on the final day of treatment (Day 14).[1][2]

Secondary Efficacy Endpoints: These may include:

  • Patient's global impression of change.

  • Physician's global assessment.

  • The Roland-Morris Disability Questionnaire.

Safety Assessments: Safety is monitored through the recording of all adverse events (AEs), serious adverse events (SAEs), vital signs, and clinical laboratory tests throughout the study.[2]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of tolperisone, a standard clinical trial workflow, and the process of conducting a meta-analysis.

cluster_Neuron Presynaptic Neuron cluster_Action Tolperisone Action cluster_Outcome Result VGSC Voltage-Gated Sodium Channels ReducedExcitability Reduced Neuronal Excitability VGSC->ReducedExcitability VGCC Voltage-Gated Calcium Channels (N-type) ReducedNeurotransmitter Decreased Neurotransmitter Release VGCC->ReducedNeurotransmitter Tolperisone Tolperisone Tolperisone->VGSC Blocks Tolperisone->VGCC Blocks MuscleRelaxation Muscle Relaxation ReducedExcitability->MuscleRelaxation ReducedNeurotransmitter->MuscleRelaxation

Caption: Mechanism of action of Tolperisone.

cluster_TreatmentArms Treatment Arms Start Study Start Screening Patient Screening (Inclusion/Exclusion Criteria) Start->Screening Randomization Randomization Screening->Randomization TolperisoneArm Tolperisone Group Randomization->TolperisoneArm PlaceboArm Placebo Group Randomization->PlaceboArm Treatment Treatment Period (e.g., 14 days) FollowUp Follow-up Assessments Treatment->FollowUp DataAnalysis Data Analysis FollowUp->DataAnalysis End Study Conclusion DataAnalysis->End TolperisoneArm->Treatment PlaceboArm->Treatment

Caption: A typical clinical trial workflow.

DefineQuestion Define Research Question (PICO) LitSearch Systematic Literature Search DefineQuestion->LitSearch StudySelection Study Selection (Inclusion/Exclusion Criteria) LitSearch->StudySelection DataExtraction Data Extraction StudySelection->DataExtraction QualityAssessment Assess Study Quality (Risk of Bias) DataExtraction->QualityAssessment StatisticalAnalysis Statistical Analysis (Pooling Data) QualityAssessment->StatisticalAnalysis Results Synthesize and Report Results StatisticalAnalysis->Results

Caption: The process of a meta-analysis.

Concluding Remarks

Tolperisone demonstrates a notable efficacy and safety profile in the management of acute muscle spasms. Its primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels.[5][6][7] This leads to a reduction in neuronal excitability and subsequent muscle relaxation.[7] The clinical data, particularly the low incidence of somnolence, suggests a favorable comparison to other centrally acting muscle relaxants. However, direct comparative efficacy data from head-to-head trials within a meta-analysis framework is needed to definitively establish its place in therapy relative to other agents. Future research should focus on such direct comparisons to provide a more robust evidence base for clinical decision-making.

References

A Comparative Guide to the In Vitro Potency of Lanperisone and Its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro potency of lanperisone and its enantiomers. This compound, a centrally acting muscle relaxant, is known to be the (R)-enantiomer of its chemical structure. A review of current scientific literature indicates a lack of publicly available data on the in vitro potency of the corresponding (S)-enantiomer. Therefore, a direct quantitative comparison is not possible at this time. This document summarizes the known activity of this compound, outlines the standard experimental protocols for potency determination, and visualizes its mechanism of action.

Mechanism of Action: Inhibition of Voltage-Gated Ion Channels

This compound is a member of the tolperisone-type family of muscle relaxants. The therapeutic effects of these agents are primarily attributed to their ability to block voltage-gated sodium (Na+) and calcium (Ca2+) channels.[1][2] By inhibiting these channels in neuronal membranes, this compound suppresses the generation and propagation of action potentials and reduces the influx of calcium that triggers neurotransmitter release from presynaptic terminals.[1][2] This dual blockade leads to a reduction in spinal reflex activity and, consequently, muscle relaxation.[3][4][5]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Na_Channel Voltage-Gated Na+ Channel Action_Potential->Na_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel Na_Channel->Ca_Channel Depolarization Opens Vesicle_Fusion Neurotransmitter Release Ca_Channel->Vesicle_Fusion Ca2+ Influx Triggers Receptor Receptors Vesicle_Fusion->Receptor Activates Signal Postsynaptic Signal Receptor->Signal This compound This compound This compound->Na_Channel Blocks This compound->Ca_Channel Blocks

Caption: this compound's mechanism of action at a neuronal synapse.

Data Presentation: In Vitro Potency Comparison

Quantitative data from head-to-head comparative studies of this compound enantiomers are not available in the peer-reviewed literature. The table below reflects this data gap.

CompoundTargetAssay TypePotency (IC50)Reference
This compound ((R)-enantiomer) Voltage-Gated Na+ ChannelsElectrophysiologyPotent Inhibitor¹[1][2]
Voltage-Gated Ca2+ ChannelsElectrophysiologyPotent Inhibitor¹[1][2]
(S)-enantiomer Voltage-Gated Na+ ChannelsElectrophysiologyData Not Available-
Voltage-Gated Ca2+ ChannelsElectrophysiologyData Not Available-

¹Qualitative assessment based on studies of tolperisone-type drugs, which show dose-dependent inhibition of spinal reflexes and ion channel currents.[1][2] Specific IC50 values for this compound are not consistently reported.

Experimental Protocols: In Vitro Potency Determination

The standard method for determining the in vitro potency of compounds like this compound on ion channels is the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel currents and their inhibition by a test compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound enantiomers on a specific voltage-gated sodium or calcium channel subtype expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the ion channel of interest (e.g., human NaV1.7 or CaV2.2).

  • Recording Equipment: Patch-clamp amplifier, data acquisition interface, microscope, and micromanipulators.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4).

    • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 HEPES, 10 EGTA (pH 7.2).

    • Test Compounds: Stock solutions of (R)- and (S)-lanperisone in DMSO, diluted to final concentrations in the external solution.

Methodology:

  • Cell Preparation: Culture and passage the transfected HEK293 cells according to standard protocols. Plate cells onto glass coverslips 24-48 hours before recording.

  • Recording Configuration:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

    • Using a glass micropipette filled with the internal solution, form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a single, healthy-looking cell.

    • Rupture the cell membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Voltage Protocol:

    • Clamp the cell membrane potential at a holding potential where the target channels are predominantly in a closed state (e.g., -100 mV).

    • Apply a depolarizing voltage step to elicit a robust inward current through the target ion channels (e.g., a 50 ms step to 0 mV).

  • Data Acquisition:

    • Record baseline currents in response to the voltage protocol in the absence of any compound.

    • Apply increasing concentrations of the test compound (e.g., this compound enantiomer) via the perfusion system, allowing for equilibration at each concentration.

    • Record the inhibited currents at each concentration.

  • Data Analysis:

    • Measure the peak amplitude of the inward current at each concentration.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

    • Fit the curve using the Hill equation to determine the IC50 value.

G Start Transfected Cell Culture (e.g., HEK293 + NaV1.7) Setup Achieve Whole-Cell Patch-Clamp Configuration Start->Setup Baseline Record Baseline Current (Control) Setup->Baseline Application Apply this compound Enantiomer (Concentration 1) Baseline->Application Record Record Inhibited Current Application->Record Washout Washout & Apply Next Concentration Record->Washout Repeat for n concentrations Analysis Calculate % Inhibition for All Concentrations Record->Analysis Washout->Application Curve Plot Dose-Response Curve Analysis->Curve End Determine IC50 Value Curve->End

Caption: Experimental workflow for IC50 determination using patch-clamp.

Conclusion

References

A Comparative Guide to Bioanalytical Methods for Lanperisone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the bioanalytical quantification of lanperisone. As this compound is a derivative of tolperisone, and specific validated methods for this compound are not widely published, this guide leverages validated methods for tolperisone as a surrogate for comparison. This approach is justified by the structural similarity of the compounds, which would necessitate similar analytical strategies. The information presented is collated from various validated methods for tolperisone in human plasma.

Executive Summary

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound in biological matrices depends critically on the specific requirements of the study. HPLC-UV offers a cost-effective and robust solution for applications where high concentrations are expected and the sample matrix is relatively simple. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for pharmacokinetic studies, bioequivalence trials, and any analysis requiring low limits of quantification in complex biological fluids.

Data Presentation: Performance Comparison

The following tables summarize the key performance characteristics of representative HPLC-UV and LC-MS/MS methods for the quantification of tolperisone in human plasma.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance for Tolperisone Quantification

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 10 - 2000 ng/mL[1][2][3]0.5 - 300 ng/mL[4]
Lower Limit of Quantification (LLOQ) 10 - 50 ng/mL[1][2]0.5 ng/mL[4]
Accuracy (% Bias) Within ±11.4%[3]Within ±5.0%[5]
Precision (% RSD) ≤ 5.7%[3]≤ 12.3%[5]
Recovery ~74.22% - 95%[1][3]Not explicitly stated, but matrix effect is assessed
Sample Volume 1 mL[2][3]200 µL[4]
Run Time ~8.4 min[2]~2.5 min[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioanalytical assays. Below are representative protocols for both HPLC-UV and LC-MS/MS methods for the quantification of tolperisone in human plasma.

HPLC-UV Method Protocol

This protocol is a composite of typical methods for the quantification of tolperisone in human plasma using HPLC with UV detection.

  • Sample Preparation (Protein Precipitation):

    • To 1 mL of human plasma, add an internal standard (e.g., Eperisone hydrochloride).

    • Add a protein precipitating agent, such as acetonitrile, and vortex thoroughly.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the HPLC system.[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add an internal standard (e.g., chlorphenesin).

    • Add 8 mL of dichloromethane and vortex for an extended period.[2]

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in 300 µL of the mobile phase.[2]

    • Inject a 100 µL aliquot into the HPLC system.[2]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Chromasil C18).[1]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), with pH adjusted to 3.0.[1] Alternatively, 45% methanol containing 1% glacial acetic acid and 0.05% 1-hexanesulfonic acid.[2]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Detection: UV detector set at 260 nm.[1][2]

    • Retention Time: Approximately 7.1 min for tolperisone and 8.4 min for the internal standard (chlorphenesin).[2]

LC-MS/MS Method Protocol

This protocol represents a typical validated method for the highly sensitive quantification of tolperisone in human plasma using LC-MS/MS.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of human plasma, add an internal standard (e.g., dibucaine).

    • Perform liquid-liquid extraction using methyl t-butyl ether.[4]

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., Luna C18, 2.0 mm x 50 mm, 5 µm).[4]

    • Mobile Phase: A mixture of 10 mM ammonium formate buffer (pH 3.5) and methanol (e.g., 12:88, v/v).[4]

    • Flow Rate: 250 µL/min.[4]

    • Injection Volume: 5.0 µL.[5]

    • Run Time: Approximately 2.5 minutes.[5]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[4]

    • Detection: Multiple Reaction Monitoring (MRM).[5]

    • Mass Transitions: Specific precursor-to-product ion transitions for tolperisone and the internal standard would be monitored.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the bioanalytical quantification of a drug like this compound in a biological matrix using LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation (LC) injection->separation ionization Ionization (ESI) separation->ionization detection Mass Spectrometric Detection (MS/MS) ionization->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Bioanalytical workflow for this compound quantification.

Method Comparison

The diagram below provides a logical comparison of the key attributes of HPLC-UV and LC-MS/MS for the bioanalysis of this compound.

G cluster_hplc HPLC-UV cluster_lcms LC-MS/MS hplc_sensitivity Lower Sensitivity (LLOQ: 10-50 ng/mL) hplc_selectivity Moderate Selectivity hplc_cost Lower Cost hplc_complexity Simpler Operation hplc_runtime Longer Run Time lcms_sensitivity Higher Sensitivity (LLOQ: 0.5 ng/mL) lcms_selectivity High Selectivity lcms_cost Higher Cost lcms_complexity More Complex Operation lcms_runtime Shorter Run Time

Caption: Comparison of HPLC-UV and LC-MS/MS methods.

References

A Comparative Analysis of the Longer-Lasting Effects of Lanperisone and Eperisone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the centrally acting muscle relaxants lanperisone and eperisone, with a focus on assessing their longer-lasting effects. The information presented is based on available preclinical and clinical data, intended to support research and drug development efforts.

Introduction and Background

Eperisone and this compound are structurally related centrally acting muscle relaxants.[1] Eperisone is widely used in clinical practice for the treatment of muscle spasticity and painful muscle contractures.[2][3] this compound, a newer analogue, has been studied for its muscle relaxant properties. A key differentiator suggested by preclinical studies is the potential for a longer duration of action with this compound compared to eperisone.[1] This guide will delve into the available data to compare these two compounds.

Mechanism of Action

Both this compound and eperisone belong to a class of muscle relaxants that exert their effects through the inhibition of spinal reflexes.[1][4] Their primary mechanism involves the blockade of voltage-gated sodium and calcium channels.[4][5] This action presynaptically inhibits the release of neurotransmitters from primary afferent endings, thereby reducing the excitability of motor neurons and leading to muscle relaxation.[5] Additionally, eperisone has been shown to have vasodilatory effects by acting as a calcium channel antagonist in vascular smooth muscle, which can improve blood flow to contracted muscles.[6][7]

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Primary Afferent Terminal vgsc Voltage-Gated Na+ Channel vgsc->presynaptic Depolarization vgcc Voltage-Gated Ca2+ Channel vesicle Neurotransmitter Vesicle vgcc->vesicle Ca2+ Influx nt vesicle->nt Release receptor Receptor nt->receptor postsynaptic Motor Neuron muscle_contraction Muscle Contraction postsynaptic->muscle_contraction Signal to Muscle receptor->postsynaptic Excitation lanperisone_eperisone This compound / Eperisone lanperisone_eperisone->vgsc Block lanperisone_eperisone->vgcc Block

Shared mechanism of action for this compound and eperisone.

Pharmacokinetic Profile

ParameterThis compoundEperisone
Elimination Half-life Data not available in reviewed literature. Preclinical studies suggest it is longer than eperisone.[1]~1.6 - 1.8 hours[2][8]
Time to Peak Plasma Concentration (Tmax) Data not available~1.6 - 1.9 hours[8]

Clinical Efficacy

Clinical trial data for eperisone is available, particularly in the context of acute low back pain. These studies demonstrate its efficacy in reducing pain and muscle spasm compared to placebo or other muscle relaxants.[3][9] Direct comparative clinical efficacy data between this compound and eperisone was not identified in the reviewed literature.

Efficacy of Eperisone in Acute Low Back Pain (vs. Thiocolchicoside)

Efficacy ParameterEperisone (100 mg t.i.d.)Thiocolchicoside (8 mg b.i.d.)
Reduction in "Hand-to-Floor" Distance -31.8% from baseline (p < 0.001)-21.9% from baseline (p < 0.001)
Patients Pain-Free on Movement (at 12 days) 20.3% (p < 0.001 vs. baseline)13.8% (p < 0.05 vs. baseline)
Data from a 12-day, randomized, double-blind study in 160 patients.[3]

Side Effect Profile

The long-term side effect profiles of this compound and eperisone are not well-documented in comparative studies. Eperisone is generally considered to have a favorable safety profile, with a lower incidence of sedation compared to some other centrally acting muscle relaxants.[10] Common side effects are generally mild and transient.[11][12]

Common Side Effects of Eperisone:

  • Drowsiness[12]

  • Dizziness[11]

  • Nausea and vomiting[12]

  • Abdominal pain[10]

  • Anorexia[10]

  • Headache[10]

  • Insomnia[10]

  • Rash and pruritus[10]

Experimental Protocols

A detailed methodology for a typical clinical trial evaluating a centrally acting muscle relaxant for acute low back pain is provided below.

Representative Clinical Trial Protocol: Efficacy and Safety of a Centrally Acting Muscle Relaxant in Acute Non-Specific Low Back Pain

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[13]

  • Patient Population: Adult patients (18-65 years) with acute, non-specific low back pain with associated muscle spasm.

  • Inclusion Criteria:

    • Pain duration of less than 7 days.

    • Pain intensity of at least 4 on a 10-point Numeric Rating Scale (NRS).[14]

    • Willingness to discontinue other pain or muscle relaxant medications.

  • Exclusion Criteria:

    • Evidence of radiculopathy or other specific spinal pathology.

    • History of significant trauma to the back.

    • Contraindications to the study medication.

  • Intervention:

    • Treatment Group: Oral administration of the muscle relaxant (e.g., eperisone 100 mg) three times daily for 14 days.

    • Control Group: Oral administration of a matching placebo three times daily for 14 days.

  • Primary Efficacy Endpoint: Change from baseline in the subject-rated pain "right now" on the NRS at Day 14.[15]

  • Secondary Efficacy Endpoints:

    • Change from baseline in the Roland-Morris Disability Questionnaire score.

    • Patient's Global Impression of Change (PGIC).

    • Time to pain relief.

  • Safety Assessments:

    • Monitoring and recording of all adverse events.

    • Vital signs.

    • Clinical laboratory tests at baseline and end of treatment.

  • Statistical Analysis:

    • The primary efficacy analysis would be performed on the intent-to-treat (ITT) population.

    • An analysis of covariance (ANCOVA) model would be used to compare the change from baseline in the primary endpoint between the treatment and placebo groups, with baseline pain score as a covariate.

screening Screening & Informed Consent randomization Randomization screening->randomization treatment_group Treatment Group (e.g., Eperisone) randomization->treatment_group placebo_group Placebo Group randomization->placebo_group treatment_period 14-Day Treatment Period treatment_group->treatment_period placebo_group->treatment_period follow_up Follow-up Assessments (Days 4, 7, 14) treatment_period->follow_up end_of_study End of Study follow_up->end_of_study

References

Safety Operating Guide

Navigating the Safe Disposal of Lanperisone: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Lanperisone, a muscle relaxant, requires careful handling due to its potential hazards. The Safety Data Sheet (SDS) for the related compound Tolperisone indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this compound for disposal.

Recommended Disposal Procedures

The primary goal of pharmaceutical waste disposal is to prevent environmental contamination and accidental exposure.[4][5] The following table summarizes the recommended disposal options for this compound, categorized from most to least preferred.

Disposal OptionDescriptionKey Considerations
Drug Take-Back Programs The most recommended method for disposing of unwanted medicines.[6][7] These programs are often available through pharmacies, law enforcement agencies, or hospitals.Ensures that the pharmaceutical waste is handled and destroyed by trained professionals in a compliant manner.
Licensed Waste Hauler For larger quantities of pharmaceutical waste generated in a research setting, contracting with a licensed hazardous or pharmaceutical waste hauler is the standard procedure.The waste hauler will provide the appropriate containers and documentation for disposal in accordance with EPA and local regulations.
On-site Destruction Some facilities may have the capability for on-site destruction of non-hazardous pharmaceutical waste.This must be done in accordance with all applicable federal, state, and local regulations.
Disposal in Household Trash (with precautions) If a take-back program or licensed hauler is not available, non-controlled substances can often be disposed of in the trash with specific precautions.[6][8][9]This method should only be used as a last resort and for small quantities. It is crucial to render the drug unusable and to protect personal information.

General Protocol for Preparing this compound for Disposal (Household Trash Method)

This protocol outlines the steps for preparing small quantities of non-hazardous this compound waste for disposal in the trash, should no other options be available.

  • Do Not Crush Pills or Capsules: Maintain the original form of the solid waste to prevent aerosolization of the compound.

  • Mix with an Undesirable Substance: Place the this compound waste into a sealable bag or container. Add an unappealing material such as used coffee grounds, dirt, or cat litter.[6][8][9] This step helps to deter accidental ingestion by humans or animals.

  • Add Water: For solid forms, add a small amount of water to the mixture to help dissolve the medication.

  • Seal the Container: Securely seal the plastic bag or container to prevent leakage.

  • Dispose of in Trash: Place the sealed container in the regular trash.

  • Remove Personal Information: Before disposing of the original packaging, be sure to remove or obscure any labels containing sensitive information.[8]

Important Note: Never flush unwanted pharmaceuticals down the toilet or drain unless specifically instructed to do so by the manufacturer or a pharmacist.[5][8] This practice can lead to the contamination of water supplies.[5]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

LanperisoneDisposal start Start: this compound Waste is_controlled Is this compound a controlled substance? start->is_controlled follow_dea Follow DEA regulations for controlled substance disposal is_controlled->follow_dea Yes is_hazardous Is it classified as hazardous waste? is_controlled->is_hazardous No end End: Proper Disposal follow_dea->end hazardous_disposal Dispose as hazardous waste via licensed hauler is_hazardous->hazardous_disposal Yes non_hazardous Treat as non-hazardous pharmaceutical waste is_hazardous->non_hazardous No hazardous_disposal->end take_back Utilize a drug take-back program non_hazardous->take_back licensed_hauler Use a licensed pharmaceutical waste hauler take_back->licensed_hauler If not available trash_disposal Prepare for trash disposal (last resort for small quantities) licensed_hauler->trash_disposal If not feasible trash_disposal->end

Caption: Decision workflow for this compound disposal.

By following these guidelines, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.

References

Personal protective equipment for handling Lanperisone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited specific safety and handling data is available for Lanperisone. The following guidelines are based on available information for this compound and supplemented with data from the structurally and mechanistically related muscle relaxant, Tolperisone. Always conduct a thorough risk assessment before handling any chemical.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.

Immediate Safety and Handling Precautions

This compound is a muscle relaxant intended for research use only.[1][2][3] It should be considered a hazardous material, and appropriate precautions must be taken to avoid exposure.[4]

Key safety measures include:

  • Avoid Contact: Do not ingest, inhale, or allow contact with skin, eyes, or clothing.[4]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the handling area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, based on guidelines for Tolperisone.[5][6]

Body AreaPersonal Protective Equipment (PPE)
Respiratory NIOSH-approved respirator with appropriate cartridges for dusts and vapors.
Eye/Face Chemical safety goggles and a face shield.
Hand Chemical-resistant gloves (e.g., nitrile or neoprene).
Body Laboratory coat or a disposable gown.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound, from receipt to disposal.

Lanperisone_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Well-Ventilated Workspace a->b c Weigh and Prepare this compound Solution b->c Enter Handling Area d Conduct Experiment c->d e Decontaminate Workspace and Equipment d->e Complete Experiment f Segregate and Label Waste e->f g Dispose of Waste According to Regulations f->g

Caption: Safe Handling Workflow for this compound.

Storage and Disposal

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][7]

  • Recommended storage for stock solutions is at -20°C for up to one month or -80°C for up to six months.[7]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all applicable local, state, and federal regulations.[5]

  • Do not dispose of down the drain or in regular trash.[8]

  • For unused or expired medicine, drug take-back programs are the preferred method of disposal.[9] If such programs are unavailable, mix the substance with an undesirable material like cat litter or used coffee grounds, place it in a sealed plastic bag, and then dispose of it in the household trash.[10]

Accidental Exposure First Aid

In case of accidental exposure, follow these first aid measures immediately:[5]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Lanperisone
Reactant of Route 2
Reactant of Route 2
Lanperisone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.